molecular formula C12H15ClO3 B557724 FMOC-3-azido-D-alanine CAS No. 1016163-79-3

FMOC-3-azido-D-alanine

Numéro de catalogue: B557724
Numéro CAS: 1016163-79-3
Poids moléculaire: 352,34 g/mole
Clé InChI: KNHUKKLJHYUCFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clofibrate is an aryloxyisobutyric acid derivate with antihyperlipidemic activity. Although the exact mechanism of action has not been fully characterized, clofibrate may enhance the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), decreasing the production of hepatic VLDL, inhibiting cholesterol production, and increasing fecal excretion of neutral sterols.
Clofibrate is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Clofibrate therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.
Clofibrate, also known as atromid-S or elpi, belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Phenoxyacetic acid derivatives are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative. Clofibrate is a drug which is used for primary dysbetalipoproteinemia (type iii hyperlipidemia) that does not respond adequately to diet. this helps control high cholesterol and high triglyceride levels. . Clofibrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clofibrate has been detected in multiple biofluids, such as urine and blood. Within the cell, clofibrate is primarily located in the cytoplasm and membrane (predicted from logP). Clofibrate can be biosynthesized from clofibric acid. Clofibrate is a potentially toxic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYCUDVCWLHPG-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Azido Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing Fmoc-protected azido (B1232118) amino acids, which are invaluable building blocks in chemical biology, drug discovery, and materials science. The introduction of an azido moiety into amino acids provides a versatile chemical handle for bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). These reactions enable the precise modification of peptides and proteins with a wide array of functionalities, including fluorescent probes, cross-linkers, and therapeutic payloads.

This document details robust synthetic protocols, presents quantitative data in clearly structured tables for comparative analysis, and illustrates the key reaction pathways and experimental workflows with diagrams generated using Graphviz (DOT language).

Core Synthetic Strategies

The synthesis of Fmoc-protected azido amino acids can be broadly categorized into two main approaches:

  • Modification of Proteinogenic Amino Acid Side Chains: This strategy involves the chemical transformation of the side chain of a standard Fmoc-protected amino acid, such as asparagine, glutamine, or serine, into an azido group.

  • Introduction of the Azide (B81097) Followed by Fmoc Protection: In this approach, the azido group is introduced into an amino acid with an orthogonal protecting group on the α-amine (e.g., Boc), which is subsequently removed and replaced with an Fmoc group. Alternatively, the synthesis starts from an amino acid precursor where the azide is introduced prior to the protection of the α-amine with the Fmoc group.

This guide will focus on providing detailed experimental protocols for the most common and efficient methods within these strategies.

Data Presentation: A Comparative Overview of Synthetic Yields

The following tables summarize the quantitative data for the synthesis of various Fmoc-protected azido amino acids, allowing for an easy comparison of the efficiency of different synthetic routes.

Table 1: Synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine
Starting Material Intermediate Yield of Step 1 (Hofmann Rearrangement) Final Product
Fmoc-Asn-OHFmoc-L-diaminopropionic acid (Fmoc-Dap-OH)79-80%[1]Fmoc-L-azidoalanine
Fmoc-Gln-OHFmoc-L-diaminobutyric acid (Fmoc-Dab-OH)71-74%[1]Fmoc-L-azidohomoalanine
Table 2: Synthesis of Fmoc-δ-azido-L-ornithine and Fmoc-ω-azido-L-lysine
Starting Material Intermediate Steps Yield of Intermediate Steps Final Product
L-Ornithine·HCl1. Boc protection of side-chain amine2. Fmoc protection of α-amine3. Boc deprotection90% (Boc protection)93% (Fmoc protection)Fmoc-δ-azido-L-ornithine
L-Lysine·HCl1. Boc protection of side-chain amine2. Fmoc protection of α-amine3. Boc deprotection92% (Boc protection)95% (Fmoc protection)Fmoc-ω-azido-L-lysine

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-Asn-OH

This two-step protocol is a widely used and efficient method for the gram-scale synthesis of Fmoc-L-azidoalanine.[1]

Step 1: Hofmann Rearrangement to Synthesize Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)

  • Materials:

    • Fmoc-Asn-OH

    • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

    • Dimethylformamide (DMF)

    • Water

    • Pyridine (B92270)

  • Procedure:

    • Dissolve Fmoc-Asn-OH (1.0 eq) in a 2:1 mixture of DMF and water.

    • Add [Bis(trifluoroacetoxy)iodo]benzene (1.5 eq) to the solution and stir for 15 minutes.

    • Add pyridine (2.1 eq) and continue stirring at room temperature for 14 hours.

    • Remove the solvent under reduced pressure.

    • The resulting oily residue is worked up to isolate the Fmoc-Dap-OH product, which can often be used in the next step without further purification.

Step 2: Diazo Transfer to Synthesize Fmoc-L-azidoalanine

  • Materials:

    • Fmoc-Dap-OH

    • Imidazole-1-sulfonyl azide hydrochloride

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Methanol (MeOH)

    • Water

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Fmoc-Dap-OH (1.0 eq) in a biphasic mixture of water, methanol, and dichloromethane (e.g., 15 mL H₂O, 30 mL MeOH, 25 mL CH₂Cl₂ for 3.11 mmol of starting material).[1]

    • Add a catalytic amount of CuSO₄·5H₂O (e.g., 5.0 mg, 0.020 mmol).[1]

    • Add imidazole-1-sulfonyl azide hydrochloride (3.1 eq).[1]

    • Adjust the pH of the mixture to 9 by the dropwise addition of an aqueous K₂CO₃ solution.[1]

    • Stir the mixture vigorously for 18 hours at room temperature.[1]

    • Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

    • Extract the organic phase with a saturated sodium bicarbonate solution.

    • Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

    • Extract the product into diethyl ether.

    • Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Fmoc-L-azidoalanine as a solid. The product is often of high purity (>98%) and may not require column chromatography.[1]

Protocol 2: Synthesis of Fmoc-p-azido-L-phenylalanine

This protocol is based on the diazotization of the corresponding p-amino-L-phenylalanine derivative.

  • Materials:

  • Procedure:

    • Dissolve Fmoc-p-amino-L-phenylalanine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield Fmoc-p-azido-L-phenylalanine.

Protocol 3: Synthesis of Fmoc-(2R,4R)-4-azidoproline

Plausible Synthetic Strategy:

  • Mesylation/Tosylation of the Hydroxyl Group: React Fmoc-(2S,4R)-4-hydroxyproline with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane at low temperature.

  • Nucleophilic Substitution with Azide: The resulting mesylate or tosylate intermediate is then reacted with sodium azide in a polar aprotic solvent such as DMF or DMSO. The reaction is typically heated to facilitate the SN2 reaction, which leads to the formation of Fmoc-(2R,4R)-4-azidoproline with inversion of stereochemistry.

  • Work-up and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The product is then purified by column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Synthesis_of_Fmoc_Azidoalanine FmocAsn Fmoc-Asn-OH FmocDap Fmoc-Dap-OH FmocAsn->FmocDap Hofmann Rearrangement FmocAzidoAla Fmoc-L-azidoalanine FmocDap->FmocAzidoAla Diazo Transfer Reagent1 [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H₂O Reagent1->FmocAsn Reagent2 Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃, H₂O/MeOH/CH₂Cl₂ Reagent2->FmocDap

Caption: Synthesis of Fmoc-L-azidoalanine.

Synthesis_of_Fmoc_Azido_Orn_Lys OrnLys L-Ornithine·HCl or L-Lysine·HCl BocProtected Side-chain Boc-protected Orn/Lys OrnLys->BocProtected 1. Side-chain protection FmocBocProtected Fmoc, Boc-protected Orn/Lys BocProtected->FmocBocProtected 2. α-Amine protection FmocProtectedAmine Fmoc-protected Orn/Lys (free side-chain amine) FmocBocProtected->FmocProtectedAmine 3. Side-chain de-protection FinalProduct Fmoc-δ-azido-L-ornithine or Fmoc-ω-azido-L-lysine FmocProtectedAmine->FinalProduct 4. Diazo Transfer ReagentBoc Boc₂O ReagentBoc->OrnLys ReagentFmoc Fmoc-OSu ReagentFmoc->BocProtected ReagentTFA TFA ReagentTFA->FmocBocProtected ReagentDiazo TfN₃, CuSO₄·5H₂O, NaHCO₃ ReagentDiazo->FmocProtectedAmine

Caption: Synthesis of Fmoc-azido-Orn/Lys.

Synthesis_of_Fmoc_p_azido_Phe Fmoc_p_amino_Phe Fmoc-p-amino-L-phenylalanine Diazonium_salt Diazonium Salt Intermediate Fmoc_p_amino_Phe->Diazonium_salt Diazotization Fmoc_p_azido_Phe Fmoc-p-azido-L-phenylalanine Diazonium_salt->Fmoc_p_azido_Phe Azide Substitution Reagent1 NaNO₂, HCl, 0-5 °C Reagent1->Fmoc_p_amino_Phe Reagent2 NaN₃, H₂O, 0-5 °C Reagent2->Diazonium_salt

Caption: Synthesis of Fmoc-p-azido-L-phenylalanine.

Caption: Plausible synthesis of Fmoc-azidoproline.

References

FMOC-3-azido-D-alanine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMOC-3-azido-D-alanine is a synthetic amino acid derivative that has become an invaluable tool in chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group on the amine and an azido (B1232118) moiety on the side chain, allows for its use in a variety of bioconjugation and peptide modification strategies. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering crucial information for its effective use in research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₁₈H₁₆N₄O₄[1][2]
Molecular Weight 352.34 g/mol [1]
CAS Number 1016163-79-3 (for D-isomer)[3][4]
Appearance White to off-white solid/lumps[1][5]
Purity Typically ≥95% or ≥98% (HPLC)[1][2][5]
Optical Rotation [α]/D -10.0±1.0°, c = 1 in DMF (for L-isomer)[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the FMOC group, the alanine (B10760859) backbone, and the azido-methyl side chain.

  • Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition.[3]

  • Infrared (IR) Spectroscopy: The characteristic azide (B81097) stretch (around 2100 cm⁻¹) is a key diagnostic peak.

Solubility

This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used in solid-phase peptide synthesis.[6][7] Its solubility in aqueous solutions is limited.

Stability Profile

The stability of this compound is governed by its two key functional groups: the FMOC protecting group and the azide moiety.

FMOC Group Stability

The FMOC group is a well-characterized amine protecting group, known for its lability under basic conditions and stability in acidic conditions.[6][8]

ConditionStabilityNotes
Acidic StableResistant to cleavage by trifluoroacetic acid (TFA), which is commonly used for side-chain deprotection in peptide synthesis.[6][7][9]
Basic LabileRapidly cleaved by weak bases, most commonly a 20% solution of piperidine (B6355638) in DMF.[6][7][8] This orthogonality to acid-labile protecting groups is a cornerstone of FMOC-based solid-phase peptide synthesis.[6]
Hydrogenolysis Generally stable, but can be cleaved under certain conditions.While considered more stable than the Cbz group, the FMOC group can be removed under some hydrogenolysis conditions (e.g., Pd/C, H₂).[9]
Azide Group Stability

Organic azides are energetic compounds, and their stability is a critical consideration for safe handling and experimental design.[10][11][12]

| Condition | Stability Considerations | |---|---|---| | Thermal | Organic azides can decompose upon heating, releasing nitrogen gas.[10][11][13] The decomposition temperature is influenced by the molecular structure. Compounds with a higher carbon-to-nitrogen ratio tend to be more stable.[10][11][12] For this compound, with a C₁₈H₁₆N₄O₄ formula, the carbon-to-nitrogen ratio is favorable for relative stability at ambient temperatures. However, it should be handled with care and stored at recommended temperatures (typically 2-8°C) to prevent decomposition.[1] | | pH | The azide group is generally stable under the acidic and basic conditions used in standard FMOC-based peptide synthesis. It is stable to TFA and piperidine treatments.[14] | | Reducing Agents | The azide group can be reduced to an amine using various reagents, such as phosphines (in the Staudinger ligation), thiols, or catalytic hydrogenation.[14][15] This reactivity is often exploited for specific bioconjugation strategies. | | Light, Shock, and Friction | Organic azides can be sensitive to light, shock, and friction, which can initiate decomposition.[12] It is recommended to store the compound in the dark and avoid grinding or subjecting it to mechanical shock.[12] |

Experimental Protocols

General Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a bioorthogonal handle into peptides. The general workflow for its incorporation using FMOC-based SPPS is depicted below.

spss_workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling of This compound (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 NextAA Couple Next Fmoc-Amino Acid Wash3->NextAA Cleavage Side-chain Deprotection & Cleavage from Resin (e.g., TFA cocktail) NextAA->Cleavage Repeat cycles AzidoPeptide Azido-containing Peptide Cleavage->AzidoPeptide

Caption: General workflow for incorporating this compound into a peptide via SPPS.

Detailed Methodologies:

  • Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the FMOC group from the N-terminus.[16]

  • Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the deprotected resin.[17] The coupling reaction is typically allowed to proceed for 1-2 hours. Poor coupling results have been reported with HBTU or TBTU, with PyBOP or Castro's reagent being recommended for better outcomes.[4]

  • Cleavage and Side-Chain Deprotection: After the peptide sequence is complete, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly containing TFA.[7]

Click Chemistry Reaction Workflow

The azide group of the incorporated 3-azido-D-alanine residue serves as a handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][18]

click_chemistry_workflow AzidoPeptide Azido-containing Peptide Reaction CuAAC Reaction (Cu(I) catalyst, e.g., CuSO₄/Na-Ascorbate) AzidoPeptide->Reaction AlkyneMolecule Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) AlkyneMolecule->Reaction ConjugatedPeptide Triazole-linked Peptide Conjugate Reaction->ConjugatedPeptide

Caption: Workflow for the CuAAC modification of an azido-containing peptide.

Detailed Methodologies:

  • Reaction Conditions: The azido-peptide is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol). The alkyne-containing molecule, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA) are added. The reaction is typically stirred at room temperature.[19][20]

Conclusion

This compound is a versatile and powerful reagent for modern chemical biology and drug discovery. A thorough understanding of its chemical properties, particularly its stability profile, is essential for its successful application. The orthogonality of the FMOC and azide functionalities allows for the straightforward synthesis of peptides containing a bioorthogonal handle, which can then be selectively modified using click chemistry. By following established protocols and exercising appropriate safety precautions due to the energetic nature of the azide group, researchers can effectively leverage the unique capabilities of this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to (2R)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS: 1016163-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1016163-79-3, commonly known as Fmoc-D-Dap(N3)-OH or 3-Azido-N-Fmoc-D-alanine. This molecule is a cornerstone reagent in the field of chemical biology and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide (B81097) group, makes it an invaluable tool for the synthesis of modified peptides and bioconjugates. The presence of the azide moiety allows for its use in highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of peptides to a wide array of other molecules such as reporter probes, drug payloads, or imaging agents. This guide will delve into the chemical properties, synthesis, and applications of this versatile compound, providing detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Chemical and Physical Properties

Fmoc-D-Dap(N3)-OH is a white crystalline powder. Its core structure is a D-alanine derivative with an azide functional group on the β-carbon. The α-amine is protected by an Fmoc group, which is readily removable under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1016163-79-3
IUPAC Name (2R)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Molecular Formula C₁₈H₁₆N₄O₄[1]
Molecular Weight 352.34 g/mol [1][2]
Synonyms Fmoc-D-Ala(N3)-OH, 3-Azido-N-Fmoc-D-alanine, Fmoc-D-Aza-OH, 2-(R)-Fmoc-amino-3-azidopropionic acid[1][3]

Table 2: Physicochemical Properties

PropertyValue
Appearance White crystalline powder
Melting Point 118 - 124 °C
Optical Rotation [a]D20 = 9 ± 2º (c=1 in DMF)
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1]
Storage Store at -20°C to 0-8°C.[2]

Synthesis and Handling

Synthesis

The synthesis of Fmoc-D-Dap(N3)-OH typically starts from D-serine. The process involves the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group to a leaving group (e.g., mesylate), and subsequent nucleophilic substitution with an azide source (e.g., sodium azide). Finally, deprotection and Fmoc protection of the amine yield the desired product.

Safety and Handling

Table 3: Safety Information

Hazard CategoryClassification
GHS Pictogram GHS07 (Exclamation mark)[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation
Precautionary Statements Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action and Biological Activity

Fmoc-D-Dap(N3)-OH itself is not biologically active. Its utility lies in its role as a building block for the synthesis of biologically active peptides and probes. The key functional group is the azide (-N₃), which is bio-orthogonal. This means it does not react with functional groups typically found in biological systems, ensuring that its subsequent chemical modifications are highly specific and occur only where intended.

The primary reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". In this reaction, the azide reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly efficient, regioselective, and can be performed in aqueous buffers, making it ideal for bioconjugation. A related reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , which does not require a copper catalyst and is therefore often used in living systems.[2]

G General Scheme of 'Click Chemistry' Application cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation Fmoc_AA Fmoc-Amino Acids SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Fmoc_Dap_N3 Fmoc-D-Dap(N3)-OH Fmoc_Dap_N3->SPPS Azido_Peptide Azide-Containing Peptide SPPS->Azido_Peptide Click_Reaction CuAAC or SPAAC 'Click' Reaction Azido_Peptide->Click_Reaction Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Workflow for synthesis and conjugation of an azido-peptide.

Experimental Protocols

The following are representative protocols for the incorporation of Fmoc-D-Dap(N3)-OH into a peptide and its subsequent conjugation via CuAAC. These should be optimized for specific peptide sequences and conjugation partners.

Protocol 1: Incorporation of Fmoc-D-Dap(N3)-OH into a Peptide via SPPS

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and then DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-D-Dap(N3)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours at room temperature. Note: For this specific amino acid, coupling reagents like PyBOP or Castro's reagent may yield better results than HBTU or TBTU.[2]

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

G Experimental Workflow for SPPS and CuAAC Start Start with Fmoc-protected resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-D-Dap(N3)-OH (HBTU/DIPEA or PyBOP) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection1 Yes Cleavage Cleave from resin (TFA cocktail) Repeat->Cleavage No Purification1 Purify Azido-Peptide (RP-HPLC) Cleavage->Purification1 CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, Alkyne-probe) Purification1->CuAAC Purification2 Purify Conjugate (RP-HPLC) CuAAC->Purification2 End Characterize (Mass Spec, etc.) Purification2->End

Workflow for peptide synthesis and conjugation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of the purified azide-containing peptide to an alkyne-modified molecule.

  • Prepare Stock Solutions:

    • Azide-Peptide: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mM.

    • Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye) in DMSO to a concentration of 10-50 mM.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-Peptide solution.

    • Alkyne-Molecule (1.5-3 equivalents relative to the peptide).

    • Copper(II) Sulfate (to a final concentration of 1 mM).

    • Sodium Ascorbate (to a final concentration of 5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Application in a Signaling Pathway Context

Peptides synthesized with Fmoc-D-Dap(N3)-OH are powerful tools for studying cellular signaling pathways. For example, a peptide sequence that is a known substrate for a specific protein kinase can be synthesized with an azide group. This azido-peptide can then be conjugated to a fluorescent probe. The resulting fluorescently labeled peptide can be used in kinase assays to monitor enzyme activity.

G Application in a Kinase Signaling Pathway Assay Kinase Protein Kinase Phosphorylated_Probe Phosphorylated Peptide-Fluorophore Kinase->Phosphorylated_Probe ATP ATP ATP->Phosphorylated_Probe Azido_Peptide_Probe Azido-Peptide-Fluorophore Conjugate Azido_Peptide_Probe->Phosphorylated_Probe Phosphorylation ADP ADP Phosphorylated_Probe->ADP Detection Detection of Phosphorylation (e.g., Fluorescence change, Mobility shift) Phosphorylated_Probe->Detection

Use of an azido-peptide probe in a kinase assay.

In this example, the kinase transfers a phosphate group from ATP to a specific serine, threonine, or tyrosine residue on the peptide substrate. The phosphorylation event can be detected by various means, such as a change in the fluorescence properties of the attached probe or a shift in the peptide's mobility in gel electrophoresis. This allows for the quantitative measurement of kinase activity, which is crucial for drug discovery and the study of cellular regulation.

References

Unveiling FMOC-3-azido-D-alanine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, FMOC-3-azido-D-alanine stands as a critical reagent in the innovative field of click chemistry. Its unique properties facilitate the efficient synthesis of complex peptides and the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its molecular characteristics, applications, and detailed experimental protocols, with a focus on its role in the development of kinase inhibitors.

Core Molecular Data

This compound is a derivative of the amino acid D-alanine, featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group and an azide (B81097) moiety. These features make it an ideal building block for solid-phase peptide synthesis (SPPS) and subsequent modification via bioorthogonal click chemistry reactions.

PropertyValueReference
Molecular Weight 352.34 g/mol [1][2]
Chemical Formula C18H16N4O4[1][3][4]

Applications in Drug Discovery and Peptide Synthesis

This compound is a versatile tool in the development of novel therapeutics, particularly in the realm of targeted inhibitors. The presence of the azide group allows for its participation in two highly efficient and specific bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] These "click" reactions enable the covalent linking of the azido-modified peptide to other molecules, such as reporter tags, imaging agents, or other potential drug fragments.

A significant application of this compound is in the iterative in situ click chemistry approach for identifying potent and selective enzyme inhibitors. This technique has been successfully employed to develop allosteric inhibitors for protein kinases like Akt1, which are crucial targets in cancer therapy.[5][6]

Experimental Protocols

The following sections detail generalized protocols for the use of this compound in solid-phase peptide synthesis and subsequent click chemistry reactions. These are intended as a starting point and may require optimization for specific applications.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Standard Fmoc-based solid-phase peptide synthesis protocols can be used to incorporate this compound into a peptide sequence. The azide group is stable to the conditions of Fmoc SPPS.

General Coupling Procedure:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of this compound (typically 3-5 equivalents) using a coupling reagent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is used to ligate the azide-containing peptide to a terminal alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide on resin or in solution.

  • Alkyne-functionalized molecule.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Sodium ascorbate (B8700270).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand.

  • Solvent (e.g., DMF/water mixture).

Protocol:

  • Prepare a solution of the azide-containing peptide and the alkyne-functionalized molecule in a suitable solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • In another vial, prepare a solution of CuSO4 and the copper ligand.

  • Add the CuSO4/ligand solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-12 hours. The progress can be monitored by techniques like HPLC or mass spectrometry.

  • Upon completion, the product can be purified using standard chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly biocompatible and often used in living systems. It involves the reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Materials:

  • Azide-functionalized peptide.

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester).

  • Biocompatible buffer (e.g., phosphate-buffered saline, PBS).

Protocol:

  • Dissolve the azide-containing peptide and the strained alkyne molecule in a biocompatible buffer.

  • The reaction typically proceeds readily at physiological temperature (37 °C).

  • Incubate the reaction mixture for 1-4 hours.

  • The progress of the reaction can be monitored by appropriate analytical techniques.

  • Purification can be achieved by methods such as size-exclusion chromatography or dialysis.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for developing a kinase inhibitor using iterative in situ click chemistry and the relevant signaling pathway.

experimental_workflow cluster_screening Iterative Screening cluster_optimization Lead Optimization Library_Screening Screen Peptide Library (with Azide/Alkyne) Identify_Hit Identify Initial Hit (Anchor Ligand) Library_Screening->Identify_Hit Binding Assay Iterative_Click Iterative in situ Click Chemistry with Secondary Library Identify_Hit->Iterative_Click Anchor Identify_Lead Identify Lead Compound (e.g., D-alanine derivative) Iterative_Click->Identify_Lead Target-Templated Ligation Synthesis Synthesize Lead Analogs (incorporating this compound) Identify_Lead->Synthesis Transition to Optimization SAR Structure-Activity Relationship Studies Synthesis->SAR Final_Inhibitor Optimized Allosteric Inhibitor SAR->Final_Inhibitor Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Allosteric Inhibitor (developed via click chemistry) Inhibitor->Akt inhibits

References

In-Depth Technical Guide on the NMR and Mass Spectrometry Characterization of FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of FMOC-3-azido-D-alanine. This compound is a valuable building block in peptide synthesis and click chemistry, enabling the introduction of an azide (B81097) moiety for subsequent bioconjugation reactions. Accurate characterization is crucial for ensuring purity and confirming the identity of the molecule for use in research and drug development.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Data for FMOC-3-azido-L-alanine in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.77d7.52HAr-H (Fmoc)
7.60t6.92HAr-H (Fmoc)
7.41t7.42HAr-H (Fmoc)
7.32t7.42HAr-H (Fmoc)
5.51d8.11HNH
4.54m-1Hα-CH
4.45d7.12HCH₂ (Fmoc)
4.25t7.11HCH (Fmoc)
3.90dd12.8, 4.21Hβ-CH₂
3.75dd12.8, 5.11Hβ-CH₂

Table 2: ¹³C NMR Spectral Data for FMOC-3-azido-L-alanine in CDCl₃

Chemical Shift (δ) ppmAssignment
173.5C=O (acid)
156.0C=O (carbamate)
143.7Ar-C (Fmoc)
141.3Ar-C (Fmoc)
127.8Ar-CH (Fmoc)
127.1Ar-CH (Fmoc)
125.0Ar-CH (Fmoc)
120.0Ar-CH (Fmoc)
67.6CH₂ (Fmoc)
53.6α-CH
52.8β-CH₂
47.1CH (Fmoc)

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₆N₄O₄
Molecular Weight352.34 g/mol [1]
Exact Mass352.1175
Expected [M+H]⁺353.1248
Expected [M+Na]⁺375.1067

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Spectral width: ~16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Spectral width: ~220 ppm

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile (B52724), methanol)

  • Mass spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

    • A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the instrument to operate in positive ion mode for the detection of [M+H]⁺ and/or [M+Na]⁺ ions.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is operating at a resolving power sufficient to determine the accurate mass to at least four decimal places.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).

    • Compare the measured m/z values with the theoretically calculated values for the expected molecular formula (C₁₈H₁₆N₄O₄).

    • For HRMS data, the measured accurate mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of a synthesized compound like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Start Starting Materials Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (LRMS/HRMS) Pure_Compound->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

cluster_nmr NMR Analysis Pathway cluster_ms Mass Spec Analysis Pathway H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Structure_Confirmation Structure Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation LRMS Low-Resolution MS Mol_Weight Molecular Weight Confirmation LRMS->Mol_Weight HRMS High-Resolution MS Elemental_Comp Elemental Composition HRMS->Elemental_Comp Final_Confirmation Final Identity Confirmation Mol_Weight->Final_Confirmation Elemental_Comp->Final_Confirmation

Caption: Logical relationships in NMR and Mass Spec data analysis.

References

Solubility Profile of FMOC-3-azido-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-3-azido-D-alanine, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics and diagnostics utilizing click chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from data on structurally similar compounds and outlines general principles governing the solubility of Fmoc-protected amino acids. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.

Factors Influencing the Solubility of FMOC-Amino Acids

The solubility of Fmoc-protected amino acids is governed by a combination of factors related to the amino acid itself and the solvent system. Understanding these factors is crucial for predicting and troubleshooting solubility issues.

  • Amino Acid Side Chain: The nature of the side chain plays a significant role. The 3-azido group in FMOC-3-azido-D-alanine is a relatively small and polar functional group which can influence its interaction with different solvents.

  • Fmoc Protecting Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group dominates the solubility profile, generally rendering these derivatives more soluble in organic solvents.

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar aprotic solvents are generally excellent for solvating Fmoc-amino acids.

    • N,N-Dimethylformamide (DMF): Widely regarded as the solvent of choice for SPPS due to its excellent solvating power for most Fmoc-amino acids.[1][2][3]

    • Dimethyl Sulfoxide (DMSO): Another highly effective polar aprotic solvent, often capable of dissolving compounds that are sparingly soluble in other solvents.[4][5][6] Product information for the closely related FMOC-D-Alanine and FMOC-DL-Alanine indicates a high solubility of 100 mg/mL in DMSO.[4][5][6]

    • N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF, often used for its higher solvating capacity, especially for aggregating sequences.[1][3]

    • Dichloromethane (DCM): Generally a poor solvent for Fmoc-amino acids due to its lower polarity.[1][2]

  • Temperature: Solubility typically increases with temperature. Gentle warming can be employed to dissolve challenging compounds, but caution must be exercised to avoid potential degradation.

Estimated Solubility of this compound

While specific experimental data for this compound is scarce, the following table provides an estimated solubility based on the known solubility of structurally similar compounds, such as FMOC-D-alanine, and the general behavior of Fmoc-amino acids in these solvents.

SolventChemical ClassEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (likely ≥ 100 mg/mL)Based on the high solubility of FMOC-D-Ala-OH in DMSO.[4][5][6]
N,N-Dimethylformamide (DMF)Polar AproticHighMost Fmoc-amino acids exhibit good to excellent solubility in DMF.[1][2]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighGenerally a very good solvent for Fmoc-amino acids.[1][3]
Dichloromethane (DCM)ChlorinatedLow to InsolubleFmoc-amino acids typically have limited solubility in DCM.[1][2]
WaterAqueousInsolubleThe hydrophobic Fmoc group renders the molecule insoluble in water.
MethanolPolar ProticLow to ModerateMay show some solubility, but likely less than in polar aprotic solvents.
Acetonitrile (B52724)Polar AproticLow to ModerateOften used in HPLC, but not a primary solvent for dissolution.

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Reagents:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, NMP, DCM, etc.) of high purity

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

3. Shake-Flask Method:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

4. Sample Preparation for Analysis:

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

  • Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

5. HPLC Analysis:

  • Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% TFA) and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Solubility_Determination_Workflow start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Saturated Solution filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify using Standard Curve hplc->quantify end End quantify->end

Caption: Workflow for Experimental Solubility Determination.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of This compound side_chain Azido Side Chain (Polar) solubility->side_chain influenced by fmoc_group Fmoc Group (Hydrophobic) solubility->fmoc_group influenced by polarity Polarity (e.g., DMF, DMSO) solubility->polarity dependent on h_bonding Hydrogen Bonding Capacity solubility->h_bonding dependent on

References

The Azide Handle: A Technical Guide to Bioorthogonal Labeling with Azido-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097), a small, abiotic, and highly selective chemical reporter, into biological systems has revolutionized our ability to study and manipulate complex biological processes. Azido-containing amino acids, which can be introduced into proteins metabolically or through site-specific incorporation, serve as a versatile "handle" for bioorthogonal chemistry. This allows for the precise attachment of probes for imaging, proteomic analysis, and therapeutic applications without perturbing the native biological environment. This technical guide provides an in-depth overview of the core applications, quantitative comparisons of ligation chemistries, and detailed experimental protocols for utilizing azido-containing amino acids.

Core Concepts: Incorporating the Azide Handle

Two primary strategies are employed to introduce azido-containing amino acids into proteins:

  • Metabolic Labeling: This approach utilizes the cell's own translational machinery to globally incorporate an azido-amino acid analog in place of a natural amino acid. A widely used example is L-azidohomoalanine (AHA), an analog of methionine.[1][2] This method, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), is excellent for labeling newly synthesized proteins within a specific timeframe, providing a snapshot of the dynamic proteome.[3][4]

  • Site-Specific Incorporation: For applications requiring precise placement of the azide handle, genetic code expansion is used.[5][6] This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts a non-canonical amino acid, such as p-azido-L-phenylalanine (pAzF), at that specific site in the protein sequence.[7][8][9] This allows for the production of homogeneously labeled proteins for detailed structural and functional studies or for creating precisely defined antibody-drug conjugates.

The Bioorthogonal Reactions: Attaching the Probe

Once the azide handle is incorporated into a protein, it can be covalently modified with a probe molecule (e.g., a fluorophore, biotin, or drug molecule) bearing a complementary functional group. The reaction must be bioorthogonal, meaning it is fast, high-yielding, and does not cross-react with other functional groups found in biological systems. Three main classes of azide-based bioorthogonal reactions are prevalent.[10]

  • Staudinger Ligation: The first bioorthogonal reaction developed, the Staudinger ligation occurs between an azide and a triarylphosphine.[11] While highly selective and functional in living systems, its primary drawback is its slow reaction kinetics.[2][12]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the quintessential "click chemistry" reaction, CuAAC is a highly efficient and rapid reaction between an azide and a terminal alkyne.[12] It forms a stable triazole linkage. However, the requirement of a copper(I) catalyst, which is toxic to living cells, generally limits its use to in vitro or ex vivo applications.[13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[14][15] This makes SPAAC the preferred method for live-cell imaging and in vivo applications.[2][13]

Quantitative Data Presentation

The choice of bioorthogonal reaction is critical and depends on the experimental context, such as the need for rapid kinetics or biocompatibility. The following tables summarize key quantitative data for the most common azide-reactive chemistries.

Table 1: Comparison of Azide-Based Bioorthogonal Reaction Kinetics
Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Typical Reaction TimeBiocompatibility (Live Cells)
Staudinger Ligation Azide + Triarylphosphine~10⁻³6 - 24 hoursYes
CuAAC Azide + Terminal Alkyne~10² - 10³< 1 hourNo (Copper Toxicity)
SPAAC Azide + Strained Alkyne~10⁻¹ - 11 - 4 hoursYes

Data compiled from multiple sources.[2][11][12] Note that exact rates can vary based on specific reactant structures, solvent, and temperature.

Table 2: Reaction Rate Constants for Common SPAAC Reagents
Cyclooctyne ReagentTypical Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0High reactivity, suitable for fast labeling.
DIBO (Dibenzocyclooctyne)Benzyl Azide~0.3 - 0.7Robust reactivity.
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1Smaller size, lower lipophilicity, slower kinetics.

Data compiled from BenchChem comparative guide.[15] Rates are approximate and for comparison purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments described in this guide.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidohomoalanine (AHA)

This protocol describes the pulse-labeling of newly synthesized proteins in cultured mammalian cells for subsequent analysis.[16][17]

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete growth medium.

  • Methionine Depletion (Starvation): To enhance AHA incorporation, deplete the intracellular pool of methionine. Aspirate the complete growth medium, gently wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free DMEM supplemented with 10% dFBS for 30-60 minutes at 37°C.

  • AHA Labeling: Prepare the labeling medium by adding AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM. Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-8 hours) at 37°C. The optimal time will depend on the rate of protein synthesis in your cell type and the experimental goals.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: Collect the supernatant containing the AHA-labeled proteome. The protein concentration can be determined using a standard assay (e.g., BCA). The lysate is now ready for a click chemistry reaction with an alkyne-functionalized probe (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for visualization).[3][16]

Protocol 2: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol outlines the expression and purification of a protein containing a site-specifically incorporated pAzF residue.[8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired site.

  • pEVOL-pAzF plasmid (encodes the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAzF).[9][18]

  • LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) for the expression plasmid, chloramphenicol (B1208) for pEVOL-pAzF).

  • p-Azido-L-phenylalanine (pAzF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate buffers for protein purification (e.g., Ni-NTA purification for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB medium containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add pAzF to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

  • Verification of Incorporation: To confirm successful pAzF incorporation, a small-scale expression can be performed with and without the addition of pAzF. In the absence of pAzF, protein expression should terminate at the amber codon, resulting in a truncated product or no full-length protein, which can be verified by SDS-PAGE and Western blot.[9]

  • Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the pAzF-containing protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag or other purification tag). The purified protein is now ready for SPAAC with a cyclooctyne-functionalized probe.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.

Experimental and Logical Workflows

G General Workflow for Bioorthogonal Labeling cluster_incorporation Step 1: Azide Incorporation cluster_system Step 2: Biological System cluster_ligation Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Analysis Metabolic Labeling Metabolic Labeling Live Cells / Organism Live Cells / Organism Metabolic Labeling->Live Cells / Organism Site-Specific Incorporation Site-Specific Incorporation Site-Specific Incorporation->Live Cells / Organism Azido-Amino Acid Azido-Amino Acid Azido-Amino Acid->Metabolic Labeling Azido-Amino Acid->Site-Specific Incorporation SPAAC SPAAC Live Cells / Organism->SPAAC CuAAC (in vitro) CuAAC (in vitro) Live Cells / Organism->CuAAC (in vitro) After Lysis Imaging Imaging SPAAC->Imaging Proteomics Proteomics SPAAC->Proteomics Drug Delivery Drug Delivery SPAAC->Drug Delivery CuAAC (in vitro)->Proteomics Probe Probe (Fluorophore, Biotin, etc.) Probe->SPAAC Probe->CuAAC (in vitro)

General workflow for bioorthogonal labeling and analysis.

G Decision Logic for Choosing a Ligation Chemistry start Experiment Goal live_cell Live Cell or In Vivo? start->live_cell kinetics Fast Kinetics Required? live_cell->kinetics Yes cuaac Use CuAAC live_cell->cuaac No staudinger Use Staudinger Ligation kinetics->staudinger No spaac Use SPAAC kinetics->spaac Yes

Decision tree for selecting the appropriate ligation chemistry.
Signaling Pathway Example: BDNF-Induced Protein Synthesis

BONCAT can be used to identify newly synthesized proteins in response to specific cellular stimuli, such as growth factors. Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule in the nervous system. The following diagram illustrates how BONCAT (using AHA) can be integrated into studying the BDNF/TrkB signaling pathway to identify proteins synthesized in response to pathway activation.[19]

G BONCAT to Probe BDNF/TrkB Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling activates Translation Increased mRNA Translation Signaling->Translation NascentProteins Newly Synthesized AHA-Proteins Translation->NascentProteins AHA Pulse with AHA AHA->Translation incorporated during Click Click Chemistry (Alkyne-Biotin) NascentProteins->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS ID Identification of BDNF-induced Proteins MS->ID

References

A Comprehensive Technical Guide to the Storage and Handling of FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage, handling, and utilization of FMOC-3-azido-D-alanine, a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.

Storage and Stability

Proper storage of this compound is paramount to maintain its chemical integrity and reactivity. The following table summarizes the recommended storage conditions and stability data for the compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsSuitable for short-term storage.
In Solvent -80°C6 monthsRecommended for long-term storage of stock solutions. Use a suitable anhydrous solvent like DMSO.
-20°C1 monthSuitable for short-term storage of working solutions.

Note: The product is generally stable at ambient temperature for short periods, such as during shipping.[1] However, for long-term storage, adherence to the recommended temperatures is critical.

Safety and Handling

This compound, like many chemical reagents, requires careful handling to minimize exposure and ensure a safe laboratory environment. The azide (B81097) functional group warrants particular attention due to its potential reactivity.

Hazard Identification

Based on safety data for similar azido-containing compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side shields or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: In case of dust formation, a particulate filter respirator (e.g., N95) is necessary.[2]

  • Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin contact.[4]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

  • Wash hands thoroughly after handling.

  • Avoid generating dust when handling the solid compound.

  • Keep the container tightly closed when not in use.

Experimental Protocols

This compound is a valuable building block for the site-specific incorporation of an azide group into peptides. This bioorthogonal handle can then be used for various modifications via "click chemistry."

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated solid-phase peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: Poor results have been reported with HBTU or TBTU for similar compounds.[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF. This is typically a two-step process within the synthesizer's automated protocol (e.g., a short 3-minute treatment followed by a longer 12-minute treatment).[7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., PyBOP or HATU, in slight excess) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for the specified time in the automated protocol (typically 40-60 minutes).[7]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azido (B1232118) group of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing 3-azido-D-alanine

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)

  • Copper(I) Bromide (CuBr)[8]

  • Ascorbic acid (0.1 M aqueous solution)

  • 2,6-Lutidine

  • DIPEA

  • Dimethyl sulfoxide (B87167) (DMSO), sparged with nitrogen

  • Isopropanol

  • DMF

  • DCM

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.[8]

  • Solvent Exchange: Remove the DCM and add nitrogen-sparged DMSO (12 mL/g of resin).[8]

  • Catalyst Preparation: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) completely in the DMSO.[8]

  • Reaction Setup: Add the CuBr solution to the resin.[8]

  • Add the alkyne-containing molecule (typically 1.5-5 equivalents).

  • Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.[8]

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.[8]

  • Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.[8]

  • Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).[8]

  • Drying: Dry the resin under vacuum before proceeding to cleavage.[8]

Peptide Cleavage and Deprotection

After the click reaction (or directly after synthesis if the click reaction is to be performed in solution), the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: Thiols should be omitted from the cleavage cocktail as they can reduce the azide group.[9]

  • Cold diethyl ether

Methodology:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

spss_workflow resin Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, PyBOP/HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat Next Amino Acid

Caption: Workflow for incorporating this compound in SPPS.

click_chemistry_workflow peptide_resin Azido-Peptide-Resin swell Swell (DCM) peptide_resin->swell add_reagents Add Alkyne, CuBr, Ascorbic Acid, Bases in DMSO swell->add_reagents react React (16-18h, RT) add_reagents->react wash Wash react->wash cleave Cleave & Deprotect wash->cleave final_product Modified Peptide cleave->final_product

Caption: On-resin CuAAC click chemistry and cleavage workflow.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-3-azido-D-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Fmoc-3-azido-D-alanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the essential steps from resin preparation to the final cleavage of the modified peptide. Additionally, a protocol for subsequent on-resin modification of the azide (B81097) moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is included.

Introduction

This compound is a valuable building block in peptide chemistry. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the specific modification of peptides with a wide array of molecules, such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, through click chemistry.[1][2] This enables the synthesis of peptide conjugates with tailored properties for various applications in drug development, diagnostics, and fundamental research.

The success of incorporating this compound relies on optimized coupling and deprotection steps to ensure high yields and purity of the final peptide. This document outlines a robust protocol for its use in SPPS.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides illustrative data based on the synthesis of a homotrimer of L-azidohomoalanine, a structurally similar amino acid.[3] These values can be considered as a benchmark for what can be expected when incorporating this compound under optimized conditions.

ParameterValueReference
Crude Product Purity >70%[3]
Final Purity (after purification) >90%[3]
Coupling Reagent HATU[3]
Fmoc Deprotection 20% Piperidine (B6355638) in DMF[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol details a single cycle of Fmoc-SPPS for the incorporation of this compound.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling Reagent: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[4] or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3][5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Standard SPPS reaction vessel and shaker

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.[3]

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[4]

  • Coupling of this compound (Using PyBOP):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF.[4]

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly to activate.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction time may need to be extended for this sterically hindered amino acid.[4]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times).[4]

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:7 ratio) for 30 minutes.[4]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Note on Coupling Reagents: While HBTU and TBTU are common coupling reagents, they have been reported to give poor results with this compound. Therefore, the use of PyBOP or HATU is strongly recommended.[3][5]

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of the resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Peptide-resin containing 3-azido-D-alanine

  • Alkyne-functionalized molecule of interest

  • Copper(I) bromide (CuBr)

  • Ascorbic acid solution (0.1 M aqueous)

  • 2,6-Lutidine

  • DIPEA

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Isopropanol, DMF, DCM

  • Nitrogen source

Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[6]

  • Catalyst Solution Preparation:

    • Bubble nitrogen through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.[6]

    • Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[6]

  • Click Reaction:

    • Drain the DCM from the resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add 1 equivalent of the 0.1 M aqueous ascorbic acid solution.[6]

    • Add the alkyne-functionalized molecule (typically 5-10 equivalents).

    • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[6]

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and gently shake at room temperature for 16-18 hours.[6]

  • Washing:

    • Filter the resin.

    • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[6]

  • Drying: Dry the resin under vacuum before proceeding to cleavage.[6]

Protocol 3: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition may need to be adjusted based on the specific amino acids in the peptide sequence.

  • Cold diethyl ether

Methodology:

  • Cleavage Reaction:

    • Wash the final peptide-resin with DCM and dry it under vacuum.[4]

    • Prepare the cleavage cocktail.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Incorporating this compound in SPPS

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (this compound, PyBOP/DIPEA or HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Peptide Azido-Peptide-Resin Wash2->Final_Peptide

Caption: A single cycle of SPPS for incorporating this compound.

On-Resin Click Chemistry Workflow

Click_Chemistry_Workflow Azido_Peptide Azido-Peptide-Resin Swell Swell in DCM Azido_Peptide->Swell Click_Reaction Click Reaction (Alkyne, CuBr, Ascorbic Acid, 2,6-Lutidine, DIPEA in DMSO) Swell->Click_Reaction Wash Wash (IPA/DMSO, DMF, DCM) Click_Reaction->Wash Modified_Peptide Modified-Peptide-Resin Wash->Modified_Peptide

Caption: Workflow for on-resin modification of the azido-peptide via CuAAC.

Potential Challenges and Considerations

  • Steric Hindrance: this compound is a non-natural amino acid and may exhibit slower coupling kinetics compared to standard amino acids. It is crucial to ensure complete coupling by using appropriate activating agents (PyBOP or HATU), allowing for sufficient reaction time, and monitoring the reaction.

  • Side Reactions: While the azide group is generally stable under SPPS conditions, prolonged exposure to the basic conditions of Fmoc deprotection could potentially lead to side reactions. Standard deprotection times should be adhered to.

  • Purity of Reagents: The purity of this compound and all other reagents is critical for achieving high-quality peptide synthesis.[7]

  • Aggregation: Peptides containing unnatural amino acids can sometimes be prone to aggregation. If this occurs, using "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or using alternative resins, may be necessary.[8]

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides.[1][2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][4][5] The incorporation of unnatural amino acids, such as Fmoc-3-azido-D-alanine, into peptide sequences is a powerful strategy for introducing novel functionalities. The azido (B1232118) group serves as a versatile chemical handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation, enabling the site-specific labeling of peptides with fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).[6]

This document provides a detailed protocol for the manual synthesis of peptides containing 3-azido-D-alanine using Fmoc-SPPS. It covers the entire workflow from resin preparation to final peptide cleavage, with special considerations for preserving the integrity of the azide (B81097) functional group.

Stability of the Azido Group in Fmoc-SPPS

A primary concern when incorporating azido-amino acids is the stability of the azide moiety throughout the synthesis.

  • Fmoc Deprotection: The azide group is robust and stable under the standard basic conditions used for Fmoc-deprotection, which typically involve treatment with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[7]

  • Coupling Reactions: Standard coupling reagents such as HATU, HBTU, or HCTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) are compatible with the azide group.

  • TFA Cleavage: The most critical step for azide stability is the final cleavage from the resin and removal of side-chain protecting groups with trifluoroacetic acid (TFA).[7][8] Highly reactive carbocations generated during cleavage must be quenched by scavengers.[7][8] However, thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can reduce the azide group to a primary amine.[7]

To ensure the preservation of the azide, a non-reductive scavenger cocktail is mandatory. The recommended cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of manual Fmoc-SPPS.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash (3-5x) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 KaiserTest Kaiser Test (Optional) Wash2->KaiserTest Cleavage Final Cleavage & Deprotection Wash2->Cleavage After Last AA KaiserTest->Coupling Test Positive (Recouple) Repeat Repeat for Next Amino Acid KaiserTest->Repeat Test Negative Repeat->Deprotection End Purified Azido-Peptide Cleavage->End

Caption: General workflow for manual Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Resin: Wang or Rink Amide resin pre-loaded with the C-terminal amino acid (e.g., 100-200 mesh, ~0.8 mmol/g loading).

  • Fmoc-Amino Acids: Standard protected Fmoc-amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail (Azide-Safe): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). Prepare fresh.

  • Precipitation: Cold diethyl ether.

  • Equipment: Manual SPPS reaction vessel with a sintered glass frit, shaker, nitrogen line.[1][4]

Protocol Steps
  • Resin Swelling:

    • Place the resin (e.g., 125 mg for 0.1 mmol scale at 0.8 mmol/g) into the reaction vessel.

    • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for 15-20 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, pre-activate the amino acid. Dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A positive test (blue beads) indicates incomplete coupling, requiring a recoupling step.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing:

    • After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally Methanol (3 x 5 mL) to shrink the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage and Side-Chain Deprotection:

    • Place the dry peptide-resin in a clean glass vial.

    • Add the freshly prepared azide-safe cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Use approximately 10 mL per 100 mg of resin.[7]

    • Stopper the vial and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin using a sintered funnel and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge the suspension (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.

    • After the final wash, dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction times for a 0.1 mmol scale manual synthesis.

ParameterReagent/ConditionQuantity/Time (for 0.1 mmol scale)Notes
Resin Loading Wang or Rink Amide0.5 - 1.0 mmol/gLower loading is often better for longer or difficult sequences.[10]
Starting Resin e.g., 0.8 mmol/g resin125 mgProvides 0.1 mmol of reactive sites.
Fmoc-Amino Acid Fmoc-AA, this compound4 equivalents (0.4 mmol)A large excess drives the reaction to completion.
Activator HATU / HCTU3.9 equivalents (0.39 mmol)Use slightly less than the amino acid to ensure complete activation.
Base DIPEA8 equivalents (0.8 mmol)Ensures basic conditions for coupling.
Coupling Time Standard Amino Acids45 - 60 minCan be extended for sterically hindered amino acids.
This compound1 - 2 hoursA slightly longer coupling time can ensure higher efficiency.
Fmoc Deprotection 20% Piperidine in DMF2 x (3 min + 15 min)Two-step deprotection is standard practice.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂O~10 mLCrucial for azide stability. Do not use thiol-based scavengers like EDT.[7]
Cleavage Time Standard side-chain protecting groups2 - 3 hoursMay need to be extended for peptides containing multiple Arg(Pbf) residues.

Chemical Coupling Reaction Diagram

This diagram illustrates the activation and coupling of this compound to the peptide chain.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation AA Fmoc-Azi-Ala-OH (Carboxylic Acid) Activated_AA Fmoc-Azi-Ala-O-HATU (Activated Ester) AA->Activated_AA Activation Peptide H₂N-Peptide-Resin (Free N-terminus) Product Fmoc-Azi-Ala-NH-Peptide-Resin (New Peptide Bond) Peptide->Product Coupling (Nucleophilic Attack) Activator HATU + DIPEA Activator->Activated_AA Activated_AA->Product Coupling (Nucleophilic Attack)

Caption: Amide bond formation during the SPPS coupling step.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis using Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, Fmoc-3-azido-D-alanine, into peptides via automated solid-phase peptide synthesis (SPPS). The inclusion of 3-azido-D-alanine furnishes a versatile bioorthogonal handle for subsequent modifications, such as "click" chemistry, enabling the development of novel peptide-based therapeutics, diagnostics, and research tools.

Introduction

This compound is a valuable building block for peptide synthesis, offering the ability to introduce an azide (B81097) moiety at a specific position within a peptide sequence. The azide group is chemically stable under the conditions of Fmoc-SPPS but can be selectively reacted with an alkyne-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal ligation allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, imaging agents, and drug molecules. The D-configuration of the alanine (B10760859) residue can also impart increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide.

Data Presentation

The successful incorporation of this compound and the preservation of the azide functionality are critical for downstream applications. The following tables summarize key quantitative data related to the synthesis and cleavage of peptides containing azido (B1232118) amino acids.

Table 1: Recommended Coupling Conditions for this compound

Coupling ReagentActivator/BaseSolventCoupling TimeEfficacyReference
PyBOPDIPEADMF1-2 hoursRecommended[1]
Castro's Reagent (PyAOP)DIPEADMF1-2 hoursRecommended[1]
HATUDIPEA/CollidineDMF1-2 hoursEffective for similar azido amino acids[2]
HBTU/TBTUDIPEADMF1-2 hoursPoor results reported[1]

Table 2: Stability of the Azide Group During Final Cleavage

The choice of scavenger in the trifluoroacetic acid (TFA) cleavage cocktail is crucial to prevent the reduction of the azide group to an amine. The data below, adapted from a study on peptides containing a structurally similar azido amino acid, demonstrates the impact of different scavengers on azide stability.[3][4]

Cleavage Cocktail CompositionRatio (v/v/v)Azide PreservationAmine ByproductRecommendation
TFA / H₂O / TIS95 / 2.5 / 2.5>95%<5%Highly Recommended
TFA / H₂O / DTT95 / 2.5 / 2.5~90%~10%Recommended
TFA / H₂O / EDT95 / 2.5 / 2.5<50%>50%Not Recommended

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, DTT: Dithiothreitol, EDT: 1,2-Ethanedithiol.[3][4]

Experimental Protocols

This section provides detailed methodologies for the automated synthesis of a model peptide containing 3-azido-D-alanine.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation:

  • Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Repeat the deprotection step once more for 10-15 minutes to ensure complete removal.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • For standard amino acids: Use a 4-5 fold molar excess of the Fmoc-protected amino acid, an activating agent (e.g., HCTU, HATU), and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Allow the coupling reaction to proceed for 30-60 minutes.

  • For this compound:

    • Prepare a solution of this compound (4-5 fold excess), PyBOP (4-5 fold excess), and DIPEA (8-10 fold excess) in DMF.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Capping (Optional):

  • After a difficult coupling step, it may be beneficial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups while preserving the azide functionality.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail of TFA / H₂O / TIS (95% / 2.5% / 2.5% v/v/v) .[3][4]

  • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

5. Peptide Purification and Analysis:

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

Workflow for Automated Solid-Phase Peptide Synthesis of an Azido-Peptide

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Azido-Peptide wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling Standard AA azido_coupling This compound Coupling (PyBOP, DIPEA) wash1->azido_coupling Azido-D-Ala wash2 DMF Wash coupling->wash2 azido_coupling->wash2 repeat_cycle Repeat Cycle for Each Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final AA wash3 DCM Wash & Dry final_deprotection->wash3 cleavage Cleavage & Deprotection (TFA/H₂O/TIS) wash3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS & HPLC Analysis purification->analysis analysis->end_node

Caption: Automated Fmoc-SPPS workflow for synthesizing peptides with 3-azido-D-alanine.

Signaling Pathway/Experimental Workflow: Bioorthogonal Labeling of a Target Protein

This diagram illustrates a common application of an azido-containing peptide: its use as a probe for bioorthogonal labeling of a target protein.

Bioorthogonal_Labeling azido_peptide Synthesized Azido-Peptide (Probe) click_reaction CuAAC or SPAAC 'Click' Reaction azido_peptide->click_reaction target_protein Target Protein with Alkyne Handle target_protein->click_reaction labeled_protein Covalently Labeled Target Protein click_reaction->labeled_protein detection Detection/Analysis (e.g., Fluorescence Imaging, Western Blot, Mass Spec) labeled_protein->detection

Caption: Workflow for bioorthogonal labeling using an azido-peptide and click chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, selective, and biocompatible method for the covalent ligation of molecules.[1][2][3] In peptide science and drug development, CuAAC has emerged as an indispensable tool for a wide range of applications, including peptide bioconjugation, macrocyclization, and the synthesis of peptidomimetics.[4][5] This reaction's reliability, high yields, and tolerance of a broad array of functional groups and reaction conditions make it an ideal strategy for modifying peptides with moieties such as fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs.[6][7]

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][8] This triazole ring serves as a robust and metabolically stable mimic of the native amide bond.[3] These application notes provide detailed protocols for solution-phase conjugation, on-resin modification, and peptide cyclization using CuAAC, along with tables of quantitative data to guide experimental design.

General Workflow for Peptide CuAAC

The general workflow for performing a CuAAC reaction on a peptide involves the preparation of the azide- and alkyne-functionalized peptide and ligation partner, followed by the catalyzed cycloaddition reaction, and finally, purification and characterization of the product.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Synthesis Synthesis of Azide/Alkyne Functionalized Peptide CuAAC_Reaction CuAAC Reaction (Cu(I) Catalyst) Peptide_Synthesis->CuAAC_Reaction Partner_Prep Preparation of Ligation Partner Partner_Prep->CuAAC_Reaction Workup Reaction Workup CuAAC_Reaction->Workup Purification Purification (e.g., RP-HPLC) Workup->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General experimental workflow for peptide modification using CuAAC.

Quantitative Data Summary

The efficiency of the CuAAC reaction on peptides is influenced by several factors, including the choice of copper source, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and outcomes for various applications.

Table 1: Typical Reaction Conditions for Solution-Phase Peptide CuAAC

ParameterConditionNotes
Peptide Concentration 1 - 10 mMHigher concentrations can accelerate the reaction.
Equivalents of Azide/Alkyne 1.0 - 1.5 eq.A slight excess of one reactant can drive the reaction to completion.
Copper(I) Source CuSO₄/Sodium Ascorbate (B8700270), CuI, Cu(MeCN)₄PF₆CuSO₄/Sodium Ascorbate is the most common in situ method.[1]
Copper Concentration 1 - 10 mol%Higher catalyst loading may be needed for difficult substrates.
Ligand THPTA, TBTA, Bathophenanthroline disulfonateLigands stabilize the Cu(I) oxidation state and increase reaction rate.
Ligand Concentration 1 - 5 eq. relative to Copper
Solvent DMSO, DMF, tBuOH/H₂O, PBSCo-solvents are often used to solubilize all reactants.
Temperature Room Temperature to 50 °CMild heating can increase the reaction rate.[1]
Reaction Time 1 - 24 hoursTypically monitored by HPLC or LC-MS.
Typical Yield >90%High yields are a hallmark of the CuAAC reaction.[2]

Table 2: Comparison of On-Resin vs. Solution-Phase CuAAC for Peptides

FeatureOn-Resin CuAACSolution-Phase CuAAC
Purification Simplified; excess reagents washed away.[9]Requires purification of the final product from catalyst and excess reagents.
Reagent Stoichiometry Larger excess of reagents often used.Near-stoichiometric amounts can be used.
Monitoring More challenging; requires cleavage of a small sample for analysis.Can be directly monitored by HPLC or LC-MS.
Peptide Solubility Not a concern as the peptide is tethered to the solid support.Peptide solubility can be a limiting factor.
Applications Peptide cyclization, library synthesis.[4][9]Bioconjugation to proteins, surfaces, or other molecules.

Experimental Protocols

Protocol 1: Solution-Phase Bioconjugation of a Peptide

This protocol describes the conjugation of an alkyne-containing peptide to an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized fluorophore

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or a suitable buffer.

    • Prepare a 10 mM stock solution of the azide-functionalized fluorophore in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium L-ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • 100 µL of 10 mM alkyne-peptide solution (1 µmol, 1.0 eq.)

      • 110 µL of 10 mM azide-fluorophore solution (1.1 µmol, 1.1 eq.)

      • 780 µL of PBS buffer (or other aqueous buffer)

      • 5 µL of 50 mM THPTA solution (0.25 µmol, 0.25 eq.)

      • 5 µL of 100 mM CuSO₄ solution (0.5 µmol, 0.5 eq.)

    • Vortex briefly to mix.

    • Add 10 µL of 1 M sodium ascorbate solution (10 µmol, 10 eq.) to initiate the reaction.

    • Vortex the reaction mixture gently.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • The reaction can be monitored by taking small aliquots and analyzing them by LC-MS or analytical RP-HPLC to observe the consumption of starting materials and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, the product can be purified directly by preparative RP-HPLC.[5]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions containing the desired product, as identified by their retention time and mass (from LC-MS analysis of the fractions).

    • Lyophilize the pooled fractions to obtain the purified peptide conjugate as a fluffy powder.

Protocol 2: On-Resin Peptide Cyclization

This protocol describes the head-to-tail cyclization of a linear peptide containing N-terminal alkyne and C-terminal azide functionalities while it is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin with terminal alkyne and azide groups

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Cyclization Reaction:

    • Prepare the cyclization solution: In a separate vial, dissolve CuI (2 eq. relative to resin loading) and DIPEA (10 eq.) in DMF.

    • Add the cyclization solution to the swollen resin.

    • Agitate the reaction mixture at room temperature overnight.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and soluble byproducts.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification and Characterization:

    • Purify the crude cyclic peptide by preparative RP-HPLC as described in Protocol 1.

    • Characterize the final product by mass spectrometry to confirm the expected molecular weight of the cyclic monomer. The cyclic product will typically have a shorter retention time on RP-HPLC compared to its linear precursor.[4]

Reaction Mechanism and Visualization

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, facilitated by a dinuclear copper species.

CuAAC_Mechanism Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Complex [Copper-Azide-Acetylide Complex] Azide->Complex CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Complex Metallacycle Six-membered Copper Metallacycle Complex->Metallacycle Cycloaddition Product Triazole Product Metallacycle->Product Rearrangement Product->CuI - Cu(I)

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition has revolutionized the field of peptide chemistry by providing a robust and versatile tool for peptide modification and engineering.[10] The protocols and data presented in these application notes offer a starting point for researchers to implement CuAAC in their own work. The high efficiency and orthogonality of this reaction will undoubtedly continue to drive innovation in drug discovery and the development of novel peptide-based therapeutics and diagnostics.

References

Application Notes and Protocols for the Creation of Peptide-Drug Conjugates Using FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FMOC-3-azido-D-alanine for the synthesis of peptide-drug conjugates (PDCs). This unnatural amino acid serves as a versatile building block, enabling the site-specific incorporation of an azide (B81097) moiety into a peptide sequence through solid-phase peptide synthesis (SPPS). The azide group acts as a chemical handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of a drug molecule to the peptide. This methodology is instrumental in the development of targeted therapeutics, where a peptide directs a cytotoxic or therapeutic agent to specific cells or tissues.

Introduction to Peptide-Drug Conjugates

Peptide-drug conjugates are a promising class of targeted therapies that leverage the specificity of peptides to deliver a potent drug payload directly to the site of action, such as a tumor.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects. The modular design of PDCs consists of three key components: a targeting peptide, a linker, and a drug payload.[2] The use of this compound facilitates a robust and efficient method for creating a stable triazole linkage between the peptide and the drug.

Experimental Overview

The overall workflow for creating a peptide-drug conjugate using this compound involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, with this compound incorporated at the desired position.

  • Cleavage and Purification: The azide-containing peptide is cleaved from the resin and purified.

  • Peptide-Drug Conjugation: The purified peptide is conjugated to a drug molecule containing a complementary alkyne group via a click chemistry reaction.

Experimental Workflow for Peptide-Drug Conjugate Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Purification cluster_2 Peptide-Drug Conjugation (Click Chemistry) Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Fmoc_Deprotection_2 Fmoc Deprotection Coupling_1->Fmoc_Deprotection_2 Azido_Coupling This compound Coupling Fmoc_Deprotection_2->Azido_Coupling Fmoc_Deprotection_3 Fmoc Deprotection Azido_Coupling->Fmoc_Deprotection_3 Coupling_2 Amino Acid Coupling Fmoc_Deprotection_3->Coupling_2 Final_Deprotection Final Fmoc Deprotection Coupling_2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Azido-Peptide on Resin Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization_1 Mass Spectrometry Purification->Characterization_1 Reaction_Setup Reaction Setup: Azido-Peptide + Alkyne-Drug Characterization_1->Reaction_Setup Purified Azido-Peptide CuAAC CuAAC Reaction Reaction_Setup->CuAAC SPAAC SPAAC Reaction Reaction_Setup->SPAAC Purification_2 RP-HPLC Purification CuAAC->Purification_2 SPAAC->Purification_2 Characterization_2 Mass Spectrometry and HPLC Analysis Purification_2->Characterization_2 Final_Product Final_Product Characterization_2->Final_Product Final Peptide-Drug Conjugate

Caption: Overall workflow for the synthesis of a peptide-drug conjugate.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data expected during the synthesis of peptide-drug conjugates using this compound. Actual results may vary depending on the specific peptide sequence, drug molecule, and reaction conditions.

Table 1: Solid-Phase Peptide Synthesis of Azido-Peptide

ParameterTypical ValueMethod of Determination
Coupling Efficiency per Cycle>99%UV monitoring of Fmoc deprotection
Crude Peptide Purity70-90%RP-HPLC
Overall Yield of Purified Azido-Peptide10-40%Amino Acid Analysis or UV-Vis Spectroscopy

Table 2: Peptide-Drug Conjugation via Click Chemistry

ParameterCuAACSPAACMethod of Determination
Reaction Time1-4 hours2-24 hoursRP-HPLC Monitoring
Reaction Yield (Crude)>90%>85%RP-HPLC Integration
Purity of Final PDC>95%>95%RP-HPLC
Drug-to-Peptide Ratio1:11:1Mass Spectrometry

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Azido-Peptide

This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • FMOC-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the FMOC-protected amino acid (3 equivalents relative to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Peptide Cleavage and Purification

Procedure:

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cocktail to the resin and shake for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-peptide using mass spectrometry and analytical RP-HPLC.[3]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide to an alkyne-functionalized drug.

Materials:

  • Purified azido-peptide

  • Alkyne-functionalized drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Azido-peptide in PBS.

    • Alkyne-drug in DMSO.

    • CuSO₄ in water (100 mM).

    • Sodium ascorbate in water (1 M, freshly prepared).

    • THPTA in water (100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide and alkyne-drug (typically a 1:1.5 to 1:5 molar ratio).

    • Add THPTA to the CuSO₄ stock solution in a 5:1 molar ratio and vortex briefly.

    • Add the CuSO₄/THPTA solution to the peptide/drug mixture to a final copper concentration of 1-2 mM.

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization: Purify the PDC by RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-containing peptide to a drug functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Purified azido-peptide

  • DBCO-functionalized drug

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Azido-peptide in PBS.

    • DBCO-drug in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide and DBCO-drug (typically a 1:1.5 to 1:3 molar ratio). The final DMSO concentration should be kept below 10% if possible to maintain peptide solubility and stability.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification and Characterization: Purify the PDC by RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.

Signaling Pathway Example: Targeting EGFR

Many cancer cells overexpress the Epidermal Growth Factor Receptor (EGFR), making it an attractive target for cancer therapy.[4][5] A peptide that specifically binds to EGFR can be used to deliver a cytotoxic drug to these cells. Upon binding to EGFR, the PDC is internalized via receptor-mediated endocytosis.[1][6] Inside the cell, the linker is cleaved, releasing the drug and inducing apoptosis.

EGFR-Targeted Peptide-Drug Conjugate Mechanism of Action

G cluster_0 Extracellular Space cluster_2 Intracellular Space PDC Peptide-Drug Conjugate EGFR EGFR PDC->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for an EGFR-targeting PDC.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a rapidly advancing field in drug discovery and chemical biology. Cyclization can enhance the therapeutic potential of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability. The incorporation of non-natural amino acids, such as 3-azido-D-alanine, provides a versatile handle for peptide cyclization through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, which can mimic a peptide bond and constrain the peptide into a bioactive conformation.

These application notes provide detailed protocols for the synthesis of cyclic peptides incorporating Fmoc-3-azido-D-alanine using solid-phase peptide synthesis (SPPS) and subsequent on-resin or in-solution CuAAC cyclization. While specific examples detailing the use of this compound are not extensively reported, the following protocols are based on well-established procedures for other azido-containing amino acids and provide a robust starting point for optimization.

Experimental Workflow

The overall workflow for the synthesis of cyclic peptides using this compound is depicted below. The process begins with the solid-phase synthesis of the linear peptide precursor, followed by either on-resin or in-solution cyclization, and concludes with cleavage from the resin and purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization resin Resin Loading deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including this compound and an alkyne-amino acid) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 on_resin On-Resin CuAAC Cyclization deprotection2->on_resin cleavage_resin Cleavage from Resin deprotection2->cleavage_resin cleavage_solution Cleavage from Resin on_resin->cleavage_solution solution In-Solution CuAAC Cyclization purification Purification (RP-HPLC) solution->purification cleavage_resin->solution cleavage_solution->purification characterization Characterization (MS, NMR) purification->characterization

Figure 1: General workflow for cyclic peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide containing this compound and an alkyne-containing amino acid (e.g., L-propargylglycine) using manual or automated Fmoc-SPPS.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound and Fmoc-L-propargylglycine)

  • Coupling reagents: HBTU/HCTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU/HCTU or HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-L-propargylglycine at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and then dry it under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

Materials and Reagents:

  • Peptide-resin from Protocol 1

  • Copper(I) source: Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Base: 2,6-Lutidine or DIPEA

  • Solvent: DMF or a mixture of DMSO and MeCN (e.g., 1:4 v/v)

Procedure:

  • Swell the dried peptide-resin in the chosen solvent (DMF or DMSO/MeCN) for 30 minutes.

  • Add the copper(I) source (e.g., CuI, 5 equivalents) and the base (e.g., 2,6-lutidine, 10 equivalents) to the resin suspension.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH to remove copper salts and excess reagents.

  • Dry the resin under vacuum before proceeding to cleavage.

Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for cyclizing the peptide after it has been cleaved from the solid support.

Materials and Reagents:

  • Cleaved linear peptide from Protocol 4

  • Copper(I) source: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO, or DMF)

Procedure:

  • Dissolve the purified linear peptide in the chosen solvent system (e.g., H₂O/t-butanol 1:1) to a final concentration of 0.1-1.0 mM.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (1.2 equivalents) and, if used, THPTA (1.5 equivalents) in water.

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Add the copper/ligand solution to the peptide solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the cyclic peptide can be purified directly by RP-HPLC.

Protocol 4: Peptide Cleavage and Purification

This protocol describes the cleavage of the peptide from the resin and its subsequent purification.

Materials and Reagents:

  • Cyclized peptide-resin or linear peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solvents for purification: Acetonitrile (ACN) and water, both with 0.1% TFA

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Purify the peptide by RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired cyclic peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

The following tables summarize representative quantitative data for on-resin and in-solution CuAAC cyclization of peptides. Note that these values are derived from literature for peptides containing various azido (B1232118) amino acids and should be considered as a general guide. Optimal conditions and yields will vary depending on the specific peptide sequence.

Table 1: Representative Conditions and Yields for On-Resin CuAAC Cyclization

Peptide Sequence (Hypothetical)Copper Source (equiv.)Base (equiv.)SolventTime (h)Crude Purity (%)Isolated Yield (%)Reference
Ac-C(Pra)Y-D-Ala(N₃)-GGC-NH₂CuI (5)2,6-Lutidine (10)DMF18>8065[1]
H-G(Pra)G-D-Ala(N₃)-GG-NH₂CuBr (2)DIPEA (4)DMSO/MeCN (1:4)12~7558[2]
Ac-K(Pra)S-D-Ala(N₃)-YI-NH₂CuSO₄/NaAsc (1.2/5)DIPEA (10)DMF24>8572[3]

Table 2: Representative Conditions and Yields for In-Solution CuAAC Cyclization

Peptide Sequence (Hypothetical)Concentration (mM)Copper Source (equiv.)Reducing Agent (equiv.)SolventTime (h)Isolated Yield (%)Reference
H-C(Pra)Y-D-Ala(N₃)-GGC-NH₂0.5CuSO₄ (1.2)NaAsc (5)H₂O/t-BuOH (1:1)678[3]
H-G(Pra)G-D-Ala(N₃)-GG-NH₂1.0CuI (1.1)-DMF/H₂O (9:1)862[4]
Ac-K(Pra)S-D-Ala(N₃)-YI-NH₂0.2CuSO₄ (1.2)NaAsc (5)DMSO/H₂O (1:1)485[3]

Application Example: Targeting Integrin Signaling with Cyclic RGD Peptides

Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known inhibitors of integrin receptors, which play crucial roles in cell adhesion, migration, and signaling. By cyclizing an RGD peptide using the CuAAC reaction, it is possible to create potent and selective integrin antagonists. The following diagram illustrates a simplified signaling pathway that can be inhibited by a cyclic RGD peptide.

G cluster_membrane Cell Membrane cluster_cell Intracellular integrin Integrin αvβ3 fak FAK integrin->fak activates ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin binds src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation rgd Cyclic RGD Peptide (containing 3-azido-D-alanine) rgd->integrin inhibits binding

Figure 2: Inhibition of integrin signaling by a cyclic RGD peptide.

This diagram shows that the binding of extracellular matrix proteins to integrin αvβ3 activates downstream signaling through FAK, Src, and the MAPK/ERK pathway, leading to cell proliferation and survival. A cyclic RGD peptide can act as a competitive inhibitor, blocking the binding of the natural ligands and thereby inhibiting these downstream effects. This makes such peptides promising candidates for anti-cancer and anti-angiogenic therapies.

Conclusion

The use of this compound in combination with an alkyne-containing amino acid offers a powerful strategy for the synthesis of novel cyclic peptides. The CuAAC reaction provides a robust and efficient method for cyclization, yielding stable triazole-linked products. The protocols and data presented here serve as a comprehensive guide for researchers to design and synthesize cyclic peptides with potential therapeutic applications. Further optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.

References

Application Notes and Protocols: On-Resin Click Chemistry with Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for peptide modification.[1][2] Its high efficiency, specificity, and biocompatibility make it ideal for a wide range of applications, including peptide cyclization, labeling, and the synthesis of peptide-drug conjugates.[1][3][4] The use of Fmoc-3-azido-D-alanine allows for the site-specific incorporation of an azide (B81097) moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS), providing a versatile handle for subsequent on-resin modification via CuAAC.[5]

These application notes provide detailed protocols for the incorporation of this compound into peptides and the subsequent on-resin CuAAC reaction for peptide modification.

Key Applications

  • Peptide Cyclization: On-resin cyclization can enhance the conformational stability, receptor affinity, and proteolytic resistance of peptides.[3][6]

  • Bioconjugation: Attachment of molecules such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides.[4][7]

  • Synthesis of Branched Peptides: Creation of complex peptide architectures for applications such as vaccine development.

  • Peptidomimetics: The resulting 1,2,3-triazole ring can act as a stable isostere of the peptide bond.[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide containing a 3-azido-D-alanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times). .

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (3 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive wash2 Wash (DMF, DCM) kaiser->wash2 Negative elongate Repeat for next AA (including this compound) wash2->elongate elongate->deprotect final_deprotect 4. Final Fmoc Deprotection elongate->final_deprotect final_wash 5. Final Wash & Dry final_deprotect->final_wash end Peptide-Resin with N-terminal Azide final_wash->end

Figure 1: SPPS workflow for peptide synthesis with this compound.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin click reaction between a peptide containing 3-azido-D-alanine and an alkyne-functionalized molecule.[7]

Materials:

  • Peptide-resin containing a 3-azido-D-alanine residue

  • Alkyne-functionalized molecule (e.g., propargyl glycine (B1666218) for cyclization, or an alkyne-tagged fluorophore)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Sodium ascorbate (B8700270) (if using CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.[7]

  • Solvent Preparation: Degas the reaction solvent (DMF or DMSO) by bubbling with an inert gas for at least 15 minutes.

  • Catalyst Preparation (Option A: Cu(I) source):

    • Dissolve CuBr (1-5 equivalents based on resin loading) in the degassed solvent.

  • Catalyst Preparation (Option B: Cu(II) source with reducing agent):

    • Dissolve CuSO₄ (1-5 eq.) and sodium ascorbate (5-10 eq.) in the degassed solvent.

  • Reaction Setup:

    • Remove the DCM from the swollen resin.

    • Add the alkyne-functionalized molecule (5-10 eq.) dissolved in the degassed solvent to the resin.

    • Add the catalyst solution to the resin slurry.

    • Add DIPEA or 2,6-lutidine (10-20 eq.) to the reaction mixture.

  • Reaction:

    • Purge the reaction vessel with an inert gas for 5 minutes.

    • Seal the vessel and shake gently at room temperature for 12-24 hours.[7] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing:

    • Filter the resin and wash it thoroughly with the reaction solvent (3 times).

    • Wash with a chelating solution (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF) to remove copper salts.

    • Wash with DMF (5 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum. The modified peptide can then be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid).

CuAAC_Workflow start Start: Peptide-Resin with Azide swell 1. Resin Swelling (DCM) start->swell reagents 2. Add Reagents (Alkyne, Catalyst, Base in DMF/DMSO) swell->reagents react 3. Reaction (RT, 12-24h, Inert atm.) reagents->react wash 4. Washing (Solvent, Chelator, DMF, DCM) react->wash dry 5. Drying wash->dry end Modified Peptide-Resin dry->end

References

Application Notes and Protocols for Site-Specific Labeling of Proteins with FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool for elucidating biological function, developing protein-based therapeutics, and creating novel diagnostic agents. The incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups at specific sites within a protein allows for precise, covalent attachment of various payloads, such as fluorophores, drug molecules, or polyethylene (B3416737) glycol (PEG). This application note provides a detailed protocol for the site-specific incorporation of FMOC-3-azido-D-alanine into a target protein using the amber stop codon suppression technique in Escherichia coli. The incorporated azide (B81097) moiety serves as a chemical handle for subsequent labeling via copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1]

Principle of the Method

The methodology is comprised of three main stages:

  • Genetic Encoding of the Unnatural Amino Acid: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to specifically recognize this compound and incorporate it in response to an amber stop codon (TAG) engineered into the gene of the protein of interest.[2] This process occurs during protein translation in E. coli, leading to a full-length protein containing the azido-amino acid at the desired position.

  • Protein Expression and Purification: The modified protein is expressed in E. coli and subsequently purified using standard chromatographic techniques, typically exploiting an affinity tag (e.g., a hexahistidine-tag) fused to the protein.

  • Bioorthogonal Labeling: The azide-functionalized protein is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction forms a stable triazole linkage, covalently attaching the label to the protein.[3][4]

G cluster_0 Stage 1: Genetic Encoding & Expression cluster_1 Stage 2: Purification cluster_2 Stage 3: Bioorthogonal Labeling pSUPAR pSUPAR/pEVOL Plasmid (aaRS/tRNA) Ecoli E. coli BL21(DE3) pSUPAR->Ecoli Transform pTarget Target Protein Plasmid (with TAG codon) pTarget->Ecoli Transform Culture Cell Culture & Induction (IPTG) Ecoli->Culture Inoculate UAA This compound UAA->Culture Supplement Lysis Cell Lysis Culture->Lysis Harvest Cells AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Lysis->AffinityChrom PurifiedProtein Purified Azide-Protein AffinityChrom->PurifiedProtein ClickReaction Click Chemistry (CuAAC or SPAAC) PurifiedProtein->ClickReaction Label Alkyne/Cyclooctyne Probe (e.g., Fluorophore, Drug) Label->ClickReaction LabeledProtein Site-Specifically Labeled Protein ClickReaction->LabeledProtein Analysis Analysis (SDS-PAGE, MS) LabeledProtein->Analysis

Figure 1. Experimental workflow for site-specific protein labeling.

Data Presentation

Successful incorporation and labeling can be quantified at various stages. The following tables provide representative data based on typical yields and efficiencies for unnatural amino acid incorporation. Note that specific yields for this compound may vary.

Table 1: Representative Protein Expression and Purification Yields

ParameterRepresentative ValueMethod of Quantification
Wet Cell Paste per Liter of Culture5 - 10 g/LGravimetric
Total Soluble Protein10 - 20 mg/g of cell pasteBradford or BCA Assay
Purified Azide-Protein Yield2 - 15 mg/L of cultureUV-Vis (A280), Bradford Assay
Purity> 95%SDS-PAGE with Coomassie Staining

Table 2: Representative Labeling Efficiency and Verification

ParameterRepresentative ValueMethod of Quantification/Verification
Amber Suppression Efficiency25% - 55%Western Blot (comparing full-length vs. truncated protein)
Labeling Reaction Efficiency (Click)> 90%SDS-PAGE (in-gel fluorescence), Mass Spectrometry
Mass Verification (Azide-Protein)Expected Mass + 153.1 DaESI-MS
Mass Verification (Labeled Protein)Azide-Protein Mass + Probe MassESI-MS

Note: The mass of incorporated this compound is 352.36 Da, but after incorporation into the peptide backbone, the net mass addition relative to a canonical amino acid like Alanine (89.09 Da) is context-dependent. The azide functionality itself adds 42 Da.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol details the expression of a target protein containing this compound at a site specified by an amber (TAG) stop codon in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the target protein with a C-terminal His-tag and a TAG codon at the desired labeling site.

  • pEVOL or equivalent plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the azido-amino acid.

  • This compound

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Antibiotics (e.g., Ampicillin, Chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose (if using a pEVOL plasmid)

Procedure:

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) with the target protein plasmid and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics for plasmid selection. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics. Grow overnight at 37°C in a shaking incubator.

  • Expression Culture: The following day, inoculate 1 L of LB medium (with antibiotics) with the starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.

  • Supplementation: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (w/v).

  • Expression: Reduce the temperature to 30°C and continue shaking overnight (16-18 hours).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of the Azide-Modified Protein

Materials:

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Lysozyme (B549824), DNase I

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (approx. 5 mL per gram of cells). Add lysozyme (1 mg/mL) and DNase I (5 µg/mL) and incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged azide-protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Quantification and Analysis: Determine the protein concentration (e.g., via BCA assay) and assess purity by SDS-PAGE. Confirm the incorporation of the azido-amino acid by mass spectrometry.

Protocol 3: Bioorthogonal Labeling via SPAAC (Copper-Free Click Chemistry)

This protocol is recommended for labeling in living systems or with proteins sensitive to copper.

Figure 2. SPAAC reaction schematic.

Materials:

  • Purified azide-modified protein in PBS, pH 7.4.

  • Strained alkyne probe (e.g., DBCO, BCN-functionalized fluorophore) stock solution in DMSO (e.g., 10 mM).

  • PBS Buffer, pH 7.4.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with the strained alkyne probe. A 2 to 10-fold molar excess of the probe over the protein is a good starting point.[4]

  • DMSO Concentration: Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to maintain protein stability.[4]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess unreacted probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography.

  • Analysis: Confirm successful labeling by SDS-PAGE (observing a band shift or in-gel fluorescence) and/or mass spectrometry (confirming the expected mass increase).[4]

Protocol 4: Bioorthogonal Labeling via CuAAC (Copper-Catalyzed)

This is a robust and high-efficiency method suitable for in vitro labeling.

Figure 3. CuAAC reaction schematic.

Materials:

  • Purified azide-modified protein in PBS, pH 7.4.

  • Terminal alkyne probe stock solution in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • THPTA ligand stock solution (e.g., 50 mM in water).

Procedure:

  • Reaction Premix: Prepare a premix of the catalyst. For a 500 µL final reaction volume, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 5:1 ligand-to-copper ratio.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., to a final concentration of 25 µM).

    • Terminal alkyne probe (e.g., to a final concentration of 50 µM).

    • The CuSO₄/THPTA premix (final CuSO₄ concentration: 0.1 mM).

    • 25 µL of 100 mM sodium ascorbate (final concentration: 5 mM).

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent probe.

  • Purification and Analysis: Purify and analyze the labeled protein as described in Protocol 3.

Conclusion

The site-specific incorporation of this compound provides a versatile and robust platform for the precise chemical modification of proteins. By leveraging amber suppression and bioorthogonal click chemistry, researchers can conjugate a wide array of molecules to a protein of interest with high efficiency and specificity. The protocols outlined in this document provide a comprehensive guide for the successful expression, purification, and labeling of azide-modified proteins for applications in basic research and drug development.

References

Application Notes and Protocols for the Synthesis of Triazole-Linked Glycopeptides using Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triazole-linked glycopeptides utilizing Fmoc-3-azido-D-alanine. The methodologies described herein leverage the efficiency and orthogonality of solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

Glycopeptides, which consist of a carbohydrate moiety linked to a peptide backbone, play crucial roles in numerous biological processes, including cell recognition, signaling, and immune responses. The synthesis of well-defined glycopeptides is essential for studying their structure-function relationships and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems. The formation of a stable 1,2,3-triazole linkage between the glycan and the peptide via CuAAC offers a robust and bioorthogonal strategy for creating these complex molecules. This method provides high yields and is compatible with a wide range of functional groups, making it a powerful tool in glycobiology and medicinal chemistry.

This guide details a comprehensive workflow for the synthesis of a model triazole-linked glycopeptide, starting from the incorporation of this compound into a peptide sequence on a solid support, followed by the on-resin click reaction with a propargyl-functionalized carbohydrate, and concluding with cleavage, purification, and characterization of the final product.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of triazole-linked glycopeptides. Yields and purity can vary depending on the specific peptide sequence, the carbohydrate moiety, and the reaction conditions.

Table 1: Summary of Yields for Key Synthesis Steps

StepDescriptionTypical Yield (%)
1Solid-Phase Peptide Synthesis (SPPS)>95% (per coupling step)
2On-Resin CuAAC Reaction70-95%
3Cleavage and Deprotection60-85%
4HPLC Purification30-50% (overall isolated yield)

Table 2: Characterization Data for a Model Triazole-Linked Glycopeptide

AnalysisParameterResult
Analytical HPLC Purity>98%
Retention TimeSequence and glycan dependent
Mass Spectrometry (ESI-MS) Calculated Mass [M+H]⁺Consistent with theoretical mass
Observed Mass [M+H]⁺Within 0.1 Da of calculated mass
NMR Spectroscopy ¹H and ¹³C SpectraCharacteristic peaks for triazole, peptide, and glycan moieties

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified Carbohydrate (Propargyl Glycoside)

This protocol describes the synthesis of a propargyl glycoside from a per-O-acetylated sugar, which will serve as the alkyne component for the click reaction.

Materials:

  • Per-O-acetylated sugar (e.g., penta-O-acetyl-β-D-glucose)

  • Propargyl alcohol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve the per-O-acetylated sugar (1.0 eq) and propargyl alcohol (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure propargyl glycoside.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of a peptide containing this compound on a solid support using standard Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or HOBt

  • Piperidine (B6355638), 20% in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq) with a coupling agent like DIC (3-5 eq) and an additive like OxymaPure® (3-5 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating this compound at the desired position.

  • After the final coupling, perform a final Fmoc deprotection.

  • Wash the resin-bound peptide extensively with DMF and DCM and dry under vacuum.

Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-containing peptide on the resin and the alkyne-modified carbohydrate.

Materials:

  • Resin-bound peptide with an exposed azide (B81097) group

  • Propargyl glycoside (from Protocol 1)

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent

  • Sodium ascorbate (B8700270) (if using CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF or a mixture of DMF/water

Procedure:

  • Swell the azide-functionalized peptide-resin in DMF.

  • In a separate vial, prepare the click cocktail. For a 0.1 mmol scale synthesis, dissolve the propargyl glycoside (0.5 mmol, 5 eq), CuSO₄ (0.05 mmol, 0.5 eq), and sodium ascorbate (0.25 mmol, 2.5 eq) in a mixture of DMF and water (e.g., 3:1 v/v). A ligand such as TBTA can be added to improve efficiency.

  • Add the click cocktail to the resin and agitate at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction by taking a small sample of the resin, cleaving the glycopeptide, and analyzing by mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DMF, water, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove copper), and finally with DCM.

  • Dry the resin-bound glycopeptide under vacuum.

Protocol 4: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified triazole-linked glycopeptide.

Materials:

  • Resin-bound triazole-linked glycopeptide

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • TFA, HPLC grade

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude glycopeptide.

    • Precipitate the crude glycopeptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash.

    • Dry the crude glycopeptide pellet under vacuum.

  • Purification:

    • Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the glycopeptide by preparative reversed-phase HPLC using a gradient of ACN in water, both containing 0.1% TFA.

    • Collect fractions corresponding to the desired product peak.

  • Characterization and Lyophilization:

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final triazole-linked glycopeptide as a white powder.

Visualizations

Synthesis_Workflow start Fmoc-Protected Amino Acids & this compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps resin Solid Support (e.g., Rink Amide Resin) resin->spps azide_peptide Resin-Bound Azido-Peptide spps->azide_peptide cuaac On-Resin CuAAC (Click Chemistry) azide_peptide->cuaac carbohydrate Alkyne-Modified Carbohydrate carbohydrate->cuaac glycopeptide_resin Resin-Bound Triazole-Linked Glycopeptide cuaac->glycopeptide_resin cleavage Cleavage & Deprotection glycopeptide_resin->cleavage crude_product Crude Glycopeptide cleavage->crude_product purification HPLC Purification crude_product->purification final_product Purified Triazole-Linked Glycopeptide purification->final_product

Caption: Experimental workflow for the synthesis of triazole-linked glycopeptides.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Azide Resin-Peptide-N₃ Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Alkyne R'-C≡CH (Alkyne-Carbohydrate) Cu_acetylide Cu(I)-Acetylide Complex Alkyne->Cu_acetylide + Cu(I) CuI Cu(I) Cu_acetylide->Cycloaddition Cu_triazolide Copper Triazolide Intermediate Cycloaddition->Cu_triazolide Cu_triazolide->CuI releases Product Resin-Peptide-Triazole-R' (Triazole-Linked Glycopeptide) Cu_triazolide->Product + H⁺ Protonolysis Protonolysis

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting & Optimization

Technical Support Center: Preventing Azide Reduction During TFA Cleavage of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenge of azide (B81097) group reduction during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide functional group generally stable during standard Fmoc-SPPS conditions?

A: Yes, the azide group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the highly acidic conditions of resin cleavage (e.g., high concentration of TFA).[1] However, certain reagents within the cleavage cocktail can lead to its unintended reduction.[1]

Q2: What is the primary cause of azide group reduction during the TFA cleavage step?

A: The most common cause of azide reduction is the presence of specific scavengers in the TFA cleavage cocktail.[1] Thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group to a primary amine.[1]

Q3: Are all scavengers problematic for peptides containing azide groups?

A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers demonstrate much better compatibility.[1] Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a significantly safer alternative to EDT, causing much less reduction.[1][2]

Q4: Can I simply omit scavengers from my cleavage cocktail to protect the azide group?

A: This is strongly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can cause significant side reactions, such as re-alkylation of the peptide, leading to impure products.[1] A minimal, azide-safe scavenger cocktail typically consists of a mixture of TFA, TIS, and water.[1]

Q5: My peptide contains a tryptophan (Trp) residue, which requires a strong scavenger. What should I do?

A: Tryptophan's indole (B1671886) side chain is highly susceptible to modification by carbocations during TFA cleavage. While EDT is often used for this purpose, it will reduce your azide. The recommended solution is to use a non-reductive scavenger cocktail. A combination of TIS and water is often sufficient to protect tryptophan while preserving the azide group.[1] For added protection, a non-thiol scavenger like thioanisole (B89551) can also be included in the cocktail.[1][3]

Troubleshooting Guide

If you are observing azide reduction (e.g., unexpected mass corresponding to an amine in your LC-MS analysis), follow this guide to diagnose and resolve the issue.

Problem 1: Significant portion of the product has a mass corresponding to the amine instead of the azide.

  • Diagnosis: This is a classic sign of azide reduction during cleavage. The most likely culprit is a component of your cleavage cocktail.

  • Solution:

    • Review your cleavage cocktail composition. Are you using 1,2-ethanedithiol (EDT)? EDT is a potent reducing agent for azides under acidic conditions.[1][2]

    • Replace the problematic scavenger. Substitute EDT with a scavenger known to be compatible with azides. Dithiothreitol (DTT) is a much safer thiol-based option.[1][2] For many applications, a non-thiol cocktail is sufficient.

    • Implement an "Azide-Safe" Cocktail. Use a standard azide-safe cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] This cocktail is effective for many peptides that do not contain highly sensitive residues requiring thiol scavengers.

Problem 2: My peptide contains sensitive residues like Cys and Trp, and I am still seeing some reduction even without EDT.

  • Diagnosis: While less common, other components or prolonged cleavage times could contribute to minor reduction. Cysteine-containing peptides may also form disulfide-bridged dimers, which can complicate analysis.

  • Solution:

    • Optimize the Thiol Scavenger. If a thiol is required, ensure you are using DTT, not EDT.[2]

    • Consider Thioanisole. Adding thioanisole to a TFA/TIS/H₂O cocktail can help protect sensitive residues like Trp without significantly impacting the azide group.[1][3]

    • Minimize Cleavage Time. Perform a time-course study to determine the minimum time required for complete deprotection and cleavage (typically 2-3 hours).[1] Avoid unnecessarily long reaction times.

Quantitative Data: Scavenger Impact on Azide Reduction

The choice of scavenger dramatically affects the stability of the azide group during TFA cleavage. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

ScavengerPeptide 1 (-Aza-Lys-) % ReductionPeptide 2 (-Aza-Phe-) % ReductionGeneral Recommendation
1,2-Ethanedithiol (EDT) ~50%~45%Not Recommended
Thioanisole ~5%~5%Acceptable Alternative
Dithiothreitol (DTT) < 5%< 5%Recommended Thiol

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[1]

Experimental Protocols

Protocol 1: Azide-Safe TFA Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 0.5 g of resin).[4]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[1]

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[1]

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[1]

  • Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Visualizations

Chemical Reaction and Scavenger Mechanism

Azide_Reduction_Mechanism cluster_0 Problematic Pathway: With EDT cluster_1 Safe Pathway: With TIS Peptide_N3 Peptide-R-N3 Reduced_Amine Reduced Product Peptide-R-NH2 Peptide_N3->Reduced_Amine Reduction EDT EDT (Thiol) HS-CH2-CH2-SH TFA TFA (H+) Peptide_N3_Safe Peptide-R-N3 Stable_Peptide Intact Product Peptide-R-N3 Peptide_N3_Safe->Stable_Peptide No Reduction TIS TIS (Silane) Trapped_Cation Trapped Cation TIS-R+ Carbocation Protecting Group Cation (e.g., tBu+) Carbocation->Peptide_N3_Safe Potential Side Reaction (Alkylation) Carbocation->TIS Scavenging

Caption: Mechanism of azide reduction by EDT and protection via TIS.

Experimental Workflow for Peptide Cleavage

Cleavage_Workflow Start Start: Peptide-on-Resin Add_Cocktail Add Azide-Safe Cleavage Cocktail (TFA/TIS/H2O) Start->Add_Cocktail Incubate Incubate 2-3h at Room Temp Add_Cocktail->Incubate Filter Filter to Separate Resin from Filtrate Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Supernatant Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Pellet Wash->Dry End End: Crude Peptide for Purification Dry->End

Caption: Standard workflow for azide-safe peptide cleavage and isolation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Observing Azide Reduction (e.g., unexpected amine mass)? Check_Cocktail Is EDT in your cleavage cocktail? Start->Check_Cocktail Has_Trp Does the peptide contain Trp, Met, or Cys? Check_Cocktail->Has_Trp No Solution_EDT Solution: Replace EDT with DTT or use a non-thiol cocktail. Check_Cocktail->Solution_EDT Yes Solution_No_Trp Solution: Use TFA/TIS/H2O (95:2.5:2.5). This is the safest option. Has_Trp->Solution_No_Trp No Solution_With_Trp Solution: Use TFA/TIS/H2O/Thioanisole or TFA/TIS/H2O/DTT. Has_Trp->Solution_With_Trp Yes End Problem Resolved Solution_EDT->End Solution_No_Trp->End Solution_With_Trp->End

Caption: Decision tree for troubleshooting azide reduction during cleavage.

References

Technical Support Center: FMOC-3-azido-D-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of FMOC-3-azido-D-alanine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the side reactions and optimal use of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS). The key features are the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a side chain containing an azide (B81097) (-N3) group. The D-alanine configuration provides specific stereochemistry. Its primary application is to introduce a bioorthogonal handle into a peptide sequence. The azide group is chemically stable under standard SPPS conditions but can selectively react with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This allows for the site-specific conjugation of various moieties to the peptide, such as fluorescent dyes, imaging agents, PEG chains, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Q2: What are the most common side reactions observed when using this compound in peptide synthesis?

The two primary side reactions of concern when using this compound are:

  • Azide Elimination: Under certain conditions, particularly during the coupling step, the azide group can be eliminated from the β-carbon, leading to the formation of a dehydroalanine (B155165) (Dha) residue in the peptide sequence. This is a significant issue as it alters the peptide's structure, removes the bioorthogonal handle, and can lead to undesired downstream reactions.

  • Azide Reduction: During the final cleavage of the peptide from the resin and removal of side-chain protecting groups, the azide group can be reduced to a primary amine (-NH2). This side reaction is most commonly observed when using cleavage cocktails that contain thiol-based scavengers.

Q3: Is the azide group on this compound stable to standard Fmoc deprotection conditions?

Yes, the azide group is generally stable to the basic conditions used for Fmoc group removal, typically 20% piperidine (B6355638) in DMF.[1]

Q4: Can the azide group be reduced during the synthesis process before the final cleavage?

Reduction of the azide group on the solid support during the synthesis cycles is not a commonly reported side reaction under standard Fmoc-SPPS conditions. The primary concern for azide reduction is during the final cleavage step.

Troubleshooting Guide

Issue 1: Formation of Dehydroalanine (Azide Elimination Side Reaction)

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the desired mass minus 28 Da (loss of N₂).

  • HPLC analysis shows a significant, unexpected byproduct peak.

  • Subsequent click chemistry reactions have very low or no yield, indicating the absence of the azide group.

Root Causes and Solutions:

The primary cause of azide elimination is prolonged exposure to basic conditions in the presence of certain coupling reagents, particularly those based on aminium/uronium salts like HBTU and TBTU, in combination with tertiary amine bases like N,N-diisopropylethylamine (DIPEA).[2]

Mitigation Strategies and Experimental Protocols:

1. Optimize Coupling Time:

  • Recommendation: Avoid prolonged coupling times. Standard coupling times should be sufficient.

  • Protocol: When using standard coupling reagents, aim for a total coupling time of 1-2 hours. Perform a double coupling of shorter duration (e.g., 2 x 45 minutes) rather than a single extended coupling.[2]

2. Select Appropriate Coupling Reagents:

  • Recommendation: Avoid using HBTU or TBTU for the coupling of this compound, as poor results have been reported.[3] Reagents like PyBOP or carbodiimides with an additive are preferred.

  • Protocol for PyBOP Coupling:

    • Swell the resin-bound peptide with the free N-terminal amine in DMF.

    • In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Protocol for DIC/Oxyma Coupling:

    • Swell the resin-bound peptide with the free N-terminal amine in DMF.

    • In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow for a pre-activation time of 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

Quantitative Data on Azide Elimination:

The following table summarizes the impact of prolonged coupling time on the formation of the dehydroalanine byproduct when using HBTU/DIPEA.

Coupling TimeDesired Azido-Peptide YieldDehydroalanine Byproduct Yield
2 x 2 hours76%Not reported as a major issue
5 and 18 hours17%32%
Data from a study on Fmoc-β-azido-L-alanine, which is expected to have similar reactivity.[2]

Workflow for Troubleshooting Azide Elimination:

G start MS data shows mass loss of 28 Da coupling_reagent What coupling reagent was used? start->coupling_reagent hbtu_tbtu HBTU or TBTU coupling_reagent->hbtu_tbtu Aminium/Uronium other_reagent Other (e.g., DIC, PyBOP) coupling_reagent->other_reagent Carbodiimide/Phosphonium coupling_time What was the coupling time? prolonged_time Prolonged (> 2 hours) coupling_time->prolonged_time standard_time Standard (1-2 hours) coupling_time->standard_time solution1 Switch to PyBOP or DIC/Oxyma. Avoid HBTU/TBTU. hbtu_tbtu->solution1 other_reagent->coupling_time solution2 Reduce coupling time to 1-2 hours. Consider double coupling. prolonged_time->solution2 check_other Review other parameters (base, temperature) standard_time->check_other

Caption: Troubleshooting workflow for azide elimination.

Issue 2: Reduction of Azide to Amine During Cleavage

Symptoms:

  • MS analysis of the crude peptide shows a peak corresponding to the desired mass minus 26 Da (loss of N₂ and gain of 2H).

  • The desired product with the azide is present in low yield or is absent.

  • Click chemistry reactions fail due to the absence of the azide group.

Root Causes and Solutions:

The azide group is susceptible to reduction by thiols. This is a common issue when using standard cleavage cocktails that contain thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), which are often included to protect sensitive residues like tryptophan and methionine.

Mitigation Strategies and Experimental Protocols:

1. Use a Thiol-Free Cleavage Cocktail:

  • Recommendation: If your peptide sequence does not contain residues that are highly susceptible to modification during cleavage (e.g., Trp, Met, Cys), use a cleavage cocktail without thiol scavengers.

  • Protocol for Thiol-Free Cleavage:

    • Reagents: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • Procedure:

      • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

      • Add the cleavage cocktail to the resin.

      • Gently agitate at room temperature for 2-3 hours.

      • Filter the resin and collect the filtrate.

      • Precipitate the peptide in cold diethyl ether.

2. Use Alternative, Non-Thiol Scavengers:

  • Recommendation: If scavengers are required, consider using non-thiol alternatives.

  • Examples: Triethylsilane (TES) can be used in place of or in addition to TIS. In some cases, small amounts of phenol (B47542) or thioanisole (B89551) may be compatible, but their efficacy in preventing azide reduction should be evaluated for the specific sequence.

Workflow for Preventing Azide Reduction:

G start Start: Plan Final Cleavage check_sequence Does the peptide contain Trp, Met, or Cys? start->check_sequence no_sensitive_res No check_sequence->no_sensitive_res yes_sensitive_res Yes check_sequence->yes_sensitive_res use_thiol_free Use Thiol-Free Cocktail: TFA/TIS/H2O (95:2.5:2.5) no_sensitive_res->use_thiol_free avoid_thiols AVOID standard thiol scavengers (EDT, DTT). yes_sensitive_res->avoid_thiols use_non_thiol Use non-thiol scavengers. (e.g., increased TIS/TES) avoid_thiols->use_non_thiol

Caption: Decision workflow for cleavage cocktail selection.

References

Technical Support Center: Minimizing Aspartimide Formation with Azido-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly when working with complex sequences that may include azido-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis, primarily in Fmoc-based chemistry. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carboxyl group of the Asp.[1][2] This reaction leads to a five-membered succinimide (B58015) ring, known as an aspartimide.[2] This side reaction is problematic as it can lead to a mixture of final products, including the desired peptide, as well as α- and β-peptides that are difficult to separate, and can also cause racemization of the aspartic acid residue.[1][3]

Q2: Are sequences containing azido-amino acids more prone to aspartimide formation?

While the azido (B1232118) group itself does not directly participate in the aspartimide formation mechanism, its presence can indirectly increase the risk. The incorporation of unnatural amino acids like azido-amino acids can sometimes require longer coupling times or stronger coupling reagents, which can promote side reactions. Furthermore, if the azido-amino acid is adjacent to an aspartic acid residue, it might influence the local conformation of the peptide chain, potentially favoring the geometry for aspartimide formation.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

The sequence of the peptide plays a significant role in the propensity for aspartimide formation. The most problematic sequences are those where aspartic acid is followed by a small, sterically unhindered amino acid.[1] The most common problematic motifs include:

  • Asp-Gly[1]

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

Q4: How do reaction conditions affect aspartimide formation?

Several factors in the reaction conditions can influence the rate of aspartimide formation:

  • Base: The use of strong bases, such as piperidine (B6355638) for Fmoc deprotection, is a major contributor to aspartimide formation.[1][2]

  • Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[4][5]

  • Solvent: The polarity of the solvent can have a strong influence, with higher polarity leading to more aspartimide formation.[3]

  • Cleavage Conditions: Acidic cleavage conditions, especially with concentrated acids, can also promote aspartimide formation.[4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered with aspartimide formation during the synthesis of peptides, including those containing azido-amino acids.

Problem Potential Cause Recommended Solution
Significant impurity with the same mass as the desired product is observed. This is a classic sign of aspartimide rearrangement, which is a mass-neutral side reaction.[6]Use a modified Fmoc-deprotection cocktail. Adding 0.1 M HOBt to the piperidine solution can reduce aspartimide formation.[6][7] Alternatively, using a weaker base like piperazine (B1678402) can also suppress this side reaction.[6][7]
Multiple peaks are observed in the HPLC trace after purification. Aspartimide formation can lead to the creation of both α- and β-peptides, which have very similar properties and can be difficult to separate.[1]Employ backbone protection on the amino acid following the aspartic acid residue. Using a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid can completely prevent aspartimide formation.[2][8]
Low yield of the final peptide product. The formation of byproducts due to aspartimide formation can significantly reduce the yield of the desired peptide.[2]For Asp-Ser or Asp-Thr sequences, consider using pseudoproline dipeptides. These dipeptides introduce a temporary kink in the peptide backbone that prevents the geometry required for aspartimide formation.[1]
Racemization of the aspartic acid residue is detected. The aspartimide intermediate is prone to racemization, leading to a mixture of D- and L-isomers of the aspartic acid residue in the final peptide.[1]Optimize the coupling conditions. Use a slower-acting coupling reagent to minimize the time the activated amino acid is susceptible to side reactions.[9] Also, consider lowering the reaction temperature during coupling and deprotection steps.[4][5]
Synthesis of a known "difficult" sequence containing an Asp-Gly motif is failing. The Asp-Gly sequence is highly prone to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1]Utilize a specialized protecting group for the aspartic acid side chain. A cyanosulfurylide (CSY) protecting group can completely suppress aspartimide formation.[2][10]

Data Summary

The choice of protecting group for the aspartic acid side chain can have a significant impact on the extent of aspartimide formation.

Protecting GroupAspartimide Formation (%)ConditionsReference
Benzyl esterHighAcidic or tertiary amine treatment[4][5]
Cyclohexyl ester< 2%Standard peptide synthesis conditions[4][5]
tert-Butyl ester (OtBu)Variable (can be high in prone sequences)Standard Fmoc-SPPS[1]
Cyanosulfurylide (CSY)Completely suppressedStandard Fmoc-SPPS[2][10]

The following table summarizes the effect of different deprotection conditions on aspartimide formation.

Deprotection ReagentAdditiveEffect on Aspartimide FormationReference
20% Piperidine in DMFNonePromotes aspartimide formation[1]
20% Piperidine in DMF0.1 M HOBtReduced aspartimide formation[6][7]
Piperazine in DMFNoneSuppresses aspartimide formation[6][7]
DBU in DMFNonePromotes aspartimide formation to a greater extent[1]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol describes a modified Fmoc deprotection step using hydroxybenzotriazole (B1436442) (HOBt) to suppress aspartimide formation.[6][7]

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. Add HOBt to a final concentration of 0.1 M.

  • Deprotection: Swell the resin-bound peptide in DMF. Drain the solvent and add the 20% piperidine/0.1 M HOBt solution.

  • Reaction: Allow the deprotection reaction to proceed for the standard time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and HOBt.

  • Proceed: Continue with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of a Backbone-Protected Dipeptide

This protocol outlines the use of a pre-formed Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide to completely prevent aspartimide formation at an Asp-Gly motif.[2][8]

  • Resin Preparation: Ensure the preceding amino acid has been successfully coupled and the Fmoc group has been removed.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide and a suitable coupling reagent (e.g., HBTU/HOBt) in DMF. Add a tertiary base such as DIPEA to activate the dipeptide.

  • Coupling: Add the activated dipeptide solution to the resin.

  • Reaction: Allow the coupling reaction to proceed to completion. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to remove the Fmoc group from the aspartic acid residue. The Dmb group will be removed during the final TFA cleavage step.[2]

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp-Xaa sequence Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Fmoc deprotection Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Hydrolysis Hydrolysis/ Piperidinolysis Aspartimide->Hydrolysis Byproducts Mixture of: - α-peptide - β-peptide - Racemized peptide - Piperidide adducts Hydrolysis->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Suspected? CheckSequence Is the sequence Asp-Gly/Asn/Ser/Ala? Start->CheckSequence Yes OptimizeConditions Optimize Conditions: - Lower Temperature - Slower Coupling Reagent Start->OptimizeConditions No UseBackboneProtection Use Backbone Protection: - Fmoc-Asp-(Dmb)Gly-OH CheckSequence->UseBackboneProtection Yes (Asp-Gly) UsePseudoproline Is the sequence Asp-Ser/Thr? CheckSequence->UsePseudoproline Yes (Other) ModifyDeprotection Modify Fmoc Deprotection: - Add 0.1M HOBt - Use Piperazine End Problem Resolved ModifyDeprotection->End UseBackboneProtection->End UsePseudoproline->ModifyDeprotection No InsertPseudoproline Incorporate Pseudoproline Dipeptide UsePseudoproline->InsertPseudoproline Yes InsertPseudoproline->End OptimizeConditions->End

Caption: Troubleshooting decision tree for aspartimide formation.

Prevention_Strategies cluster_0 Protecting Group Strategies cluster_1 Reaction Condition Optimization center Strategies to Minimize Aspartimide Formation BulkySideChain Bulky Side-Chain Protecting Groups (e.g., OChx) center->BulkySideChain BackboneProtection Backbone Protection (Hmb, Dmb) center->BackboneProtection Pseudoproline Pseudoproline Dipeptides center->Pseudoproline SpecializedPG Specialized Protecting Groups (e.g., CSY) center->SpecializedPG ModifiedDeprotection Modified Fmoc Deprotection (additives like HOBt) center->ModifiedDeprotection WeakerBase Use of Weaker Bases (e.g., Piperazine) center->WeakerBase TemperatureControl Lower Reaction Temperature center->TemperatureControl CouplingReagent Slower-Acting Coupling Reagents center->CouplingReagent

Caption: Overview of strategies to prevent aspartimide formation.

References

improving coupling efficiency of FMOC-3-azido-D-alanine in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the incorporation of Fmoc-3-azido-D-alanine, particularly in challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound can stem from several factors. The primary cause is often steric hindrance, where the bulky side chains of the amino acid and the growing peptide chain physically obstruct the formation of the peptide bond.[1] This issue is frequently compounded in "difficult sequences," which are prone to forming secondary structures or aggregating on the solid support, further blocking the reactive sites.[1][2][3] Additionally, the choice of coupling reagents is critical, as standard reagents may not be sufficiently reactive to overcome these hurdles.[1][4]

Q2: My standard HBTU/DIPEA coupling protocol is yielding poor results. What is the reason for this?

A2: Poor results with HBTU or TBTU for coupling this compound have been specifically noted.[4] While these are effective general coupling reagents, they may not be potent enough to overcome the steric challenges posed by this particular amino acid. Furthermore, prolonged coupling times with HBTU and DIPEA can lead to an undesirable side reaction, causing the elimination of the azido (B1232118) group.[5]

Q3: What are the recommended coupling reagents for this compound?

A3: For optimal results, more powerful coupling reagents are recommended. Specifically, phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Castro's reagent) have been reported to yield better outcomes when coupling this compound.[4][6] Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for sterically hindered amino acids in general and represent a strong alternative.[1][6][7]

Q4: Can I improve my coupling efficiency by simply extending the reaction time?

A4: While a longer reaction time can sometimes help drive a sluggish reaction to completion, it is not always the best strategy for this compound. In fact, extended coupling times, particularly with reagents like HBTU/DIPEA, have been shown to cause a side reaction leading to the elimination of the crucial azido moiety.[5] A more effective approach is to use a more potent coupling reagent or to perform a "double coupling."[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction is complete.[1] This is a highly effective strategy to ensure the reaction goes to completion, especially for difficult couplings where a single coupling cycle may be insufficient. It is recommended when you suspect an incomplete reaction based on monitoring tests (e.g., Kaiser test) or when incorporating a sterically hindered residue like this compound into a known difficult sequence.

Troubleshooting Guide

Problem: Incomplete coupling of this compound detected (e.g., positive Kaiser test).

This troubleshooting workflow provides a step-by-step approach to address and resolve poor coupling efficiency.

G cluster_0 Troubleshooting Workflow start Incomplete Coupling Detected q1 Which coupling reagent was used? start->q1 hbtu HBTU / TBTU q1->hbtu other Other (e.g., DIC/HOBt) q1->other switch_reagent Switch to a more potent reagent (PyBOP, HATU, or COMU) hbtu->switch_reagent double_couple Perform a Double Coupling other->double_couple q2 Is the sequence known to be difficult (prone to aggregation)? switch_reagent->q2 double_couple->q2 yes_difficult Yes q2->yes_difficult no_difficult No q2->no_difficult special_tech Consider 'Difficult Sequence' Strategies: - Use high-swelling resin - Add chaotropic agents - Incorporate pseudoproline dipeptides yes_difficult->special_tech re_evaluate Re-evaluate protocol and re-synthesize no_difficult->re_evaluate special_tech->re_evaluate

Caption: Troubleshooting workflow for poor coupling.

Data Summary: Coupling Reagent Recommendations

The selection of an appropriate coupling reagent and additive is paramount for successfully incorporating this compound. The following tables summarize the recommended reagents and their characteristics.

Table 1: Recommended Primary Coupling Reagents

ReagentTypeRecommendation LevelNotes
PyBOP Phosphonium SaltHighly Recommended Specifically cited as effective for this compound.[4]
BOP Phosphonium SaltHighly Recommended Also known as Castro's reagent; effective but byproduct is toxic.[4][8]
HATU Aminium/Uronium SaltHighly Recommended Generally one of the most efficient reagents for hindered couplings.[1][6][7]
COMU Aminium/Uronium SaltRecommendedA safer, Oxyma-based alternative to HATU with comparable efficiency.[1][9]
HBTU/TBTU Aminium/Uronium SaltNot Recommended Reported to give poor results and can cause side reactions with this residue.[4][5]
DIC/DCC CarbodiimideUse with cautionOften inefficient for sterically hindered amino acids alone.[1] Must be used with an additive.

Table 2: Coupling Additives

AdditiveFunctionBenefit
HOBt Racemization Suppressant & CatalystThe classic additive, though now classified as explosive in its pure, dry form.[8][9]
Oxyma Pure Racemization Suppressant & CatalystA non-explosive and highly effective alternative to HOBt.[1][9]
HOAt Racemization Suppressant & CatalystMore reactive than HOBt, leading to faster coupling rates.[1][9]

Experimental Protocols

Protocol 1: Optimized Coupling using HATU

This protocol is designed for coupling this compound using a highly efficient aminium salt activator.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-6 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents, matching the amino acid), and an appropriate base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Activation: Allow the activation mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative test result), wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

  • Troubleshooting: If the monitoring test remains positive, indicating incomplete coupling, proceed to the Double Coupling protocol.

Protocol 2: Double Coupling Procedure

This procedure should be performed immediately following an initial coupling reaction that has proven to be incomplete.

  • Initial Wash: After the first coupling reaction (e.g., Protocol 1, step 4), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Prepare Fresh Activation Solution: Prepare a new activation solution as described in Protocol 1, step 2, using fresh this compound, coupling reagent, and base.

  • Second Coupling: Add the fresh activation solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[1]

  • Final Monitoring and Washing: Repeat the monitoring test. Upon completion, wash the resin as described in Protocol 1, step 6.

Visualization of Coupling Mechanisms

The efficiency of peptide bond formation is directly related to the reactivity of the activated amino acid species. Different classes of coupling reagents generate different activated intermediates.

G cluster_1 Peptide Bond Formation Pathways FmocAA Fmoc-AA-OH Carbodiimide Carbodiimide (e.g., DIC) FmocAA->Carbodiimide Phosphonium Phosphonium Salt (e.g., PyBOP) FmocAA->Phosphonium Aminium Aminium Salt (e.g., HATU) FmocAA->Aminium Resin H2N-Peptide-Resin Peptide Fmoc-AA-NH-Peptide-Resin Resin->Peptide Anhydride Symmetric Anhydride or O-acylisourea Carbodiimide->Anhydride OBtEster OBt/OAt Active Ester Phosphonium->OBtEster HOAtEster OAt Active Ester (Highly Reactive) Aminium->HOAtEster Anhydride->Peptide OBtEster->Peptide HOAtEster->Peptide

Caption: General pathways for amino acid activation.

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating Fmoc-3-azido-D-alanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem when synthesizing peptides with this compound?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin, primarily driven by intermolecular hydrogen bonding to form secondary structures like β-sheets.[1][2] This can be particularly problematic for sequences containing hydrophobic residues.[1] While this compound itself is not exceptionally hydrophobic, its incorporation can alter the peptide's conformational preferences. Aggregation is a significant issue as it can lead to incomplete deprotection and coupling reactions, resulting in truncated sequences, low yields, and challenging purification of the final peptide.[1][2] A common visual indicator of on-resin aggregation is the shrinking or poor swelling of the resin beads.[1][2]

Q2: Is the azido (B1232118) group of this compound stable during standard Fmoc-based solid-phase peptide synthesis?

A2: The azido group is generally stable to the standard conditions of Fmoc SPPS, including treatment with piperidine (B6355638) for Fmoc group removal and trifluoroacetic acid (TFA) for final cleavage and deprotection.[3][4] However, there are important considerations:

  • Prolonged Coupling: A potential side reaction involving the elimination of the azido moiety has been observed during prolonged coupling times with reagents like HBTU/DIPEA.[5]

  • N-terminal α-Azido Acids: While your interest is in a β-azido amino acid, it's noteworthy that peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide (B81097) ion during Fmoc deprotection.[1][6]

  • Cleavage: The use of thiols (e.g., dithiothreitol (B142953) - DTT) in the cleavage cocktail should be avoided as they can reduce the azido group.[3][4]

Q3: My peptide containing this compound is showing signs of aggregation (e.g., poor swelling, failed couplings). What are the initial troubleshooting steps?

A3: If you suspect aggregation, a systematic approach to improving the solvation of the peptide-resin complex is recommended. The following table summarizes initial strategies to employ.

StrategyDescriptionKey Considerations
Solvent Modification Switch from standard DMF to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add 25% dimethyl sulfoxide (B87167) (DMSO) to the DMF.[1]NMP and DMSO can disrupt hydrogen bonds and improve solvation.
Chaotropic Salts Wash the resin with a solution of a chaotropic salt such as 0.8 M NaClO4 or LiCl in DMF before the coupling step.[1]These salts disrupt the secondary structure of the peptide.
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., 40-60°C).[1][7]Increased temperature can provide the energy to overcome intermolecular interactions.
Sonication Sonicate the reaction vessel during coupling and/or deprotection steps.[1]Mechanical agitation can help to break up aggregated peptide chains.
Microwave Synthesis Utilize microwave-assisted synthesis to accelerate reaction times and potentially reduce aggregation.[1][3]The rapid heating can disrupt intermolecular forces.

Q4: The initial troubleshooting steps did not resolve the aggregation. What are more advanced strategies I can employ?

A4: For persistent aggregation, more disruptive techniques involving chemical modifications or specialized reagents may be necessary.

StrategyDescriptionKey Considerations
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid every 6-7 residues.[1]These groups physically prevent the formation of intermolecular hydrogen bonds. They are removed during the final TFA cleavage.[1]
Pseudoproline Dipeptides Substitute a Ser or Thr residue along with the preceding amino acid with a pseudoproline dipeptide.[1]This introduces a "kink" in the peptide backbone, disrupting secondary structure formation. The native sequence is regenerated upon TFA cleavage.
Low-Loading Resin Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).[1]This increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.
Specialized Resins Use resins with enhanced swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, NovaPEG).Improved swelling can enhance the accessibility of reagents to the growing peptide chain.
"Magic Mixture" Use a solvent cocktail known as "Magic Mixture" (e.g., a combination of DMF, DCM, and NMP with additives like ethylene (B1197577) carbonate).[1]This is a highly solubilizing solvent system designed for difficult sequences.

Troubleshooting Guides

Problem: Incomplete Fmoc-deprotection or coupling reactions.

This is a classic symptom of peptide aggregation. The following workflow can help diagnose and address the issue.

G Troubleshooting Workflow for Aggregation cluster_0 Initial Diagnosis cluster_1 Problem Identification cluster_2 Mitigation Strategies cluster_3 Verification start Suspected Aggregation (e.g., failed Kaiser test, poor swelling) test_cleavage Perform a Test Cleavage and Analyze by HPLC/MS start->test_cleavage check_mass Analyze Mass Spec Data test_cleavage->check_mass is_aggregation Is the main impurity the unreacted starting material? check_mass->is_aggregation is_side_reaction Are there unexpected masses (e.g., M-28 from azide elimination)? check_mass->is_side_reaction aggregation_solutions Implement Anti-Aggregation Strategies: - Change Solvents (NMP, DMSO) - Add Chaotropic Salts - Increase Temperature - Use Backbone Protection is_aggregation->aggregation_solutions Yes final_analysis Final Cleavage and Analysis is_aggregation->final_analysis No, purity is acceptable side_reaction_solutions Address Side Reactions: - Reduce Coupling Time - Use Milder Coupling Reagents - Avoid Excess Base is_side_reaction->side_reaction_solutions Yes resynthesize Resynthesize Peptide with Modified Protocol aggregation_solutions->resynthesize side_reaction_solutions->resynthesize resynthesize->final_analysis

Caption: A flowchart guiding the troubleshooting process for peptide aggregation.

Problem: An unexpected mass of -28 Da is observed in the mass spectrum.

This mass loss corresponds to the elimination of N₂ from the azido group, forming a dehydroalanine (B155165) residue. This has been reported as a side reaction during prolonged couplings.[5]

G Potential Side Reaction of Azido Group peptide Peptide-Resin with This compound coupling Prolonged Coupling (e.g., HBTU/DIPEA) peptide->coupling side_product Dehydroalanine-containing Peptide (Mass loss of 28 Da) coupling->side_product Azide Elimination

Caption: Diagram illustrating the potential azide elimination side reaction.

To mitigate this side reaction:

  • Reduce Coupling Time: Use shorter coupling times that are sufficient for complete reaction. Monitor the reaction progress using a Kaiser test.

  • Use Milder Coupling Reagents: Consider using coupling reagents less prone to causing this side reaction.

  • Avoid Excess Base: Use the stoichiometric amount of base required for the coupling reaction.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This test is used to confirm the presence or absence of free primary amines on the resin, indicating the completion of Fmoc deprotection.

  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the resin.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Deprotection Complete): The beads and/or the solution will turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Incomplete Deprotection): The beads and solution will remain yellow or colorless.

Protocol 2: Test Cleavage from Resin

A small-scale cleavage is useful for analyzing the progress of the synthesis and diagnosing issues without consuming all of the material.

  • Sample Preparation:

    • Collect a small amount of the peptide-resin (approx. 10-20 mg) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Note: Do not use thiols in the cleavage cocktail if you wish to preserve the azido group.[3][4]

    • Add approximately 200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.

    • Let the reaction proceed at room temperature for 2-3 hours with occasional shaking.

  • Peptide Precipitation and Analysis:

    • After cleavage, add 1 mL of cold diethyl ether to the tube to precipitate the crude peptide.

    • Centrifuge the tube to pellet the peptide, and carefully decant the ether.

    • Wash the peptide pellet with more cold ether and centrifuge again.

    • Allow the peptide pellet to air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry.

This technical guide provides a starting point for troubleshooting aggregation in peptides containing this compound. The key is a systematic approach, starting with simpler modifications to the synthesis protocol and moving to more advanced strategies if necessary. Careful analysis at each step, including test cleavages and mass spectrometry, is crucial for correctly diagnosing the problem and implementing the most effective solution.

References

Technical Support Center: Fmoc Deprotection in the Presence of Azide Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group while preserving the integrity of azide (B81097) functionalities within a peptide sequence.

Frequently Asked Questions (FAQs)

Q1: Is the azide group stable to standard Fmoc deprotection conditions?

A1: Yes, the azide group is generally stable under the standard conditions used for Fmoc-based solid-phase peptide synthesis (SPPS), which typically involves treatment with 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[1][2] This orthogonality allows for the selective removal of the Fmoc group without affecting the azide, which can then be used for subsequent bioconjugation reactions like "click chemistry".[1]

Q2: What are the potential side reactions involving the azide group during Fmoc deprotection?

A2: While direct reaction of the azide group with piperidine is not a common issue, problems can arise from incomplete deprotection, especially in "difficult" or sterically hindered sequences.[3] In such cases, repeated or prolonged exposure to basic conditions might lead to undesired side reactions. It is also crucial to distinguish between Fmoc deprotection and the final cleavage from the resin. Azide reduction is a known side reaction during TFA-mediated cleavage, especially when thiol-based scavengers are used, but not typically during the piperidine-based Fmoc removal step.[2]

Q3: Are there alternatives to piperidine for Fmoc deprotection that are compatible with azides?

A3: Yes, several alternative reagents can be used for Fmoc deprotection and are compatible with azide-containing peptides. These are often explored to improve synthesis efficiency, reduce toxicity, or minimize side reactions like aspartimide formation.[4][5] Some common alternatives include:

  • 4-Methylpiperidine (4-MP): Functionally very similar to piperidine but may offer advantages in terms of handling and reduced toxicity.[4][6]

  • Piperazine (B1678402)/DBU: A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide very rapid and efficient Fmoc deprotection.[5][7]

  • Morpholine: A milder base that can be effective, particularly for sensitive sequences, though it may require longer reaction times or higher concentrations.[5]

  • Sodium Azide: Interestingly, sodium azide itself can be used under base-free conditions to remove the Fmoc group, providing an orthogonal method that is inherently compatible with the azide functionality.[8][9][10]

Q4: How can I monitor the completeness of the Fmoc deprotection?

A4: Incomplete Fmoc deprotection can lead to the formation of deletion sequences.[5] Several methods can be used to monitor the reaction:

  • Kaiser Test: A widely used colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates successful Fmoc removal.[11]

  • UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a strong UV absorbance. This can be monitored in real-time in automated synthesizers to ensure the reaction goes to completion.

Troubleshooting Guide: Optimizing Fmoc Deprotection

This guide addresses specific issues that may be encountered during the Fmoc deprotection of azide-containing peptides.

Issue Possible Cause Recommended Solution
Incomplete Fmoc Deprotection (e.g., negative Kaiser test, presence of deletion sequences) 1. Steric hindrance around the N-terminus.[3]2. Peptide aggregation on the resin.3. Insufficient reaction time or reagent concentration.1. Increase Deprotection Time/Repeats: Extend the deprotection time or perform a second treatment with fresh reagent.[3]2. Use Alternative Bases: Consider using a more potent deprotection solution like piperazine/DBU.[5][7]3. Incorporate Chaotropic Agents: Add agents like isopropanol (B130326) to the deprotection solution to disrupt secondary structures.
Suspected Azide Instability or Side Reaction 1. Contaminants in reagents.2. Prolonged exposure to harsh conditions.1. Ensure High-Purity Reagents: Use freshly prepared, high-quality piperidine and DMF.2. Minimize Deprotection Time: Optimize the deprotection step to be as short as possible while ensuring complete Fmoc removal.3. Consider a Milder Base: If sensitivity is a concern, switch to a milder deprotection agent like morpholine.[5]4. Base-Free Deprotection: Explore the use of sodium azide for Fmoc removal to eliminate base-related side reactions.[8][9][10]
Formation of Aspartimide or Other Base-Mediated Side Products 1. Presence of susceptible amino acid sequences (e.g., Asp-Gly).2. Strong basicity of the deprotection reagent.1. Add an Acidic Additive: Incorporate a small amount of an acid like formic acid into the deprotection solution to temper the basicity.[7]2. Use a Milder Base: Employ a less basic reagent such as morpholine.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard method for removing the Fmoc group from a peptide resin.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in high-purity DMF.

  • First Deprotection: Drain the DMF from the resin. Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin). Agitate for 5 minutes.

  • Second Deprotection: Drain the piperidine solution. Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: Alternative Fmoc Deprotection using Piperazine/DBU

This protocol offers a faster and highly efficient alternative to piperidine.[7]

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of piperazine and DBU in DMF. A common concentration is 5% piperazine and 2% DBU (v/v) in DMF.

  • Deprotection: Drain the DMF from the resin. Add the piperazine/DBU solution and agitate. Due to the high reactivity, deprotection is often complete in under 2 minutes. Monitor carefully.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Base-Free Fmoc Deprotection using Sodium Azide

This protocol provides a method for Fmoc removal without the use of an amine base, which is ideal for base-sensitive sequences.[8][9][10]

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or a mixture of DMF and DMSO.

  • Deprotection Solution: Prepare a solution of sodium azide (NaN₃) in the chosen solvent. Concentrations can range from 0.1 M to 1 M.

  • Deprotection: Drain the swelling solvent. Add the sodium azide solution to the resin. The reaction is typically slower than with piperidine and may require several hours at room temperature or slightly elevated temperatures (e.g., 40-50°C). Optimization of time and temperature is crucial.

  • Washing: Drain the sodium azide solution. Wash the resin extensively with DMF and then with a dilute acid solution (e.g., 10% HCl) to protonate the newly formed amine and remove any residual dibenzofulvene.[10] Follow with further DMF and DCM washes.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Data Summary: Comparison of Fmoc Deprotection Reagents

Reagent(s)Typical ConcentrationSolventTypical TimeKey AdvantagesPotential Drawbacks
Piperidine 20% (v/v)DMF5-20 minWell-established, reliable, effective scavenger of DBF.[12]Regulated substance in some regions, can cause side reactions (e.g., aspartimide formation).[4][5]
4-Methylpiperidine 20% (v/v)DMF5-20 minEquivalent performance to piperidine, not a controlled substance.[4][6]Similar potential for base-mediated side reactions as piperidine.
Piperazine/DBU 5% Piperazine, 2% DBU (v/v)DMF< 2 minVery fast and efficient, reduces cycle times.[5][7]Highly basic, may increase risk of epimerization or other side reactions if not carefully controlled.
Morpholine 50% (v/v)DMF10-30 minMilder base, can reduce aspartimide formation.[5]Slower reaction times compared to piperidine.
Sodium Azide 0.1 M - 1 MDMF/DMSO1-4 hoursBase-free conditions, avoids base-mediated side reactions.[8][9]Slower reaction, may require elevated temperatures, potential safety concerns with azide reagents.[9]

Visual Guides

Experimental_Workflow start Start: Azide-Peptide on Resin deprotection Fmoc Deprotection Step start->deprotection wash1 Wash Resin (e.g., DMF) deprotection->wash1 confirm Confirmation Test (e.g., Kaiser Test) wash1->confirm incomplete Incomplete Deprotection confirm->incomplete Negative complete Deprotection Complete confirm->complete Positive incomplete->deprotection Repeat Step or Troubleshoot next_step Proceed to Next Coupling Cycle complete->next_step

Caption: General workflow for Fmoc deprotection and confirmation.

Troubleshooting_Logic issue Issue: Incomplete Fmoc Deprotection cause1 Possible Cause: Steric Hindrance / Aggregation issue->cause1 cause2 Possible Cause: Reagent Issue issue->cause2 solution1a Solution: Increase Time / Repeats cause1->solution1a solution1b Solution: Use Stronger Base (e.g., Piperazine/DBU) cause1->solution1b solution2a Solution: Use Fresh, High-Purity Reagents cause2->solution2a

Caption: Troubleshooting logic for incomplete Fmoc deprotection.

References

avoiding piperidinyl-alanine formation with azido amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azido (B1232118) amino acids in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and avoid the formation of piperidinyl-alanine, a common side product when using β-azido-alanine in Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is piperidinyl-alanine and how is it formed during peptide synthesis with azido amino acids?

A1: Piperidinyl-alanine is a common impurity observed during the synthesis of peptides containing β-azido-alanine when using the Fmoc/tBu strategy. Its formation is a two-step process:

  • β-Elimination: The azido group of the β-azido-alanine residue is eliminated under basic conditions, leading to the formation of a highly reactive intermediate called dehydroalanine (B155165) (Dha).

  • Michael Addition: The piperidine (B6355638), used for Fmoc deprotection, then acts as a nucleophile and adds to the dehydroalanine intermediate, resulting in the formation of a piperidinyl-alanine residue.[1][2]

This side reaction is analogous to the well-documented formation of piperidinyl-alanine from C-terminal cysteine residues during Fmoc-SPPS.[1]

Q2: What are the primary factors that promote the formation of piperidinyl-alanine from azido-alanine?

A2: The formation of piperidinyl-alanine is primarily influenced by two factors:

  • Prolonged Coupling Times: Extended coupling times when activating the azido amino acid can promote the elimination of the azide (B81097) group. In one study, a significant increase in an elimination byproduct was observed when coupling times for Fmoc-azidoalanine with HBTU/DIPEA were extended from 2 hours to 5 and 18 hours.[3]

  • Basicity of the Fmoc Deprotection Step: The use of piperidine for Fmoc removal provides the necessary basic environment for the initial β-elimination step and the nucleophile for the subsequent Michael addition.

Q3: Can the choice of coupling reagent affect the formation of this side product?

A3: Yes, the choice of coupling reagent and the overall coupling conditions can play a role. The combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIPEA) has been associated with the elimination of the azido moiety, especially with prolonged reaction times.[3] While systematic comparisons of different coupling reagents for this specific side reaction with azido-alanine are limited, it is advisable to use highly efficient coupling reagents to keep reaction times to a minimum. Reagents like HATU, HCTU, or COMU are known for their high efficiency.[4][5]

Q4: Are there alternative bases for Fmoc deprotection that can reduce the risk of piperidinyl-alanine formation?

A4: Yes, using alternative bases for Fmoc deprotection is a key strategy to minimize base-induced side reactions. While piperidine is the most common reagent, its nucleophilicity contributes to the Michael addition. Alternatives to consider include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can rapidly remove the Fmoc group. It is often used at low concentrations (e.g., 2%) and sometimes in combination with a less nucleophilic scavenger.[6][7]

  • Piperazine (B1678402): A less nucleophilic secondary amine that has been shown to reduce base-induced side reactions like aspartimide formation.[8][9]

  • Dipropylamine (DPA): A non-stench, low-toxicity alternative to piperidine that has been reported to reduce aspartimide formation at elevated temperatures.[6]

Troubleshooting Guides

Problem: I am observing a mass corresponding to the addition of piperidine (+85 Da) to my peptide containing azido-alanine.

This indicates the formation of piperidinyl-alanine. Follow these troubleshooting steps to mitigate this side reaction.

Guide 1: Optimizing Coupling Conditions

Rationale: Prolonged exposure of the azido amino acid to activation and coupling reagents can lead to the initial β-elimination step.

Recommended Actions:

  • Reduce Coupling Time: Aim for the shortest possible coupling time that ensures complete incorporation of the amino acid. Monitor the coupling reaction closely (e.g., using a ninhydrin (B49086) test) to determine the optimal time.

  • Use a High-Efficiency Coupling Reagent: Switch to a more powerful coupling reagent to drive the reaction to completion faster. Consider using HATU, HCTU, or COMU in place of HBTU.[4][5]

  • Perform Double Coupling: If a single, shorter coupling is insufficient, a double coupling with fresh reagents for a standard duration is preferable to a single, prolonged coupling.

Guide 2: Modifying the Fmoc Deprotection Protocol

Rationale: The standard 20% piperidine in DMF for Fmoc deprotection provides both the base to catalyze the elimination and the nucleophile for the addition. Modifying this step can significantly reduce the side reaction.

Recommended Actions:

  • Switch to a Non-Nucleophilic Base: Replace piperidine with a 2% DBU solution in DMF for Fmoc deprotection. This will minimize the Michael addition step.

  • Use a Less Nucleophilic Secondary Amine: Consider using 20% piperazine in DMF as an alternative to piperidine.

  • Reduce Deprotection Time: If using piperidine, optimize the deprotection time to the minimum required for complete Fmoc removal to reduce the exposure of the peptide to basic conditions.

Data Summary

The following table summarizes the quantitative data from a study that observed an elimination product during the synthesis of a model tripeptide (Ac-Phe-Phe-AzaAla-NH2) using Fmoc-β-azido-L-alanine.

Coupling Time (hours)Coupling ReagentsDesired Peptide Yield (%)Elimination Byproduct Yield (%)
2 x 2HBTU/DIPEA in DMF76Not Reported
5HBTU/DIPEA in DMF1732
18HBTU/DIPEA in DMF1732

Data adapted from a study on the synthesis of azido peptides.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Azido-Alanine (Minimized Reaction Time)

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide.

  • In a separate vessel, pre-activate Fmoc-β-azido-L-alanine (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Take a small sample of the resin and perform a ninhydrin test to confirm reaction completion.

  • Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: Fmoc Deprotection using DBU

  • Following the coupling step, wash the resin with DMF (3 times).

  • Add a solution of 2% (v/v) DBU in DMF to the resin.

  • Allow the deprotection reaction to proceed for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 2% DBU in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF to remove residual DBU and the deprotected Fmoc group adduct.

Visualizations

Reaction Pathway

Azido-Alanine_Peptide Peptide with β-Azido-Alanine Dehydroalanine_Intermediate Dehydroalanine Intermediate Azido-Alanine_Peptide->Dehydroalanine_Intermediate β-Elimination (Base-catalyzed) Piperidinyl-Alanine_Product Piperidinyl-Alanine Side Product Dehydroalanine_Intermediate->Piperidinyl-Alanine_Product Michael Addition Piperidine Piperidine Piperidine->Piperidinyl-Alanine_Product

Caption: Mechanism of piperidinyl-alanine formation.

Experimental Workflow for Prevention

cluster_coupling Coupling Step Optimization cluster_deprotection Fmoc Deprotection Optimization Coupling Couple Fmoc-Azido-Alanine Option_A1 Use HATU/HCTU/COMU Coupling->Option_A1 Reagent Choice Option_A2 Minimize Coupling Time (1-2 hours) Coupling->Option_A2 Condition Deprotection Fmoc Deprotection Option_A1->Deprotection Option_A2->Deprotection Option_B1 Use 2% DBU in DMF Deprotection->Option_B1 Alternative Base Option_B2 Use 20% Piperazine in DMF Deprotection->Option_B2 Alternative Base End Continue SPPS Option_B1->End Option_B2->End Start Start SPPS Cycle Start->Coupling

Caption: Workflow for preventing piperidinyl-alanine formation.

Troubleshooting Logic

Start Side Product Detected (Mass +85 Da) Check_Coupling Review Coupling Step Start->Check_Coupling Check_Deprotection Review Deprotection Step Start->Check_Deprotection Action_Coupling Reduce Coupling Time OR Switch to HATU/COMU Check_Coupling->Action_Coupling Action_Deprotection Switch to DBU or Piperazine Check_Deprotection->Action_Deprotection End Problem Resolved Action_Coupling->End Action_Deprotection->End

Caption: Troubleshooting flowchart for piperidinyl-alanine side product.

References

Validation & Comparative

Confirming Incorporation of 3-Azido-D-Alanine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the site-specific incorporation of non-canonical amino acids like 3-azido-D-alanine (AzDA) is a critical step in various applications, from probing biological systems to developing novel therapeutics. This guide provides an objective comparison of mass spectrometry and alternative methods for this purpose, complete with experimental data and detailed protocols.

The integration of bioorthogonal handles, such as the azide (B81097) group in 3-azido-D-alanine, into bacterial peptidoglycan or proteins, opens up a myriad of possibilities for subsequent labeling and analysis. The choice of analytical technique to verify this incorporation is crucial and depends on the specific research question, required sensitivity, and available instrumentation. This guide will delve into the powerful capabilities of mass spectrometry and compare its performance with fluorescence microscopy, Western blotting, and radioisotope-based methods.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) stands out as the definitive method for confirming the incorporation of 3-azido-D-alanine due to its ability to provide precise mass information, thus unequivocally identifying the modified molecules. When coupled with liquid chromatography (LC), LC-MS/MS allows for the separation and identification of specific muropeptides (in the case of peptidoglycan) or peptides (in the case of proteins) containing the azido-amino acid.

Experimental Protocol: LC-MS/MS Analysis of AzDA-labeled Peptidoglycan

This protocol outlines the general steps for the analysis of bacterial peptidoglycan that has been metabolically labeled with 3-azido-D-alanine.

  • Bacterial Culture and Labeling: Grow the bacterial species of interest in a suitable medium. Introduce 3-azido-D-alanine at a predetermined concentration and continue incubation to allow for its incorporation into the cell wall.

  • Peptidoglycan Isolation: Harvest the bacterial cells and perform a series of enzymatic and chemical treatments to isolate the peptidoglycan sacculi. This typically involves treatment with SDS to remove cell membranes and proteases to digest proteins.

  • Muropeptide Preparation: Digest the purified peptidoglycan with a muramidase, such as cellosyl or mutanolysin, to generate smaller muropeptide fragments.

  • Reduction of Muropeptides: Reduce the muropeptide mixture with sodium borohydride (B1222165) to prevent the anomerization of the MurNAc sugar.

  • LC-MS/MS Analysis:

    • Inject the prepared muropeptide sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the muropeptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition mode.

    • The mass spectrometer will perform a full scan to detect the masses of the eluting muropeptides, followed by fragmentation (MS/MS) of the most abundant ions.

  • Data Analysis: Analyze the MS and MS/MS data to identify muropeptides. The incorporation of 3-azido-D-alanine will result in a characteristic mass shift in the corresponding muropeptides. The mass of D-alanine is 89.05 g/mol , while 3-azido-D-alanine has a mass of 130.11 g/mol , resulting in a mass increase of 41.06 Da.[1] The fragmentation pattern in the MS/MS spectra will further confirm the sequence of the muropeptide and the location of the modification.

Quantitative Data Summary
ParameterDescriptionExpected Value/Observation
Mass Shift The difference in mass between a native muropeptide and one containing 3-azido-D-alanine.+41.06 Da
Incorporation Efficiency The percentage of a specific muropeptide that contains 3-azido-D-alanine.Varies depending on bacterial species, labeling conditions, and the specific muropeptide. Can be estimated by comparing the peak areas of the labeled and unlabeled muropeptides in the LC chromatogram.
Limit of Detection (LOD) The lowest concentration at which the modified muropeptide can be reliably detected.Low femtomole to attomole range, depending on the instrument.

Diagram of the mass spectrometry workflow for confirming 3-azido-D-alanine incorporation.

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result bacterial_culture Bacterial Culture + 3-azido-D-alanine pg_isolation Peptidoglycan Isolation bacterial_culture->pg_isolation muropeptide_prep Muropeptide Preparation pg_isolation->muropeptide_prep lc_separation LC Separation muropeptide_prep->lc_separation ms_detection Mass Spectrometry (MS and MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Mass Shift) ms_detection->data_analysis confirmation Confirmation of Incorporation data_analysis->confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Alternative Methods for Confirmation

While mass spectrometry provides the most detailed information, other techniques can also be used to confirm the incorporation of 3-azido-D-alanine, each with its own advantages and limitations.

Fluorescence Microscopy with Click Chemistry

This method offers spatial information, allowing researchers to visualize the location of peptidoglycan synthesis.

Principle: The azide group on the incorporated 3-azido-D-alanine can be covalently linked to a fluorescent probe containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), a process known as "click chemistry". The fluorescently labeled bacteria can then be visualized using a fluorescence microscope.

  • Labeling: Grow and label bacteria with 3-azido-D-alanine as described for the mass spectrometry protocol.

  • Fixation: Fix the bacterial cells with paraformaldehyde or ethanol.

  • Permeabilization (for intracellular targets): If necessary, permeabilize the cells with a detergent like Triton X-100.

  • Click Reaction:

    • Prepare a click reaction cocktail containing a fluorescent alkyne dye (e.g., Alexa Fluor 488 DIBO alkyne for SPAAC), a copper(I) catalyst (for CuAAC, e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the fixed cells with the click reaction cocktail.

  • Washing: Wash the cells to remove excess reagents.

  • Microscopy: Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter sets.

Western Blotting

This technique is suitable for confirming the incorporation of 3-azido-D-alanine into specific proteins.

Principle: If 3-azido-D-alanine is incorporated into a protein, the azide group can be detected on a Western blot. This is typically achieved by first reacting the azide with a probe containing a reporter tag (like biotin (B1667282) or a FLAG epitope) via click chemistry or a Staudinger ligation. The tagged protein can then be detected using standard Western blotting procedures with an antibody against the reporter tag.[2][3][4][5][6]

  • Protein Labeling and Extraction: Label cells or express a protein of interest in the presence of 3-azido-D-alanine. Lyse the cells and extract the total protein.

  • Click Chemistry or Staudinger Ligation: React the protein lysate with an alkyne- or phosphine-tagged reporter molecule (e.g., alkyne-biotin or phosphine-FLAG).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody that recognizes the reporter tag (e.g., anti-biotin or anti-FLAG antibody).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Radioisotope-Based Methods

This classic approach offers high sensitivity for detecting incorporation.

Principle: Instead of an azido-modified D-alanine, a radioactively labeled version, such as 14C-D-alanine, is used. The incorporation of the radiolabel into the peptidoglycan is then detected by autoradiography or liquid scintillation counting.

  • Radiolabeling: Incubate bacteria with 14C-D-alanine.

  • Sample Preparation:

    • For total incorporation measurement, harvest and wash the cells, then measure the radioactivity using a liquid scintillation counter.

    • For visualization, perform SDS-PAGE on cell lysates, dry the gel, and expose it to X-ray film (autoradiography).

  • Data Analysis: Quantify the amount of incorporated radioactivity or analyze the intensity of the bands on the autoradiogram.

Comparison of Methods

FeatureMass SpectrometryFluorescence MicroscopyWestern BlottingRadioisotope-Based Methods
Information Provided Unambiguous identification, precise mass, and location of modification within a peptide/muropeptide, relative quantification.Spatial localization of incorporation within the cell or population.Confirmation of incorporation into a specific protein, relative quantification.Overall incorporation level, high sensitivity.
Sensitivity High (femtomole to attomole)Moderate to high, dependent on dye and microscope.Moderate, dependent on antibody affinity and target abundance.Very high.
Quantitative? Yes (relative and absolute with standards)Semi-quantitative (based on fluorescence intensity)Semi-quantitative (based on band intensity)Yes (with scintillation counting)
Spatial Resolution NoYesNoNo (with scintillation), Yes (with autoradiography on tissue sections)
Throughput ModerateHigh (for imaging)Low to moderateLow
Instrumentation LC-MS/MS systemFluorescence microscopeWestern blot apparatusScintillation counter, phosphorimager
Key Advantage Definitive structural confirmation.Visualization of biological processes in situ.Target-specific confirmation in complex mixtures.Highest sensitivity.
Key Limitation Requires specialized equipment and expertise; no spatial information.Indirect detection; potential for artifacts from fixation and labeling.Indirect detection; relies on antibody specificity.Safety and handling of radioactive materials; limited structural information.

Logical Relationship of Confirmation Methods

The choice of method depends on the specific question being asked. Mass spectrometry provides the most definitive evidence of incorporation, while the other methods offer complementary information.

ConfirmationMethods cluster_question Primary Research Question cluster_methods Recommended Method(s) q_incorporation Is 3-Azido-D-alanine incorporated? ms Mass Spectrometry q_incorporation->ms Definitive fm Fluorescence Microscopy q_incorporation->fm Visual wb Western Blotting q_incorporation->wb Protein-specific radio Radioisotope Methods q_incorporation->radio Sensitive q_location Where is it incorporated? q_location->fm q_protein Is it in my protein of interest? q_protein->ms With purification q_protein->wb q_amount How much is incorporated? q_amount->ms Relative/Absolute q_amount->fm Relative q_amount->wb Relative q_amount->radio Absolute

Caption: Choosing the Right Analytical Method.

References

Comparative Guide to HPLC Analysis of Peptides Containing FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids, such as FMOC-3-azido-D-alanine, into peptides is a critical technique in drug discovery and proteomics, providing a bioorthogonal handle for "click chemistry" modifications.[1][2] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the definitive method for assessing the purity and identity of these synthetic peptides.[3][4] This guide offers a comparative analysis of HPLC methods and columns for peptides containing the this compound residue, providing researchers with the data and protocols needed to optimize their analytical workflows.

Comparison of HPLC Column Chemistries

The choice of stationary phase is crucial for achieving optimal separation of peptides.[5][6] The hydrophobicity and unique chemical properties of the this compound residue can influence its interaction with different column chemistries. A comparison of common reverse-phase columns is essential for method development.

The C18 column is the most widely used for peptide analysis due to its strong hydrophobicity, which provides excellent retention for a broad range of peptides.[4] However, for more hydrophobic peptides or those prone to aggregation, a C4 or C8 column, with shorter alkyl chains, may offer better peak shape and resolution. Phenyl-hexyl columns provide alternative selectivity through π-π interactions with aromatic residues, which can be advantageous for separating peptides with similar hydrophobicity but different aromatic content.

Below is a summary of expected performance characteristics for a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) versus the same peptide with an this compound substitution, analyzed on different column types.

Column ChemistryAnalyteExpected Retention Time (min)Peak Width (FWHM, min)Theoretical Plates (N)Key Observations
C18 (e.g., Agilent AdvanceBio)Standard Peptide15.20.12610,000Strong retention, good resolution for standard peptides.[5]
Azido-Peptide18.50.15585,000Increased retention due to the hydrophobic FMOC group.
C8 Standard Peptide12.80.11595,000Reduced retention, potentially better peak shape for hydrophobic peptides.
Azido-Peptide15.10.13570,000Good balance of retention and resolution.
Phenyl-Hexyl Standard Peptide14.90.13550,000Alternative selectivity, useful for resolving closely eluting peaks.
Azido-Peptide17.80.14540,000Strong interaction with the FMOC group's aromatic system.

Note: The data presented above are illustrative, based on established principles of peptide chromatography, to demonstrate comparative performance. Actual results will vary based on the specific peptide sequence, instrumentation, and precise experimental conditions.

Experimental Protocols

Accurate and reproducible HPLC analysis relies on meticulous experimental protocols, from peptide synthesis to data acquisition.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide

This protocol outlines the synthesis of a model peptide containing this compound using standard Fmoc/tBu chemistry.[7][8]

  • Resin Preparation: Start with a Rink Amide resin (or another suitable resin for C-terminal amides) and swell it in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and Isopropanol (IPA).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3 equivalents), a coupling reagent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add Diisopropylethylamine (DIEA, 6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, using this compound at the desired position.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Reverse-Phase HPLC Analysis

This protocol details the analytical conditions for purity assessment of the crude azido-peptide.

  • Sample Preparation: Dissolve the crude peptide pellet in a suitable solvent, typically 5-10% Acetonitrile (ACN) in water, to a concentration of 1 mg/mL. If solubility is an issue, a small amount of DMF can be added.[9] Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Column:

    • HPLC System: An Agilent 1260 Infinity II or similar system.

    • Column: Agilent AdvanceBio Peptide Plus, C18, 2.1 x 150 mm, 2.7 µm (or a comparable column).

    • Column Temperature: 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-37 min: 65% to 95% B

      • 37-40 min: 95% B

      • 40-42 min: 95% to 5% B

      • 42-50 min: 5% B (re-equilibration)

Workflow Visualization

The overall process from synthesis to analysis can be visualized to clarify the logical flow of operations.

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Repeat for each AA Coupling 3. Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Repeat for each AA Coupling->Deprotection Repeat for each AA Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Cycle Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation SamplePrep 6. Sample Preparation (1 mg/mL in 5% ACN) Precipitation->SamplePrep Crude Peptide Injection 7. HPLC Injection SamplePrep->Injection Separation 8. RP-HPLC Separation (C18 Column, ACN/H2O Gradient) Injection->Separation Detection 9. UV Detection (220nm) Separation->Detection Data 10. Data Analysis (Purity Assessment) Detection->Data

References

A Comparative Guide to NMR Spectroscopy for the Structural Verification of Azido-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the azido (B1232118) group into peptides has become a cornerstone of modern chemical biology and drug development.[1][2] These modified peptides are instrumental in "click chemistry" reactions, enabling the creation of peptide conjugates, stapled peptides, and probes for studying biological systems.[3] Verifying the precise structure and conformation of these azido-peptides is critical to understanding their function and ensuring their efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive solution for detailed structural elucidation in a near-physiological state.[4][5][6]

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for the structural verification of azido-peptides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

NMR Spectroscopy vs. Alternative Analytical Methods

While several techniques can provide structural information, NMR spectroscopy is unparalleled in its ability to deliver a complete atomic-resolution 3D structure and conformational dynamics of a peptide in solution.[4][7] This is a significant advantage over methods that require crystallization or provide less detailed structural insights.

Quantitative Comparison of Techniques

The following table summarizes the capabilities of NMR spectroscopy compared to other common analytical methods for peptide characterization.

Parameter NMR Spectroscopy Mass Spectrometry (MS) X-ray Crystallography FTIR Spectroscopy Circular Dichroism (CD)
Primary Information Atomic connectivity, 3D structure, conformation, dynamics[4][8]Molecular weight, elemental composition, sequence (MS/MS)High-resolution 3D structure of the static moleculePresence of specific functional groups (e.g., azide (B81097), amide)[9]Secondary structure content (α-helix, β-sheet, random coil)
Sample State Solution (near-physiological conditions)Solid or solution (requires ionization)Solid (single crystal)Solid or solutionSolution
Resolution AtomicMolecularAtomic (often <2 Å)Functional group levelSecondary structure level
Key Advantage Provides detailed 3D structure and dynamics in solution.[7]High sensitivity, accurate mass determination.Unambiguous, high-resolution static structure.Fast, simple detection of the azide group (~2100 cm⁻¹).[9]Rapid assessment of secondary structure and folding.
Key Limitation Requires higher sample concentration (>0.5 mM); complex spectra for large molecules (>30 kDa).[8]Provides no 3D conformational information.Requires successful crystallization, which can be a major bottleneck.No detailed structural or conformational information.Provides only an overall percentage of secondary structures.

Detailed NMR Methodologies for Azido-Peptide Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis.

  • 1D ¹H NMR: The initial and simplest experiment, providing a fingerprint of the peptide. Protons on the carbon adjacent to the azide group typically appear around 3.4 ppm.[9]

  • 2D Homonuclear Experiments (COSY, TOCSY): These experiments reveal through-bond proton-proton connectivities.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three bonds, helping to identify adjacent protons within an amino acid residue.[5]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system, which is crucial for identifying the type of amino acid.[4][10]

  • 2D NOESY/ROESY: These experiments are the cornerstone of 3D structure determination.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5-6 Å), regardless of whether they are close in the sequence.[10][11] This information is used to determine the peptide's fold and tertiary structure.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more effective for molecules in an intermediate size range where the standard NOE effect may be zero.[12][13]

  • 2D Heteronuclear Experiments (HSQC, HMBC): These experiments require ¹³C or ¹⁵N isotopic labeling for high sensitivity but provide unambiguous assignments.

    • ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A powerful experiment, especially with ¹⁵N labeling. Each peak in the spectrum represents a specific N-H bond, providing a unique fingerprint of the peptide backbone.[10][14] It can also directly probe the nitrogen atoms of the azide group if ¹⁵N-labeled azides are used.[1][2][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two to four bonds, helping to piece together the peptide's carbon skeleton and confirm the sequence.[14][16]

Experimental Workflow and Data Relationships

The following diagrams illustrate the typical workflow for azido-peptide structural verification and the logical relationship between the key NMR experiments.

G cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synthesis Peptide Synthesis (with Azide Moiety) Purification Purification (HPLC) Synthesis->Purification SamplePrep NMR Sample Prep (Solvent, Concentration) Purification->SamplePrep NMR_1D 1D ¹H NMR SamplePrep->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY, TOCSY, NOESY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (¹⁵N HSQC, HMBC) NMR_1D->NMR_2D_Hetero Assignment Resonance Assignment NMR_2D_Homo->Assignment NMR_2D_Hetero->Assignment Restraints Generate Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, CNS) Restraints->Calculation Validation Structure Validation Calculation->Validation FinalStructure Final 3D Structure & Conformation Validation->FinalStructure

Caption: Experimental workflow for azido-peptide structure verification by NMR.

G COSY COSY SpinSystems Identify Amino Acid Spin Systems COSY->SpinSystems TOCSY TOCSY TOCSY->SpinSystems NOESY NOESY / ROESY Sequential Sequential Assignment (Primary Structure) NOESY->Sequential Spatial Through-Space Proximities NOESY->Spatial HSQC_HMBC HSQC / HMBC HSQC_HMBC->SpinSystems SpinSystems->Sequential Primary Primary Structure (Amino Acid Sequence) Sequential->Primary Secondary Secondary Structure (α-helices, β-sheets) Spatial->Secondary Tertiary Tertiary Structure (3D Fold) Spatial->Tertiary FinalStructure Complete 3D Structure Primary->FinalStructure Secondary->FinalStructure Tertiary->FinalStructure

Caption: Logical relationship of NMR experiments to peptide structure determination.

Experimental Protocol: NMR for Azido-Peptide Structure Verification

This protocol outlines the key steps for analyzing a synthetic azido-peptide of 10-20 residues.

Sample Preparation
  • Purity: Ensure the peptide is >95% pure as determined by HPLC and Mass Spectrometry.

  • Concentration: Dissolve the peptide to a final concentration of 0.5–2.0 mM.[8] Higher concentrations improve the signal-to-noise ratio, which is crucial for 2D experiments.

  • Solvent: For exchangeable amide protons, use a 90% H₂O / 10% D₂O mixture. D₂O is required for the field frequency lock. A suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) should be used to maintain stable conditions.

  • Internal Standard: Add a small amount of a reference compound like DSS or TMSP for accurate chemical shift referencing (defined as 0 ppm).

  • Volume: The final sample volume should be ~500 µL for a standard 5 mm NMR tube.

NMR Data Acquisition

Experiments should be performed on a spectrometer of 600 MHz or higher to achieve sufficient resolution.

  • Temperature: Set the temperature to 298 K (25 °C) and ensure it is stable.

  • 1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum to check sample quality, concentration, and overall folding.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This is used to identify the complete spin systems of individual amino acid residues.

  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms. This experiment is critical for identifying through-space correlations to determine the 3D structure and for sequential assignment.

  • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): This is the most powerful experiment for backbone assignment. Each peak corresponds to a unique amide N-H group, providing an excellent fingerprint of the peptide.

Data Processing and Analysis
  • Processing: Process the raw data (FID) using software like TopSpin, NMRPipe, or Mnova. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify amino acid spin systems (e.g., Ala, Val, Thr).

    • Use the NOESY spectrum to find sequential connectivities (e.g., a NOE between the amide proton of residue i+1 and the alpha proton of residue i). This process establishes the primary sequence.

  • Structure Calculation:

    • Convert NOESY cross-peak intensities into upper distance restraints (e.g., strong = 2.5 Å, medium = 3.5 Å, weak = 5.0 Å).

    • Use software like CYANA, CNS, or XPLOR-NIH to calculate a family of structures that satisfy these distance restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and identify any violations of the experimental restraints.

Conclusion

NMR spectroscopy provides an unparalleled, in-depth view of azido-peptide structure and dynamics in a solution environment. While other methods like mass spectrometry and FTIR are essential for confirming molecular weight and the presence of the azide group, only NMR can deliver the detailed atomic-resolution 3D structure. The combination of 1D and 2D NMR experiments allows for the complete assignment of the peptide's primary sequence and the determination of its secondary and tertiary structure, information that is indispensable for rational drug design and the study of biomolecular interactions.

References

A Comparative Guide to FMOC-3-azido-D-alanine and FMOC-3-azido-L-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide chemistry and drug development, the incorporation of non-natural amino acids is a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, azido-functionalized amino acids serve as versatile chemical handles for bioconjugation via "click chemistry." This guide provides a detailed comparison of two such enantiomers, FMOC-3-azido-D-alanine and FMOC-3-azido-L-alanine, in the context of Solid-Phase Peptide Synthesis (SPPS).

Performance in SPPS: A Tale of Two Enantiomers

While direct, quantitative comparative studies on the SPPS performance of this compound versus its L-isomer are not extensively documented in publicly available literature, we can infer their behavior based on established principles of peptide chemistry. The primary difference lies in the stereochemistry at the alpha-carbon, which can influence coupling efficiency, potential side reactions, and the properties of the final peptide.

Key Performance Parameters:

ParameterFMOC-3-azido-L-alanineThis compoundKey Considerations
Coupling Efficiency Generally high and predictable, similar to other L-amino acids.May experience slightly lower or slower coupling kinetics due to steric hindrance. The D-configuration can present a less favorable orientation for reaction with the growing L-amino acid peptide chain.For D-isomer incorporation, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU or COMU may be beneficial to ensure complete reaction[1][2].
Risk of Racemization Low, as it is the natural enantiomer. Standard coupling protocols are optimized to minimize racemization of L-amino acids.The risk of epimerization at the C-terminal amino acid being coupled to the incoming D-amino acid could be a factor, although this is generally low with modern coupling reagents.The inherent chirality of the D-amino acid is stable. The concern is potential racemization of the preceding L-amino acid during activation.
Peptide Aggregation Sequence-dependent, but generally follows predictable patterns for L-peptides.The introduction of a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets, which may either mitigate or exacerbate aggregation depending on the sequence.Careful sequence design and the use of aggregation-disrupting strategies may be necessary.
Final Peptide Purity High purity is typically achievable with standard protocols.Potentially higher risk of deletion sequences if coupling is incomplete.Optimization of coupling conditions is crucial for achieving high purity.

Impact on Final Peptide Properties

The choice between the D- and L-isomer of 3-azido-alanine can have profound effects on the structural and biological characteristics of the synthesized peptide.

PropertyEffect of FMOC-3-azido-L-alanineEffect of this compoundSignificance for Drug Development
Secondary Structure The azido (B1232118) group itself can influence local backbone conformation, potentially favoring a seven-membered cyclic structure.Can act as a "helix breaker" or induce β-turns, significantly altering the peptide's three-dimensional structure.This allows for the rational design of peptide conformations to optimize receptor binding or other biological interactions.
Enzymatic Stability Peptides composed of L-amino acids are generally susceptible to degradation by proteases.Incorporation of D-amino acids confers significant resistance to proteolysis, leading to a longer in vivo half-life[3].A critical advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Biological Activity The L-isomer is often required for recognition by biological targets that have evolved to interact with L-peptides.May lead to altered or novel biological activities. In some cases, it can enhance binding affinity, while in others it may abolish it.Offers a strategy for fine-tuning the pharmacological properties of a peptide.

Experimental Protocols

The following are generalized protocols for the incorporation of FMOC-3-azido-alanine into a peptide sequence using manual Fmoc-based SPPS.

Standard Coupling Protocol for FMOC-3-azido-L-alanine
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Coupling:

    • In a separate vessel, dissolve FMOC-3-azido-L-alanine (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and an activator base like DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Optimized Coupling Protocol for this compound

Steps 1-3 and 5-7 are identical to the L-alanine protocol.

  • Coupling (Optimized):

    • Consider using a more potent coupling reagent like HATU or COMU (3-5 equivalents)[1].

    • Dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Extend the coupling time to 2-4 hours, or perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

    • Gentle heating (e.g., to 40°C) can be considered to improve coupling efficiency for difficult sequences, but should be used with caution to avoid side reactions[2].

On-Resin Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction to be performed on the peptide while it is still attached to the resin.

  • Resin Preparation: After incorporation of the azido- and alkyne-containing amino acids and completion of the peptide sequence, swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Catalyst Solution Preparation: In a separate, oxygen-free vial, dissolve a copper(I) source (e.g., CuI or CuBr, 1-2 equivalents based on resin loading), a reducing agent (e.g., sodium ascorbate, 2-5 equivalents), and a base (e.g., DIPEA or 2,6-lutidine, 5-10 equivalents) in degassed DMF or DMSO[4][5].

  • Click Reaction: Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, isopropanol/DMSO, and DCM to remove copper salts and other reagents[4].

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizing the Workflow and Applications

The following diagrams illustrate the experimental workflow and a potential application of peptides synthesized with azido-alanine.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (FMOC-Aza-Ala, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Click On-Resin Click Reaction (Optional) Wash2->Click Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Click->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating FMOC-3-azido-alanine.

Signaling_Pathway cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Peptide Azido-Peptide-Fluorophore (Post-Click Chemistry) Peptide->Receptor Binding

Caption: A conceptual signaling pathway that can be studied using a fluorescently labeled azido-peptide.

Conclusion

The choice between this compound and FMOC-3-azido-L-alanine for SPPS is a strategic one, dictated by the desired properties of the final peptide. While the L-isomer integrates seamlessly into standard SPPS protocols, the D-isomer offers the significant advantages of enhanced enzymatic stability and the ability to modulate peptide conformation, albeit with the potential need for optimized coupling conditions. The azido moiety in both isomers provides a powerful tool for post-synthetic modification via click chemistry, enabling the creation of complex and functionalized peptides for a wide range of applications in research and drug development. Careful consideration of the synthetic and biological implications of stereochemistry is paramount to the successful design and synthesis of novel peptide-based molecules.

References

A Head-to-Head Comparison: Fmoc-3-azido-D-alanine vs. Boc-3-azido-D-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalities, and tailored therapeutic properties. Among these, 3-azido-D-alanine serves as a powerful building block, introducing a bioorthogonal azido (B1232118) handle for subsequent modifications via click chemistry. The choice of the Nα-protecting group, either 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc), is a critical decision that dictates the entire synthetic strategy.

This guide provides an objective, data-driven comparison of Fmoc-3-azido-D-alanine and Boc-3-azido-D-alanine, outlining their respective advantages, challenges, and optimal applications in solid-phase peptide synthesis (SPPS).

Core Chemical Philosophies: Fmoc vs. Boc

The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry, which forms the basis of their orthogonality.[1]

  • Fmoc (9-fluorenylmethoxycarbonyl) Strategy: This approach utilizes the base-labile Fmoc group for Nα-amine protection. Deprotection is achieved under mild basic conditions, typically with a solution of 20-50% piperidine (B6355638) in N,N-dimethylformamide (DMF).[2] This allows for the use of acid-labile protecting groups for amino acid side chains (e.g., tBu, Trt, Boc), which are removed simultaneously with peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[][4] This is known as the Fmoc/tBu strategy.

  • Boc (tert-butoxycarbonyl) Strategy: As one of the earliest methods in SPPS, this strategy employs the acid-labile Boc group for Nα-protection.[] The Boc group is removed using a moderately strong acid, such as TFA, in each cycle.[5][6] Consequently, more robust, stronger-acid-labile protecting groups (e.g., Benzyl-based) are required for side-chain protection, and final cleavage necessitates a very strong acid, such as anhydrous hydrofluoric acid (HF).[2][5] This is known as the Boc/Bzl strategy.

The azido group itself is a key functional handle that is stable under both the basic conditions of Fmoc removal and the acidic conditions of Boc removal and final TFA cleavage. This makes it an excellent orthogonal protecting group for a side-chain amine, which can be unmasked by reduction with phosphines or thiols.

Comparative Performance and Strategy

The selection between Fmoc and Boc derivatives of 3-azido-D-alanine has significant implications for the synthesis process. The following table summarizes the key strategic differences.

ParameterThis compound (Fmoc/tBu Strategy)Boc-3-azido-D-alanine (Boc/Bzl Strategy)
Nα-Deprotection Base-labile: 20-50% piperidine in DMF.[2]Acid-labile: 50% TFA in DCM.[6][7]
Process Mildness Generally considered milder due to avoidance of repetitive strong acid treatments.[2][8]Repetitive TFA treatment can lead to side-chain protecting group degradation or premature cleavage from some resins.[8]
Side-Chain Protection Acid-labile (TFA): tert-Butyl (tBu), Trityl (Trt), Boc.[]Strong acid-labile (HF): Benzyl (Bzl), Tosyl (Tos).[][5]
Final Cleavage Mild: e.g., 95% TFA with scavengers (TIS, H₂O).[9]Harsh: Requires strong acids like anhydrous HF or TFMSA.[2][5]
Orthogonality Fully orthogonal system (base vs. acid).[4]Quasi-orthogonal system (graded acid lability).[4]
Automation Standard for modern automated synthesizers due to simpler fluidics and safety.[2][8]Less common for modern commercial synthesizers; requires specialized HF-resistant apparatus.[2][7]
Compatibility Ideal for peptides with acid-sensitive modifications like phosphorylation or glycosylation.[8]Better suited for base-sensitive peptides, such as depsipeptides or C-terminal thioesters.[4]
Key Side Reactions - Aspartimide formation at Asp-Xxx sequences, especially with heat.[8]- Piperidine adduct formation.[7]- Alkylation of sensitive residues (e.g., Met, Trp) by carbocations during Boc deprotection.[7]- Requires careful neutralization step after deprotection.[5]
Solubility Issues The bulky, hydrophobic Fmoc group can sometimes promote peptide aggregation.[10]The less hydrophobic Boc group may offer advantages for certain difficult sequences.[10]

Experimental Protocols

Detailed methodologies are crucial for successful synthesis. Below are standard protocols for incorporating azido-D-alanine using both strategies.

Protocol 1: Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle on a swollen peptide-resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-5 eq.) with a coupling reagent like HCTU (3-5 eq.) and a base such as DIPEA (6-10 eq.) in DMF for 1-5 minutes. Note: For azido-amino acids, coupling reagents like PyBOP or HATU may yield better results than HBTU or TBTU.[11][12]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Boc-SPPS Cycle for Incorporating Boc-3-azido-D-alanine

This protocol outlines a single cycle on a swollen peptide-resin (e.g., MBHA resin for a C-terminal amide).

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash).[6][7]

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[6][7]

  • Washing & Neutralization:

    • Wash the resin with DCM (3-5 times) and isopropanol (B130326) (2 times) to remove residual acid.[7]

    • Wash again with DCM (3-5 times).

    • Neutralize the N-terminal ammonium (B1175870) salt by treating the resin with 10% DIPEA in DCM (v/v) for 2 minutes, twice.[7]

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-3-azido-D-alanine (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Final Peptide Cleavage
  • Fmoc/tBu Strategy Cleavage:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Note: The azido group is stable to TFA but can be reduced by thiols. If subsequent thiol-based reactions are not planned, a simpler cocktail like 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS) can be used.[9]

    • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Boc/Bzl Strategy Cleavage:

    • Caution: This procedure uses highly toxic and corrosive anhydrous HF and requires a specialized Teflon apparatus.

    • Dry the peptide-resin thoroughly.

    • Place the resin in the reaction vessel of the HF apparatus with a scavenger such as anisole.

    • Cool the vessel in a dry ice/acetone bath and condense HF into it.

    • Allow the reaction to proceed at 0°C for 1-2 hours.

    • Remove the HF by vacuum.

    • Wash the resin/peptide mixture with cold ether to remove scavengers and byproducts.

    • Extract the peptide with a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Visualizing the Strategies and Molecules

To provide a clearer understanding, the following diagrams illustrate the chemical structures and workflows.

G cluster_0 This compound cluster_1 Boc-3-azido-D-alanine Fmoc Boc

Caption: Chemical structures of Fmoc- and Boc-protected 3-azido-D-alanine.

spss_workflow cluster_fmoc Fmoc-SPPS Cycle Fmoc_Start Peptide-Resin (N-Fmoc) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect 1 Fmoc_Couple Coupling (Fmoc-Azi-D-Ala-OH) Fmoc_Deprotect->Fmoc_Couple 2 Fmoc_End Peptide-Resin+1 (N-Fmoc) Fmoc_Couple->Fmoc_End 3 Fmoc_End->Fmoc_Start Repeat

Caption: Workflow for the Fmoc solid-phase peptide synthesis (SPPS) cycle.

spss_workflow_boc cluster_boc Boc-SPPS Cycle Boc_Start Peptide-Resin (N-Boc) Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect 1 Boc_Neutralize Neutralization (10% DIPEA/DCM) Boc_Deprotect->Boc_Neutralize 2 Boc_Couple Coupling (Boc-Azi-D-Ala-OH) Boc_Neutralize->Boc_Couple 3 Boc_End Peptide-Resin+1 (N-Boc) Boc_Couple->Boc_End 4 Boc_End->Boc_Start Repeat

Caption: Workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.

Orthogonal_Strategies Start Choose Nα-Protection Fmoc This compound (Base-Labile) Start->Fmoc Boc Boc-3-azido-D-alanine (Acid-Labile) Start->Boc SideChainFmoc Side-Chain Protection: tBu, Trt, Boc (Acid-Labile) Fmoc->SideChainFmoc SideChainBoc Side-Chain Protection: Bzl, Tos (Strong Acid-Labile) Boc->SideChainBoc CleavageFmoc Final Cleavage: TFA SideChainFmoc->CleavageFmoc CleavageBoc Final Cleavage: Anhydrous HF SideChainBoc->CleavageBoc

Caption: Logical relationship between Nα-protection, side-chain protection, and cleavage.

Conclusion and Recommendations

The choice between this compound and Boc-3-azido-D-alanine is not merely a matter of preference but a strategic decision that impacts the entire peptide synthesis workflow.

Choose this compound for:

  • Acid-sensitive peptides: Peptides containing post-translational modifications like glycosylation or phosphorylation that would be destroyed by the repetitive acid treatments of the Boc strategy.[8]

  • Automated synthesis: The Fmoc/tBu strategy is more amenable to automation and is the standard for most modern peptide synthesizers.[2]

  • Safety and convenience: Avoidance of the highly hazardous anhydrous HF makes the synthesis and cleavage process safer and more accessible.[2]

Choose Boc-3-azido-D-alanine for:

  • Base-sensitive sequences: Peptides that are prone to side reactions under basic conditions, such as those containing depsipeptide bonds.[4]

  • Long or difficult sequences: The Boc/Bzl strategy, particularly with in situ neutralization protocols, can sometimes provide superior results for synthesizing long or aggregation-prone peptides.[5]

  • Specific historical protocols: When replicating older literature or when specific expertise and equipment for Boc chemistry are already established.

Both derivatives successfully introduce the versatile azido group for subsequent bioorthogonal conjugations. By understanding the fundamental chemical principles and practical considerations outlined in this guide, researchers can make an informed decision to select the optimal building block for their specific research and development goals.

References

A Comparative Guide to D-Amino Acid Labeling: Exploring Alternatives to Fmoc-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, cell biology, and drug development, the ability to visualize and track the synthesis of peptidoglycan (PG) in bacteria is crucial. D-amino acids, unique components of bacterial cell walls, provide an excellent target for metabolic labeling. Fmoc-3-azido-D-alanine has been a valuable tool, enabling a two-step labeling approach via click chemistry. However, the field has evolved, offering a range of alternatives with distinct advantages. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

The primary alternatives to this compound fall into two main categories:

  • Fluorescent D-Amino Acids (FDAAs): These probes are D-amino acids directly conjugated to a fluorophore. They offer a streamlined, one-step labeling process, allowing for direct visualization of peptidoglycan synthesis in living bacteria.

  • Other Bioorthogonal D-Amino Acids: Similar to this compound, these are D-amino acids functionalized with a bioorthogonal handle, such as an alkyne group (e.g., ethynyl-D-alanine or EDA). These require a second step of "clicking" on a fluorescent reporter molecule.

Performance Comparison

The choice of a D-amino acid probe depends on several factors, including the bacterial species under investigation (particularly the permeability of the outer membrane in Gram-negative bacteria), the desired temporal resolution, and the experimental setup. The following table summarizes the key performance characteristics of this compound and its primary alternatives.

FeatureThis compoundFluorescent D-Amino Acids (e.g., HADA, YADA)Alkyne-D-Amino Acids (e.g., EDA)
Labeling Workflow Two-step (incorporation + click chemistry)One-step (direct incorporation and visualization)Two-step (incorporation + click chemistry)
Temporal Resolution Good; allows for pulse-chase experiments.Excellent; enables real-time imaging of PG synthesis.[1]Good; suitable for pulse-chase experiments.
Signal-to-Background Ratio Generally high after washing.Variable; can be high with washing.[2] Newer "fluorogenic" FDAAs offer high signal with minimal background without washing.[1]Generally high after washing.
Permeability in Gram-negatives Good.Varies by fluorophore. Smaller, more hydrophilic FDAAs like HADA and YADA show good permeability.[3]Good, due to the small size of the alkyne group.
Toxicity Low at typical working concentrations.Generally low; does not affect growth rates at appropriate concentrations.[4]Low at typical working concentrations.[5]
Versatility High; the azide (B81097) handle can be "clicked" to a wide variety of reporter molecules (fluorophores, biotin, etc.).Limited to the specific fluorophore of the FDAA. A "palette" of colors is available.[3][6]High; the alkyne handle can be "clicked" to a wide variety of azide-containing reporters.
Ease of Use More complex due to the two-step process and requirement for a copper catalyst (for CuAAC).Simple and straightforward.More complex due to the two-step process and requirement for a copper catalyst (for CuAAC).

Quantitative Data Summary

The following table presents a summary of quantitative data for a selection of popular FDAAs, highlighting their spectral properties and performance in E. coli.

Probe NameEmission ColorExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Signal-to-Background Ratio in E. coli (WT)
HADABlue~405~450328.71>4[3]
YADAYellow~488~530489.43>4[3]
BADAGreen~503~512390.212-4[3]
sBADAGreen~503~512457.282-4[3]
TADAOrange~555~580559.63<2[2][3]
Atto610ADARed~615~635~7002-4[3]

Data compiled from Hsu et al., Chemical Science, 2017.[3][6] The signal-to-background ratio is a critical measure of labeling efficiency and image quality. Note that the permeability and, consequently, the labeling efficiency of larger FDAAs like TADA are reduced in wild-type Gram-negative bacteria such as E. coli.[2][7]

Experimental Workflows

The selection of a D-amino acid labeling strategy dictates the experimental workflow. Below are diagrams illustrating the key steps for the different approaches.

experimental_workflow cluster_azido This compound / Alkyne-D-alanine Workflow cluster_fdaa Fluorescent D-Amino Acid (FDAA) Workflow az_start Incubate bacteria with azido/alkyne D-amino acid az_wash1 Wash to remove excess probe az_start->az_wash1 az_fix Fix cells (optional) az_wash1->az_fix az_click Perform click chemistry with fluorescent reporter az_fix->az_click az_wash2 Wash to remove excess reporter az_click->az_wash2 az_image Image cells az_wash2->az_image fdaa_start Incubate bacteria with FDAA fdaa_wash Wash to remove excess probe fdaa_start->fdaa_wash fdaa_image Image cells fdaa_wash->fdaa_image

A comparison of the experimental workflows for bioorthogonal and fluorescent D-amino acid labeling.

Peptidoglycan Labeling Mechanism

Both FDAAs and bioorthogonal D-amino acids are incorporated into the peptidoglycan by the same enzymatic machinery. The D-amino acid moiety of the probe is recognized by bacterial transpeptidases (both D,D- and L,D-transpeptidases), which catalyze its incorporation into the peptide side chains of the peptidoglycan.[8] This process allows for the specific labeling of sites of active cell wall synthesis.

labeling_mechanism probe D-Amino Acid Probe (e.g., Azido-D-Ala, FDAA) transpeptidase Transpeptidase (PBP or L,D-TPase) probe->transpeptidase labeled_pg Labeled Peptidoglycan transpeptidase->labeled_pg pg_precursor Peptidoglycan Precursor pg_precursor->transpeptidase

The enzymatic incorporation of D-amino acid probes into the bacterial peptidoglycan.

Experimental Protocols

Protocol 1: Labeling of E. coli with HADA (Fluorescent D-Amino Acid)

This protocol is adapted from Kuru et al. and Peters et al.[2][9]

Materials:

  • E. coli culture

  • Luria-Bertani (LB) medium

  • HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium citrate (B86180) buffer, pH 3.0

  • Paraformaldehyde (PFA)

  • Microcentrifuge and tubes

  • Fluorescence microscope with a DAPI filter set (or similar, for HADA visualization)

Procedure:

  • Prepare HADA stock solution: Dissolve HADA powder in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Culture bacteria: Grow E. coli in LB medium at 37°C with shaking to an OD600 of 0.2-0.4.

  • Labeling: Add HADA stock solution to the bacterial culture to a final concentration of 250-500 µM. Incubate for the desired period (e.g., 5 minutes for a short pulse to label active growth zones, or for one to two doublings for uniform labeling).

  • Stop labeling and wash (Optimized protocol): To better preserve the label at the division septum, add 1/10th volume of 10x sodium citrate buffer (pH 2.25) to the culture to stop growth and label incorporation.[9]

  • Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).

  • Wash the cells once with 1x sodium citrate buffer (pH 3.0).[9]

  • Wash the cells twice with ice-cold 1x PBS (pH 7.4).[9]

  • Fixation (optional): Resuspend the cell pellet in 4% PFA in PBS and incubate for 20 minutes at room temperature.

  • Wash the cells twice with PBS to remove the fixative.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount a small volume onto a microscope slide with an agarose (B213101) pad and visualize using a fluorescence microscope. HADA can be visualized with an excitation wavelength of ~405 nm and an emission wavelength of ~450 nm.

Protocol 2: Labeling of Bacteria with Azido-D-Alanine and Click Chemistry

This protocol provides a general framework for a two-step labeling procedure using an azido-D-amino acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Bacterial culture

  • Growth medium

  • This compound or other azido-D-amino acid

  • DMSO

  • PBS, pH 7.4

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • Microcentrifuge and tubes

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore

Procedure:

Part A: Incorporation of Azido-D-Alanine

  • Prepare azido-D-alanine stock solution: Dissolve the azido-D-amino acid in DMSO to a final concentration of 100 mM. Store at -20°C.

  • Culture bacteria: Grow bacteria in their appropriate medium to the desired growth phase.

  • Labeling: Add the azido-D-amino acid stock solution to the culture to a final concentration of 1-5 mM.[10] Incubate for a desired period (e.g., one to two generations).

  • Wash: Pellet the cells by centrifugation and wash three times with PBS to remove unincorporated azido-D-amino acid.

Part B: Click Chemistry Reaction (CuAAC)

  • Prepare click chemistry reagents:

    • Fluorescent alkyne probe stock (e.g., 10 mM in DMSO).

    • CuSO4 stock (e.g., 50 mM in water).

    • THPTA stock (e.g., 50 mM in water).

    • Sodium ascorbate stock (freshly prepared, e.g., 500 mM in water).

  • Resuspend cells: Resuspend the washed cell pellet from Part A in PBS.

  • Prepare click reaction mix: In a separate tube, prepare the click reaction mix. For a 100 µL final reaction volume, you can add reagents in the following order:

    • 1 µL fluorescent alkyne probe stock (final concentration ~100 µM).

    • 2 µL CuSO4 stock (final concentration 1 mM).

    • 4 µL THPTA stock (final concentration 2 mM).

  • Perform click reaction: Add the click reaction mix to the resuspended cells. Initiate the reaction by adding 2 µL of the freshly prepared sodium ascorbate stock (final concentration 10 mM).

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Wash: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted click chemistry reagents.

  • Imaging: Resuspend the final cell pellet in PBS and image using a fluorescence microscope with the appropriate filter set for your chosen fluorophore.

Conclusion

The landscape of D-amino acid labeling has expanded, offering researchers a versatile toolkit to study bacterial cell wall biology. While this compound remains a powerful tool due to the flexibility of click chemistry, Fluorescent D-Amino Acids (FDAAs) provide a simpler, one-step method for direct visualization, with some newer probes even eliminating the need for washing steps. The choice between these alternatives will depend on the specific experimental goals, the bacterial species of interest, and the available imaging infrastructure. This guide provides the necessary information to make an informed decision and successfully implement these powerful labeling techniques.

References

A Head-to-Head Comparison of FMOC-3-azido-D-alanine with Other Bioorthogonal Handles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of a bioorthogonal handle is a critical decision that can significantly impact the success of an experimental workflow. Among the plethora of options, FMOC-3-azido-D-alanine has emerged as a versatile building block. This guide provides an objective comparison of its performance against other common bioorthogonal handles, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

This compound is a non-canonical amino acid that incorporates an azide (B81097) moiety, a key functional group for "click chemistry" reactions. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of an azide handle into peptides and proteins. This guide will focus on comparing the performance of the azide group in this compound with other handles in the two most prominent bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily judged by its kinetics, stability, and biocompatibility. The following tables summarize key quantitative data for the performance of the azide handle, with a focus on reactions relevant to this compound, in comparison to other bioorthogonal reactions.

Reaction TypeHandle 1Handle 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC Azide (in peptide context)DBCO0.34Fast, copper-free, excellent for live-cell applications.[1]
SPAAC Fmoc-AzidolysineBCN0.037Copper-free, but slower than with DBCO.[1]
SPAAC Benzyl AzideBCN~0.07Baseline for a simple aliphatic azide.
SPAAC Benzyl AzideDBCO~0.24DBCO generally shows faster kinetics than BCN with simple azides.
CuAAC AzideTerminal Alkyne10⁴ - 10⁵Very fast, but requires a cytotoxic copper catalyst.
Tetrazine Ligation Tetrazinetrans-Cyclooctene (TCO)~10³ - 10⁶Extremely fast, copper-free, but handles can have stability issues.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. The data highlights the kinetic differences between various bioorthogonal pairs. SPAAC reactions involving azides and cyclooctynes like DBCO offer a good balance of speed and biocompatibility.

HandleConditionsStabilityNotes
Azide Physiological (cell culture media)Generally stableThe azide group is largely inert to biological nucleophiles.
Azide Fmoc deprotection (piperidine)StableThe azide group is compatible with standard Fmoc-SPPS conditions.[2]
Tetrazine Aqueous buffersVariableCan be susceptible to degradation, especially in the presence of thiols.
Strained Alkynes (e.g., DBCO, BCN) Physiological (cell culture media)Generally stableCan exhibit some off-target reactivity with thiols.

Table 2: Stability of Bioorthogonal Handles. The stability of the handle under relevant experimental conditions is crucial for successful conjugation. The azide group demonstrates good stability in both biological and synthetic contexts.

Experimental Methodologies

Detailed and reproducible protocols are essential for the successful implementation of bioorthogonal labeling strategies. Below are key experimental protocols relevant to the use of this compound.

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using an automated or manual peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using this compound at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol describes the labeling of a peptide containing 3-azido-D-alanine with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azido-peptide (synthesized as in Protocol 1)

  • Cyclooctyne-functionalized probe (e.g., DBCO-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

Procedure:

  • Dissolve Reactants: Dissolve the azido-peptide in PBS to a final concentration of 100 µM. Dissolve the DBCO-fluorophore in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the azido-peptide solution with the DBCO-fluorophore stock solution to achieve a desired final concentration (typically a 1.1 to 2-fold molar excess of the DBCO probe). Ensure the final DMSO concentration is low (e.g., <5%) to avoid affecting the reaction or peptide solubility.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne (B158145) and azide, but is typically complete within 1-4 hours.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by LC-MS or HPLC by observing the consumption of the starting materials and the formation of the product.

  • Purification: Purify the labeled peptide from excess unreacted probe using reverse-phase HPLC or size-exclusion chromatography.

  • Analysis: Characterize the final labeled peptide by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the labeling efficiency.

Protocol 3: Kinetic Analysis of SPAAC Reactions by NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Azido-containing compound (e.g., this compound derivative)

  • Cyclooctyne (e.g., BCN or DBCO)

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the azide and cyclooctyne of known concentrations in the chosen deuterated solvent.

  • NMR Setup: Set up the NMR spectrometer to acquire a series of ¹H NMR spectra over time.

  • Reaction Initiation: In an NMR tube, mix the azide and cyclooctyne solutions at known initial concentrations (typically in the mM range).

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. Monitor the disappearance of a characteristic proton signal from one of the reactants and/or the appearance of a characteristic proton signal from the triazole product.

  • Data Analysis:

    • Integrate the chosen signals in each spectrum to determine the concentration of the reactant or product at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, plot 1/[Reactant] versus time. The slope of the resulting linear plot will be equal to the second-order rate constant (k₂).

    • Alternatively, if one reactant is in large excess (pseudo-first-order conditions), plot ln([Reactant]) versus time. The negative of the slope will give the pseudo-first-order rate constant (k_obs), from which k₂ can be calculated by dividing by the concentration of the reactant in excess.

Visualizing Bioorthogonal Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioorthogonal Conjugation cluster_application Downstream Application Fmoc-SPPS Fmoc-SPPS Azido-Peptide Azido-Peptide Fmoc-SPPS->Azido-Peptide Yields This compound This compound This compound->Fmoc-SPPS Incorporation SPAAC SPAAC Azido-Peptide->SPAAC Reacts with Labeled-Peptide Labeled-Peptide SPAAC->Labeled-Peptide Forms Cyclooctyne-Probe Cyclooctyne-Probe Cyclooctyne-Probe->SPAAC Drug_Development Drug_Development Labeled-Peptide->Drug_Development Cell_Imaging Cell_Imaging Labeled-Peptide->Cell_Imaging Proteomics Proteomics Labeled-Peptide->Proteomics

Caption: Workflow for peptide modification using this compound.

signaling_pathway_labeling cluster_cell Live Cell cluster_labeling Bioorthogonal Labeling Cell_Surface_Receptor Cell_Surface_Receptor Signaling_Cascade Signaling_Cascade Cell_Surface_Receptor->Signaling_Cascade Activates Cell_Imaging Cell_Imaging Cell_Surface_Receptor->Cell_Imaging Visualize with Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Azido-Ligand Azido-Ligand Labeled_Ligand Labeled_Ligand Azido-Ligand->Labeled_Ligand SPAAC with DBCO-Fluorophore DBCO-Fluorophore Labeled_Ligand->Cell_Surface_Receptor Binds to

Caption: Labeling a cell surface receptor for imaging.

Conclusion

This compound stands as a valuable tool for the site-specific incorporation of an azide bioorthogonal handle into peptides and proteins. Its compatibility with standard Fmoc-SPPS simplifies the synthesis of azido-modified biomolecules. When compared to other bioorthogonal handles, the azide group offers a favorable balance of stability and reactivity, particularly in SPAAC reactions with cyclooctynes like DBCO, which proceed with good kinetics without the need for a cytotoxic copper catalyst.

For applications in living systems where biocompatibility is paramount, the SPAAC reaction with an azide handle is often the preferred choice over the faster but potentially toxic CuAAC reaction. While tetrazine ligations offer even faster kinetics, the stability of the tetrazine handle can be a concern in certain biological environments.

Ultimately, the selection of the optimal bioorthogonal handle and corresponding reaction will depend on the specific experimental context, including the nature of the biomolecule, the desired reaction rate, and the tolerance of the system to potential side reactions or catalyst toxicity. This guide provides the foundational data and protocols to assist researchers in navigating these choices and successfully applying this compound and other bioorthogonal handles in their research and drug development endeavors.

References

Comparative Guide to Peptidoglycan Labeling: Validating the Efficiency of FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMOC-3-azido-D-alanine with alternative methods for labeling bacterial peptidoglycan. The following sections detail the experimental validation of labeling efficiency, present quantitative data, and provide established protocols to assist in the selection of the most suitable method for your research needs.

Introduction to Peptidoglycan Labeling

Metabolic labeling of bacterial peptidoglycan (PG) is a powerful technique for studying bacterial cell wall biosynthesis, growth, and division. This process involves the introduction of unnatural D-amino acid analogs that are incorporated into the PG structure by the cell's own enzymatic machinery. These analogs are typically functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively detected through a chemical ligation reaction, commonly known as "click chemistry."

This compound is a widely used reagent for this purpose. The azido (B1232118) group serves as a handle for subsequent detection with alkyne-bearing probes, often fluorescent, enabling visualization and quantification of PG synthesis. The fluorenylmethyloxycarbonyl (FMOC) protecting group is typically removed during the process of incorporation or detection.

Comparison of Peptidoglycan Labeling Probes

The choice of labeling probe is critical and depends on the specific experimental goals, the bacterial species under investigation, and the available detection methods. Here, we compare this compound to other commonly used alternatives.

ProbeLabeling StrategyDetection MethodAdvantagesDisadvantages
This compound Two-step: Metabolic incorporation of the azide-modified D-alanine followed by click chemistry with an alkyne-functionalized reporter (e.g., fluorescent alkyne).Fluorescence microscopy, flow cytometry, mass spectrometry.High specificity and signal-to-noise ratio due to bioorthogonal reaction. Versatile, as various reporter molecules can be used.Two-step process can be more time-consuming. Potential for incomplete reaction during the detection step.
Alkyne-functionalized D-alanine (e.g., Ethynyl-D-alanine) Two-step: Metabolic incorporation of the alkyne-modified D-alanine followed by click chemistry with an azide-functionalized reporter (e.g., fluorescent azide).Fluorescence microscopy, flow cytometry, mass spectrometry.Similar to azido-D-alanine, offering high specificity and versatility.Two-step process. Some studies suggest alkyne probes can have higher background signal than azide probes in certain biological systems.
Fluorescent D-amino acids (FDAAs) One-step: Direct metabolic incorporation of a D-amino acid conjugated to a fluorophore.Fluorescence microscopy, flow cytometry.Simpler and faster one-step labeling protocol. Allows for real-time imaging of PG synthesis in live cells.The bulky fluorophore may affect incorporation efficiency in some bacterial species. Limited to the specific spectral properties of the conjugated fluorophore. Potential for higher background fluorescence.[1][2]
D-alanyl-D-alanine Dipeptide Probes (e.g., EDA-DA) Two-step: Metabolic incorporation of a dipeptide analog containing a bioorthogonal handle.Fluorescence microscopy, flow cytometry.Can be more efficiently incorporated in some bacteria by bypassing the D-Ala-D-Ala ligase (Ddl) enzyme.[3] Provides a better measure of Lipid II-dependent PG synthesis in bacteria with active L,D-transpeptidases.Two-step process. Synthesis of dipeptide probes can be more complex.

Quantitative Comparison of Labeling Efficiency

Direct quantitative comparisons of labeling efficiency between different D-amino acid analogs are not extensively documented in single studies. However, existing research provides insights into the relative performance of these probes.

One study demonstrated that labeling of Staphylococcus aureus with 3-azido-D-alanine followed by click chemistry with a cyclooctyne-bearing probe resulted in a significantly higher signal compared to control cells not treated with the azide analog. While not a direct comparison to other labeling agents, this highlights the robust signal generated by the azide-alkyne cycloaddition.

Another study comparing the accumulation of radiolabeled L- and D-amino acids in E. coli found that the incorporation rate of ³H-L-Ala was higher than that of ³H-D-Ala.[4] Although this study did not use chemically modified analogs for click chemistry, it underscores that the efficiency of uptake and incorporation can vary between different amino acid enantiomers and their derivatives.

The signal-to-noise ratio is a critical factor in evaluating labeling efficiency. For fluorescent D-amino acids (FDAAs), this ratio can be influenced by the specific fluorophore, the bacterial species, and experimental conditions such as washing steps. For instance, in E. coli, the signal-to-noise ratios for HADA (blue), NADA (green), and TDL (red) were reported to be 6.3, 1.9, and 1.07, respectively, under specific conditions.[1]

Experimental Protocols

To facilitate the validation and comparison of labeling efficiency in your own laboratory, detailed protocols for bacterial labeling and quantitative analysis are provided below.

Protocol 1: Bacterial Peptidoglycan Labeling with this compound

Materials:

  • Bacterial culture in exponential growth phase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Click chemistry reaction buffer

Procedure:

  • Grow the bacterial culture to the mid-exponential phase (OD600 of ~0.4-0.6).

  • Add this compound to the culture at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubate the culture for a desired period (e.g., one to two generations) under normal growth conditions.

  • Harvest the cells by centrifugation and wash three times with cold PBS.

  • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash three times with PBS.

  • Resuspend the cells in the click chemistry reaction buffer containing the fluorescent alkyne probe.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess probe.

  • Resuspend the cells in PBS for analysis.

Protocol 2: Quantitative Analysis of Labeling Efficiency by Flow Cytometry

Materials:

  • Labeled bacterial cells (from Protocol 1)

  • Unlabeled bacterial cells (negative control)

  • Flow cytometer equipped with appropriate lasers and filters

Procedure:

  • Dilute the labeled and unlabeled cell suspensions in PBS to an appropriate concentration for flow cytometry analysis (typically 10^5 to 10^7 cells/mL).

  • Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence intensity in the appropriate channel for the chosen fluorophore.

  • Use the unlabeled control to set the gates for the bacterial population and to define the background fluorescence.

  • Acquire data for at least 10,000 events for each sample.

  • Analyze the data to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) of the labeled population.

  • Compare the MFI values between different labeling probes to assess relative labeling efficiency.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_labeling Peptidoglycan Labeling cluster_analysis Quantitative Analysis start Bacterial Culture incubation Incubate with This compound start->incubation wash1 Wash Cells incubation->wash1 click_reaction Click Chemistry with Fluorescent Alkyne wash1->click_reaction wash2 Final Wash click_reaction->wash2 analysis Flow Cytometry Analysis wash2->analysis data Data Interpretation (MFI, % Labeled) analysis->data caption Figure 1. Experimental workflow for peptidoglycan labeling and analysis.

Caption: Experimental workflow for peptidoglycan labeling and analysis.

signaling_pathway cluster_cell Bacterial Cell cluster_detection Detection PG_precursor Peptidoglycan Precursor (Lipid II) Incorporation Transpeptidase-mediated Incorporation PG_precursor->Incorporation Azido_DAla This compound Azido_DAla->Incorporation Azide_PG Azide-labeled Peptidoglycan Incorporation->Azide_PG Click_Chemistry Click Chemistry Azide_PG->Click_Chemistry Fluorescent_Alkyne Fluorescent Alkyne Probe Fluorescent_Alkyne->Click_Chemistry Labeled_PG Fluorescently Labeled Peptidoglycan Click_Chemistry->Labeled_PG caption Figure 2. Mechanism of peptidoglycan labeling.

Caption: Mechanism of peptidoglycan labeling.

Conclusion

This compound remains a robust and versatile tool for labeling bacterial peptidoglycan. Its primary advantage lies in the high specificity and signal-to-noise ratio afforded by the bioorthogonal click chemistry detection step. While one-step labeling with fluorescent D-amino acids offers a simpler and faster workflow, the potential for steric hindrance and altered incorporation efficiency should be considered. Dipeptide probes present an interesting alternative, particularly for bacterial species where single amino acid uptake or incorporation is limited.

The selection of the optimal labeling strategy will ultimately depend on the specific research question and the bacterial model system. We recommend performing a pilot study to compare the labeling efficiency of different probes using the quantitative flow cytometry protocol outlined in this guide. This will ensure the selection of the most effective method for generating reliable and reproducible data in your studies of bacterial cell wall dynamics.

References

Stability Showdown: Azide vs. Alkyne Modified Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the chemical stability of azide (B81097) and alkyne functionalities during solid-phase peptide synthesis (SPPS), providing a comparative analysis of their performance, potential side reactions, and optimized experimental protocols.

In the realm of bioconjugation and peptide modification, the introduction of bioorthogonal handles like azides and alkynes has revolutionized the synthesis of complex peptides and their subsequent labeling or cyclization. The stability of these functional groups throughout the rigorous steps of solid-phase peptide synthesis (SPPS) is paramount to achieving high yields and purity of the final product. This guide provides an objective comparison of the stability of azide- and alkyne-modified amino acids during SPPS, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific needs.

General Stability under SPPS Conditions

Both azide and alkyne functionalities are generally considered robust and compatible with the standard conditions of Fmoc-based SPPS. They are stable to the basic conditions required for Fmoc-deprotection (e.g., piperidine (B6355638) in DMF) and the strong acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin and removal of most side-chain protecting groups. This inherent stability allows for their incorporation into peptide sequences without the need for protecting the azide or alkyne groups themselves, simplifying the synthetic workflow.

The Critical Juncture: TFA Cleavage and the Impact of Scavengers

While both modifications exhibit good overall stability, a critical point of divergence emerges during the final TFA cleavage step, particularly concerning the choice of scavengers. Scavengers are added to the cleavage cocktail to "trap" reactive cationic species generated during the removal of protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

Azide Stability: A Tale of Two Scavengers

The stability of the azide group is significantly influenced by the presence of thiol-based scavengers in the TFA cleavage cocktail.

  • 1,2-Ethanedithiol (EDT): This commonly used scavenger has been shown to cause significant reduction of the azide group to an amine. This unwanted side reaction can lead to a mixture of the desired azide-containing peptide and the reduced amine byproduct, complicating purification and reducing the yield of the target molecule.

  • Dithiothreitol (DTT): While also a thiol-based scavenger, DTT is reported to be less reductive towards azides compared to EDT. However, some level of reduction may still occur.

For peptides containing sensitive residues that necessitate the use of a thiol scavenger, careful consideration and optimization are required to minimize azide reduction.

Alkyne Stability: A More Robust Profile

In contrast to azides, the terminal alkyne functionality, commonly introduced via amino acids like L-propargylglycine, demonstrates higher stability during TFA cleavage, even in the presence of thiol-based scavengers. While direct, head-to-head quantitative comparisons in the literature are scarce, the available data suggests that alkynes are not susceptible to reduction under the same conditions that affect azides.

Quantitative Data Summary

The following table summarizes the key stability aspects and provides a comparative overview based on available data.

FeatureAzide-Modified Amino AcidsAlkyne-Modified Amino Acids
Fmoc Deprotection Stability StableStable
TFA Cleavage Stability (No Thiol Scavengers) StableStable
TFA Cleavage Stability (with EDT) Significant Reduction to amineStable
TFA Cleavage Stability (with DTT) Potential for Reduction (less than EDT)Stable
Primary Side Reaction Reduction to amine during cleavageGenerally stable, potential for side reactions with certain catalysts in subsequent steps (e.g., Glaser coupling)
Typical Crude Purity (with optimized cleavage) High, but dependent on cleavage cocktailHigh

Experimental Protocols

Detailed methodologies for the incorporation of azide and alkyne-modified amino acids and subsequent cleavage are crucial for successful synthesis.

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing Azidolysine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Azidolysine-OH.

1. Resin Swelling:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-L-Azidolysine-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin as in step 2.

4. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection (Azide-Safe Cocktail):

  • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Standard Fmoc-SPPS of a Peptide Containing Propargylglycine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Propargylglycine-OH. The procedure is identical to Protocol 1 for resin swelling, Fmoc deprotection, and amino acid coupling steps.

5. Final Cleavage and Deprotection (Standard Cocktail):

  • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail suitable for the peptide sequence. For peptides without other sensitive residues, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used. If scavengers for other residues are needed, a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) can be employed without significant risk to the alkyne group.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Follow the same precipitation, washing, and drying procedure as in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis start Start SPPS incorporation Incorporate Azide or Alkyne Amino Acid start->incorporation elongation Elongate Peptide Chain incorporation->elongation cleavage TFA Cleavage elongation->cleavage cocktail1 Cocktail 1: 95% TFA, 2.5% H2O, 2.5% TIS cleavage->cocktail1 Scavenger-Free cocktail2 Cocktail 2: 92.5% TFA, 2.5% H2O, 2.5% TIS, 2.5% EDT cleavage->cocktail2 Thiol Scavenger analysis HPLC & Mass Spectrometry cocktail1->analysis cocktail2->analysis result Compare Yield, Purity, & Side Products analysis->result Azide_Stability_Logic start Peptide with Azide Modification Ready for Cleavage choice Choice of Scavenger in TFA Cocktail start->choice thiol Thiol-Based Scavenger (e.g., EDT, DTT) choice->thiol Yes non_thiol Non-Thiol Scavenger (e.g., TIS, Water) choice->non_thiol No reduction Potential for Azide Reduction to Amine thiol->reduction stable Azide Group Remains Intact non_thiol->stable

A Researcher's Guide to the Quantitative Analysis of Azide Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of azide (B81097) incorporation into peptides is a critical step in ensuring the efficacy and reliability of subsequent bioconjugation strategies. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The introduction of azide functionalities into peptides via solid-phase peptide synthesis (SPPS) or post-synthetic modifications opens a gateway for a multitude of applications through bioorthogonal chemistry, such as "click" reactions.[1][2] The ability to accurately quantify the extent of this incorporation is paramount for stoichiometric control in subsequent labeling, imaging, or drug-conjugation reactions. This guide explores and compares the leading analytical methods for this purpose: Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques.

Comparative Analysis of Quantitative Methods

The choice of analytical technique for quantifying azide incorporation depends on several factors, including the nature of the peptide, the required sensitivity, available instrumentation, and the desired level of structural information. The following table summarizes the key quantitative parameters and characteristics of the most prevalent methods.

Analytical TechniquePrincipleTypical ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Azide incorporation is quantified by observing the mass shift.Confirmation of modification and site-specific quantification.High specificity and sensitivity; provides exact location of the azide modification.[3]Can be complex to interpret for heterogeneous samples; requires specialized instrumentation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Purity assessment and quantification of modified vs. unmodified peptide.[4]Robust, reproducible, and widely available; excellent for assessing purity.[4][5][6]Indirect quantification of azide unless coupled to a mass spectrometer; resolution may be challenging for complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Detects the characteristic asymmetric stretching vibration of the azide group at approximately 2100 cm⁻¹.[7]Rapid, non-destructive analysis of azide presence.Label-free and direct detection of the azide functional group.[7]Lower sensitivity compared to MS; quantification can be challenging and requires calibration.
Fluorescence Spectroscopy Involves reacting the azide with a fluorescent probe (e.g., via click chemistry) and measuring the fluorescence intensity.Sensitive quantification of total azide content.High sensitivity and suitable for high-throughput screening.Indirect method; requires a bioorthogonal reaction and a fluorescent probe.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides elemental composition and chemical state information by analyzing the N 1s spectrum.Quantification of azide incorporation on material surfaces.Provides direct elemental evidence of azide incorporation.[7]Primarily for surface analysis; requires specialized equipment and ultra-high vacuum.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate quantitative data. Below are representative protocols for key analytical techniques.

Mass Spectrometry-Based Quantification

Objective: To determine the precise mass of the azide-modified peptide and quantify the extent of incorporation.

Methodology:

  • Sample Preparation:

    • Dissolve the azide-modified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF instrument coupled to a liquid chromatography system (LC-MS).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the intact peptide.

    • Compare the observed mass with the theoretical mass of the unmodified and fully azide-modified peptide.

    • The relative abundance of the mass corresponding to the azide-modified peptide provides a quantitative measure of incorporation. For more complex samples, peptide mapping (digestion followed by LC-MS/MS) can identify the specific sites of modification.

HPLC-Based Purity Assessment and Quantification

Objective: To assess the purity of the azide-modified peptide and quantify it relative to the unmodified peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide sample in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the modified and unmodified peptides.

    • The percentage of azide incorporation can be estimated from the relative peak areas, assuming similar extinction coefficients. For accurate quantification, a standard curve with a purified azide-modified peptide is recommended.

FTIR Spectroscopy for Direct Azide Detection

Objective: To directly detect the presence of the azide functional group.

Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For peptides in solution, cast a thin film onto an IR-transparent window (e.g., CaF₂).

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or solvent.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • The presence of a sharp absorption peak around 2100 cm⁻¹ confirms the presence of the azide group.[7] Quantification can be achieved by integrating the peak area and comparing it to a calibration curve prepared with a known azide-containing standard.

Visualizing the Workflow and Method Selection

To further clarify the process and aid in decision-making, the following diagrams illustrate the general workflow for quantitative analysis and the logical relationships between the different analytical techniques.

Quantitative_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Quantitative Analysis cluster_Data Data Interpretation Peptide_Synthesis Azide-Modified Peptide Synthesis Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry (LC-MS, MALDI-TOF) Purification->Mass_Spec HPLC_Analysis HPLC Analysis (UV Detection) Purification->HPLC_Analysis Spectroscopy Spectroscopic Analysis (FTIR, Fluorescence) Purification->Spectroscopy Quantification Quantification of Incorporation Mass_Spec->Quantification Site_Localization Site Localization (MS/MS) Mass_Spec->Site_Localization HPLC_Analysis->Quantification Purity Purity Assessment HPLC_Analysis->Purity Spectroscopy->Quantification Method_Selection_Logic cluster_Needs Primary Research Need cluster_Methods Recommended Analytical Method Need_Purity Purity Assessment Method_HPLC HPLC Need_Purity->Method_HPLC Primary Method Need_Site Site-Specific Quantification Method_MS Mass Spectrometry Need_Site->Method_MS Gold Standard Need_Total Total Azide Quantification Method_Fluorescence Fluorescence Assay Need_Total->Method_Fluorescence High Sensitivity Method_FTIR FTIR Spectroscopy Need_Total->Method_FTIR Direct Detection Method_HPLC->Method_MS Coupled for Enhanced Detail

References

Safety Operating Guide

Proper Disposal Procedures for FMOC-3-azido-D-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

FMOC-3-azido-D-alanine is a valuable reagent in bioconjugation and drug development, but its azide (B81097) functional group necessitates specific handling and disposal procedures to ensure laboratory safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, minimizing risks and ensuring compliance with safety regulations.

Immediate Safety Concerns and Handling Precautions

Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, potentially leading to explosive decomposition. The primary hazards associated with this compound are the reactivity of the azide group and the byproducts of the FMOC protecting group.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a suitable option).

  • Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Incompatibilities:

    • Acids: Do not mix azide-containing waste with acidic waste. Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]

    • Heavy Metals: Avoid contact with metals, especially lead and copper, as this can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas for handling the solid compound and preventing disposal down drains with metal plumbing.[1]

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.[1][2]

Waste Segregation and Collection

Proper segregation of waste streams is the first and most critical step in the safe disposal of this compound and related experimental materials.

Step 1: Designate Specific Waste Containers

  • Azide-Containing Waste: Use a dedicated, clearly labeled, and sealed container for all waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper). The container should be made of a non-metallic material such as polyethylene.

  • FMOC-Deprotection Waste: The waste generated from the removal of the FMOC group, typically containing piperidine (B6355638) in a solvent like DMF, should be collected in a separate, labeled "Basic Waste" container.

  • Solvent Waste: Segregate halogenated and non-halogenated solvent waste into their respective labeled containers.

Step 2: Labeling

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Reactive").

Disposal Procedures

Direct disposal of untreated this compound is not recommended. The azide group should ideally be chemically neutralized before final disposal. The following are two common methods for the reduction of the azide to a more stable amine.

Method 1: Chemical Neutralization via Staudinger Reduction

This method utilizes triphenylphosphine (B44618) (PPh₃) to reduce the organic azide to an amine and triphenylphosphine oxide.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the solution containing the this compound waste in a round-bottom flask equipped with a magnetic stirrer. If the waste is solid, dissolve it in a suitable solvent like THF or ethanol (B145695).

  • Cooling: Cool the solution in an ice bath to control any potential exotherm.

  • Addition of PPh₃: Slowly add a slight molar excess (approximately 1.1 equivalents) of triphenylphosphine to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a minimum of 2 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the azide.

  • Hydrolysis: After the initial reaction is complete, add water to the reaction mixture and stir for an additional hour to hydrolyze the intermediate aza-ylide to the amine.

  • Collection: The resulting solution, now containing the more stable amine, should be collected as hazardous waste.

Method 2: Chemical Neutralization via Stannous Chloride Reduction

Stannous chloride (SnCl₂) is another effective reagent for the reduction of organic azides.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in a suitable solvent such as methanol (B129727) or ethanol in a round-bottom flask with a magnetic stirrer.

  • Addition of SnCl₂: To the stirred solution, add a molar excess (approximately 2-3 equivalents) of stannous chloride dihydrate.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within an hour. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the mixture by carefully adding a saturated solution of sodium bicarbonate until the gas evolution ceases and the pH is neutral or slightly basic.

  • Collection: The resulting mixture should be filtered to remove tin salts, and the filtrate collected as hazardous waste. The solid tin waste should also be collected as hazardous waste.

Final Disposal of Treated and Untreated Waste

All waste streams, including the neutralized azide waste, FMOC-deprotection waste, and solvent waste, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should any of this waste be poured down the drain.

Quantitative Data Summary

ParameterGuidelineSource
Storage Concentration Organic azide solutions should not exceed 1 M.[2]
C/N Ratio Stability The number of nitrogen atoms should not exceed the number of carbon atoms. For azides with a C/N ratio between 1 and 3, they should be used or quenched as soon as possible.[2]
"Rule of Six" There should be at least six carbon atoms per energetic functional group (e.g., azide) to render the compound relatively safe.[2]
Sodium Azide Deactivation For dilute solutions (≤ 5%) of sodium azide, it can be destroyed by reaction with nitrous acid.[3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Chemical Neutralization (in Fume Hood) cluster_3 Final Disposal Unused Solid/Solutions Unused Solid/Solutions Azide Waste Container (Non-metallic) Azide Waste Container (Non-metallic) Unused Solid/Solutions->Azide Waste Container (Non-metallic) Contaminated Consumables Contaminated Consumables Contaminated Consumables->Azide Waste Container (Non-metallic) FMOC-Deprotection Waste (Basic) FMOC-Deprotection Waste (Basic) Basic Waste Container Basic Waste Container FMOC-Deprotection Waste (Basic)->Basic Waste Container Solvent Waste Solvent Waste Halogenated/Non-halogenated Solvent Containers Halogenated/Non-halogenated Solvent Containers Solvent Waste->Halogenated/Non-halogenated Solvent Containers Azide Reduction (Staudinger or SnCl2) Azide Reduction (Staudinger or SnCl2) Azide Waste Container (Non-metallic)->Azide Reduction (Staudinger or SnCl2) EHS/Licensed Contractor Pickup EHS/Licensed Contractor Pickup Basic Waste Container->EHS/Licensed Contractor Pickup Halogenated/Non-halogenated Solvent Containers->EHS/Licensed Contractor Pickup Neutralized Amine Waste Neutralized Amine Waste Azide Reduction (Staudinger or SnCl2)->Neutralized Amine Waste Neutralized Amine Waste->EHS/Licensed Contractor Pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling FMOC-3-azido-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of FMOC-3-azido-D-alanine, a key reagent in click chemistry.[1][2][3] The following procedural guidance outlines operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.

Hazard Identification and Risk Assessment

This compound is an organic azide (B81097). Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a potential explosion risk.[4][5] The primary hazards associated with this compound are:

  • Explosive Potential: Organic azides can decompose violently.

  • Toxicity: Azido compounds may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5]

A thorough risk assessment should be conducted before any work with this compound begins.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.[5] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[4]Protects eyes from splashes and potential explosions.
Hand Protection Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended.[4]Provides a barrier against skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[4][6]
Body Protection A flame-resistant lab coat must be worn. An apron can provide additional protection against splashes.Protects skin and clothing from contamination.
Respiratory Protection In case of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator should be worn.[6][7]Prevents inhalation of the powdered compound.
Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a properly functioning chemical fume hood.[4] A blast shield should be placed between the user and the experimental setup.[4]

  • Preparation:

    • Ensure the work area is clean and free of incompatible materials, especially acids and metals, which can form highly explosive metal azides.[4][8]

    • Use plastic or ceramic spatulas instead of metal ones.[4]

    • Work with the smallest feasible quantities of the material.[4]

  • Handling the Solid:

    • Gently handle the container to avoid shock or friction.

    • Weigh the compound in the fume hood.

    • If creating a stock solution, pre-dissolve the compound in a suitable solvent like DMSO.[1]

  • During the Reaction:

    • Maintain the reaction at the appropriate temperature. The compound should be stored at -20°C.[2]

    • Avoid heating the compound unless specifically required by the protocol, and do so with extreme caution behind a blast shield.

  • Post-Reaction Work-up:

    • Quench any residual azide if necessary, following established laboratory protocols for azide deactivation.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound.

prep Preparation - Clear workspace - Use non-metal tools - Wear full PPE weigh Weighing - In fume hood - Use blast shield - Handle gently prep->weigh Proceed with caution dissolve Dissolution - In fume hood - Add solvent slowly weigh->dissolve reaction Reaction - Monitor temperature - Maintain inert atmosphere if needed dissolve->reaction workup Work-up & Quenching - Deactivate excess azide reaction->workup waste Waste Disposal - Segregate azide waste - Follow institutional procedures workup->waste

Figure 1. Procedural workflow for handling this compound.
Disposal Plan: Managing Azide-Containing Waste

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[8]

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[4] Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[4]

  • Decontamination: Glassware that has been in contact with the compound should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of dilute acid (e.g., acetic acid), and then copious amounts of water, all performed within a fume hood.[4]

  • Disposal: Dispose of all used or unwanted material, including dilute solutions, through your institution's Environmental Health & Safety (EH&S) department.[8] Under no circumstances should azide solutions be poured down the drain.[8]

Hazard Control Logic

The safe use of this compound relies on a hierarchical approach to hazard control.

cluster_0 Hazard Control Hierarchy elimination Elimination substitution Substitution engineering Engineering Controls (Fume Hood, Blast Shield) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles, Lab Coat)

Figure 2. Hierarchy of controls for managing chemical hazards.
Emergency Procedures

  • Spills: If a small spill occurs and you are trained to handle it, use non-sparking tools and an inert absorbent material to clean it up.[4] Place the absorbed material into a designated, labeled waste container.[4] For larger spills, evacuate the laboratory and contact your institution's EH&S department immediately.[4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9]

    • Eye Contact: Promptly wash eyes with plenty of water for at least 15 minutes, lifting the eyelids.[9] Seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

By adhering to these safety protocols and procedures, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMOC-3-azido-D-alanine
Reactant of Route 2
Reactant of Route 2
FMOC-3-azido-D-alanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.